molecular formula C49H79N11O19 B15566116 Empedopeptin

Empedopeptin

货号: B15566116
分子量: 1126.2 g/mol
InChI 键: WSCOCOSDPASNLN-KWFINCGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Empedopeptin is a cyclodepsipeptide.
from Empedobacter haloabium;  structure given in second source

属性

分子式

C49H79N11O19

分子量

1126.2 g/mol

IUPAC 名称

(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52)/t26-,27+,28+,29-,30-,31+,32+,34+,35+,36-,37-,38-/m0/s1

InChI 键

WSCOCOSDPASNLN-KWFINCGOSA-N

产品来源

United States

Foundational & Exploratory

Empedopeptin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin (B1208212) is a potent cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from the Gram-negative soil bacterium Empedobacter haloabium (ATCC 31962). Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a summary of its biological activity. Furthermore, this document elucidates the molecular mechanism of action of this compound, which involves the calcium-dependent inhibition of bacterial cell wall biosynthesis through complex formation with peptidoglycan precursors.

Discovery and Biological Activity

This compound was first isolated from the fermentation broth of Empedobacter haloabium ATCC 31962. It is a water-soluble depsipeptide antibiotic characterized by a cyclic octapeptide core, a C14 fatty acid moiety, and the presence of non-proteinogenic amino acids such as hydroxyaspartic acid and hydroxyproline. The molecular mass of this compound is 1126.2 Da.

This compound exhibits potent bactericidal activity against a variety of aerobic and anaerobic Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Its antimicrobial spectrum is comparable to that of vancomycin, although it is structurally distinct. The activity against Gram-negative bacteria is limited, likely due to the outer membrane acting as a permeability barrier.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Mass1126.2 Da
Pseudomolecular Ion [M+H]⁺1126.6 m/z
Pseudomolecular Ion [M-H]⁻1124.6 m/z
General ClassificationCyclic Lipodepsipeptide
Producing OrganismEmpedobacter haloabium ATCC 31962

Production and Isolation of this compound

The production of this compound involves the fermentation of Empedobacter haloabium followed by a multi-step extraction and purification process.

Fermentation of Empedobacter haloabium

Experimental Protocol:

  • Inoculum Preparation: A seed culture of Empedobacter haloabium ATCC 31962 is prepared by inoculating a suitable seed medium.

  • Production Fermentation: The production of this compound is carried out in a meat-based medium. A 3-liter scale fermentation has been described.

    • Fermentation Medium Composition:

      • Soluble Starch: 2%

      • Glucose: 1%

      • Meat Extract: 0.2%

      • Bacto Yeast Extract: 0.2%

      • N-Z-Case: 0.5%

      • CaCO₃: 0.2%

      • pH: 7.0

    • Fermentation Conditions:

      • Temperature: 27°C

      • Agitation: 140 rpm (rotary shaker)

      • Duration: 2-3 days

Extraction and Purification

The purification of this compound from the fermentation broth is a critical process to obtain a pure and active compound.

Experimental Protocol:

  • Broth Extraction: The whole fermentation broth is extracted with an equal volume of n-butanol. The butanol extract, containing the crude this compound, is then concentrated.

  • Reversed-Phase Vacuum Liquid Chromatography (VLC): The crude butanol extract is subjected to reversed-phase VLC for initial fractionation.

    • Stationary Phase: C18-functionalized silica (B1680970) gel.

    • Mobile Phase: A stepwise gradient starting from H₂O/MeOH (70:30) with increasing proportions of MeOH, followed by dichloromethane.

    • Fraction Collection: Fractions are collected based on the solvent polarity and analyzed for the presence of this compound using LC-MS. The fraction eluting with 100% MeOH typically contains this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The this compound-containing fraction from VLC is further purified by RP-HPLC.

    • Column: Macherey-Nagel Nucleodur 100-5 C₁₈ (250 x 8 mm, 5 µm).

    • Mobile Phase: A linear gradient of 62:38 to 75:25 MeOH/H₂O containing 2 mM NH₄OAc over 30 minutes.

    • Flow Rate: 1.8 ml/min.

    • Detection: UV at 210 nm.

    • Fraction Collection: The peak corresponding to this compound is collected.

Table 2: Summary of this compound Purification Steps
StepMethodStationary PhaseMobile Phase/EluentKey Outcome
1. ExtractionLiquid-Liquid Extraction-n-ButanolCrude this compound Extract
2. FractionationReversed-Phase VLCC18 Silica GelStepwise Gradient (H₂O/MeOH to 100% MeOH, then CH₂Cl₂)Partially Purified this compound
3. Final PurificationReversed-Phase HPLCC18 Silica GelLinear Gradient (62-75% MeOH in H₂O with 2 mM NH₄OAc)Pure this compound

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

This compound exerts its antibacterial effect by selectively interfering with the late stages of peptidoglycan biosynthesis in Gram-positive bacteria. This mechanism is calcium-dependent and involves the formation of a stable complex with key peptidoglycan precursors, primarily Lipid II.

The binding of this compound to Lipid II sequesters this essential precursor, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation reactions necessary for cell wall construction. This leads to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm and ultimately results in cell lysis.

Key Steps in the Mechanism of Action:
  • Calcium-Dependent Binding: this compound requires the presence of Ca²⁺ ions to form a high-affinity complex with its targets.

  • Complex Formation with Lipid II: The primary target of this compound is Lipid II, the bactoprenol (B83863) carrier molecule for the peptidoglycan building block. The antibiotic forms a 1:2 complex with Lipid II.

  • Inhibition of Transglycosylation: By sequestering Lipid II, this compound prevents the polymerization of the glycan chains of the peptidoglycan.

  • Inhibition of Transpeptidation: The unavailability of the nascent glycan chains indirectly inhibits the cross-linking of the peptide side chains.

  • Cell Wall Integrity Loss: The disruption of peptidoglycan synthesis weakens the cell wall, leading to bacterial cell death.

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

Empedopeptin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Empedobacter haloabium Butanol_Extraction n-Butanol Extraction Fermentation->Butanol_Extraction Fermentation Broth VLC Reversed-Phase Vacuum Liquid Chromatography Butanol_Extraction->VLC Crude Extract HPLC Reversed-Phase HPLC VLC->HPLC This compound-rich Fraction Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Mechanism of Action of this compound

Empedopeptin_MoA cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall Synthesis UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP_MurNAc_pp->Lipid_II Precursor Synthesis Emp_LipidII_Complex This compound-Lipid II Complex Lipid_II->Emp_LipidII_Complex PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Substrate This compound This compound Emp_Ca_Complex This compound-Ca²⁺ Complex This compound->Emp_Ca_Complex Calcium Ca²⁺ Calcium->Emp_Ca_Complex Emp_Ca_Complex->Emp_LipidII_Complex Inhibition Inhibition Emp_LipidII_Complex->Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalysis Inhibition->PBP

Caption: this compound's mechanism of inhibiting bacterial cell wall synthesis.

Conclusion

This compound represents a promising class of antibiotics with a distinct mechanism of action against challenging Gram-positive pathogens. The protocols outlined in this guide provide a foundational understanding for the production and isolation of this important natural product. Further research into optimizing fermentation and purification yields, as well as exploring the therapeutic potential of this compound and its analogs, is warranted. The detailed understanding of its mechanism of action provides a rational basis for future drug development efforts targeting bacterial cell wall biosynthesis.

Empedopeptin producing organism Massilia sp. YMA4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Empedopeptin (B1208212) Production by Massilia sp. YMA4

Abstract

Empedopeptins are a class of calcium-dependent cyclic lipodepsipeptide antibiotics with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the production of this compound by the marine-derived bacterium Massilia sp. YMA4.[3][4] We delve into the genetic architecture of the this compound biosynthetic gene cluster (emp BGC), the nonribosomal peptide synthetase (NRPS) pathway responsible for its assembly, and the critical role of associated enzymes.[3] This document furnishes detailed experimental protocols for the cultivation of Massilia sp. YMA4, the extraction and purification of this compound, and various bioactivity and mechanistic assays.[1][3] Quantitative data on the compound's bioactivity are presented in structured tables, and key processes, including the biosynthetic pathway and mechanism of action, are illustrated with detailed diagrams to support research and development efforts in the field of novel antibiotics.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound, originally isolated from Empedobacter haloabium, is a promising natural product antibiotic.[1][5] It is a water-soluble depsipeptide composed of an eight-amino-acid core cyclized by an ester bond, attached to a C14 fatty acid tail.[5][6] Recently, the marine bacterium Massilia sp. YMA4 was identified as a producer of this compound and its novel analogs.[3][4] This Gram-negative bacterium, isolated from ocean sediment off the coast of Taiwan, provides a new avenue for studying and potentially engineering the production of this valuable compound.[3][7]

This compound's primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1][2] It forms a calcium-dependent complex with peptidoglycan precursors, most notably undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine (Lipid II), a crucial building block for the bacterial cell wall.[1][8] This sequestration of Lipid II effectively halts the construction of the peptidoglycan layer, leading to cell death.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound from Massilia sp. YMA4.

Biosynthesis of this compound

The production of this compound in Massilia sp. YMA4 is governed by a specific biosynthetic gene cluster (BGC) that operates via a nonribosomal peptide synthetase (NRPS) mechanism.[3][7]

The emp Biosynthetic Gene Cluster (BGC)

Through genome mining of Massilia sp. YMA4, a putative BGC (designated BGC 6) was identified and confirmed to be responsible for this compound synthesis.[3] The cluster comprises three core NRPS genes (empC, empD, empE) and two ancillary dioxygenase genes (empA, empB).[3][7] The functions of these genes, as predicted by bioinformatic analysis and confirmed through genetic mutation, are summarized below.[3]

GeneSize (kb)Predicted Function
empA0.9Dioxygenase, involved in the hydroxylation of amino acid residues.[3]
empB0.9Dioxygenase, involved in the hydroxylation of amino acid residues.[3]
empC8.2Nonribosomal Peptide Synthetase (NRPS) with two modules (incorporating AA7-AA8).[3]
empD3.3Nonribosomal Peptide Synthetase (NRPS) with one module (incorporating AA6).[3]
empE15.9Nonribosomal Peptide Synthetase (NRPS) with five modules (incorporating AA1-AA5).[3]
Table 1: Key genes and their functions within the this compound biosynthetic gene cluster of Massilia sp. YMA4.[3]
Nonribosomal Peptide Synthesis (NRPS) Pathway

The core of this compound is assembled by the large, multi-enzyme NRPS machinery encoded by empC, empD, and empE. These enzymes are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[3] Analysis of the adenylation (A) domains within each module predicts the following amino acid sequence for the this compound peptide core: Pro1-Ser2-Pro3-Arg4-Asp5-Ser6-Pro7-Asp8.[9] A C-starter domain in the first module of empE is responsible for attaching the C14 myristic acid tail.[6][9]

G Proposed Biosynthesis of this compound via NRPS Pathway cluster_empE empE (5 Modules) cluster_empD empD (1 Module) cluster_empC empC (2 Modules) cluster_modification Post-NRPS Modification empE C-Starter A(Pro) PCP C A(Ser) PCP C A(Pro) PCP C A(Arg) PCP C A(Asp) PCP empD C A(Ser) PCP empE:f14->empD:f0 Elongation empC C A(Pro) PCP C A(Asp) PCP TE empD:f2->empC:f0 Elongation linear_peptide Linear Lipo-octapeptide empC:f5->linear_peptide Chain Assembly This compound This compound (Cyclic Lipodepsipeptide) empC:f6->this compound empA_B empA / empB (Dioxygenases) hydroxylated_peptide Hydroxylated Linear Peptide empA_B->hydroxylated_peptide fatty_acid C14 Fatty Acid fatty_acid->empE:f0 Initiation linear_peptide->empA_B Hydroxylation hydroxylated_peptide->empC:f6 Cyclization & Release

Caption: Proposed biosynthesis of this compound by the NRPS machinery in Massilia sp. YMA4.

Role of Dioxygenases in Bioactivity

The genes empA and empB encode dioxygenases responsible for hydroxylating amino acid residues within the peptide structure.[3] Gene knockout experiments demonstrated that null-mutant strains (ΔempA and ΔempB) produced this compound analogs but showed significantly reduced antibiotic activity.[3][4] This finding highlights that the hydroxylated residues are crucial for the potent bioactivity of the final this compound molecule.[3]

Production and Isolation of this compound

Cultivation of Massilia sp. YMA4

The production of this compound by Massilia sp. YMA4 is highly dependent on culture conditions. The bacterium effectively inhibits the growth of S. aureus when grown on yeast malt (B15192052) agar (B569324) (YMA) but not on tryptone soy agar (TSA).[7][10] This suggests that the emp BGC may be a "silent" or conditionally expressed cluster, activated by specific nutritional cues present in YMA.[3]

Cultivation Protocol for this compound Production:

  • A single colony of Massilia sp. YMA4 is picked from a YMA plate and transferred to 3 mL of Yeast Malt Broth (YMB).

  • The culture is incubated overnight.

  • An aliquot (0.5 mL) of the overnight culture is used to inoculate 500 mL of YMB.

  • The large-scale culture is incubated for three days to allow for the production of this compound.[3]

Extraction and Purification

This compound is a water-soluble molecule that can be extracted from the culture broth using organic solvents.[3][5] The crude extract is then subjected to chromatographic techniques to yield the pure compound.[1]

G Workflow for this compound Isolation and Purification start Massilia sp. YMA4 Culture Broth (3 days in YMB) extract_etoh 1. Ethyl Acetate (EtOAc) Extraction start->extract_etoh extract_buoh 2. Butanol (BuOH) Extraction of Remaining Broth extract_etoh->extract_buoh combine Combine & Evaporate Crude Butanol Extract extract_buoh->combine vlc Reversed-Phase Vacuum Liquid Chromatography (VLC) combine->vlc gradient Stepwise Gradient Elution (H2O/MeOH to 100% MeOH) vlc->gradient lcms LC-MS Profiling to Identify This compound-Containing Fractions (m/z 1126.6 [M+H]+) gradient->lcms hplc Reversed-Phase HPLC Purification lcms->hplc hplc_params Linear Gradient (62:38 to 75:25 MeOH/H2O) Nucleodur C18 Column hplc->hplc_params pure Pure this compound hplc->pure

Caption: Experimental workflow for the isolation and purification of this compound.

Mechanism of Action and Bioactivity

Inhibition of Peptidoglycan Synthesis

This compound exerts its potent antibacterial effect by targeting the late stages of cell wall biosynthesis.[1][2] Its primary physiological target is Lipid II, which is accessible on the outer leaflet of the bacterial cytoplasmic membrane.[1][8] The antibiotic binds to Lipid II in a 1:2 molar stoichiometry, a process that is critically dependent on the presence of calcium ions (Ca²+).[1] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan network by transglycosylation and transpeptidation enzymes.[11] The result is an accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) in the cytoplasm and a cessation of cell wall construction.[1][8]

G Mechanism of Action of this compound cluster_cell Gram-Positive Bacterium cluster_cyto Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_action UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Accumulates) MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_II_cyto Lipid II MurG->Lipid_II_cyto Lipid_I->MurG Lipid_II_out Lipid II Lipid_II_cyto->Lipid_II_out Flippase PGN Growing Peptidoglycan Lipid_II_out->PGN Transglycosylation/ Transpeptidation Complex This compound-Ca2+-Lipid II Complex Lipid_II_out->Complex Binding & Sequestration Emp This compound Emp->Complex Ca Ca->Complex Complex->PGN INHIBITION

Caption: Mechanism of action of this compound via Ca2+-dependent sequestration of Lipid II.

Antimicrobial Spectrum and Potency

This compound demonstrates potent bactericidal activity against a wide array of aerobic and anaerobic Gram-positive bacteria.[1] Its efficacy extends to clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] The antibacterial activity is significantly enhanced by the presence of calcium ions; MIC values can be reduced 2- to 16-fold in media supplemented with physiological concentrations of Ca²+ (e.g., 1.25 mM).[12]

OrganismMIC (µg/mL)
Staphylococcus aureus ATCC 292131
Staphylococcus aureus (MRSA)1-2
Streptococcus pneumoniae (Pen-S)0.5-1
Streptococcus pneumoniae (Pen-R)1-2
Enterococcus faecalis2-4
Clostridium difficile0.5-1
Bacillus subtilis 1681
Table 2: Representative Minimum Inhibitory Concentrations (MICs) of this compound. Note: Values are typical ranges and can vary based on specific strain and testing conditions, particularly Ca²+ concentration.[1]
PropertyValue
Molecular FormulaC₄₉H₇₉N₁₁O₁₉[13]
Molecular Weight1126.22 g/mol [13]
AppearanceWater-soluble depsipeptide[5]
Bioactivity ClassCalcium-dependent antibiotic[3][4]
Table 3: Physicochemical properties of this compound.

Key Experimental Protocols

Construction of Gene Knockout Mutants

To confirm the function of the emp BGC, insertion mutations of the empA, empB, empC, empD, and empE genes were created in Massilia sp. YMA4.

  • Methodology : The protocol involves using a suicide vector for homologous recombination. Internal fragments of the target genes (empA-E) are cloned into a suicide vector containing an antibiotic resistance marker (e.g., tetracycline). The resulting plasmid is transferred from a donor E. coli strain (e.g., S17-1) to Massilia sp. YMA4 via conjugation. Single-crossover homologous recombination events lead to the disruption of the target gene. Successful mutants are selected on antibiotic-containing media and confirmed by PCR.[3][7]

Antibiotic Susceptibility Testing (MIC Determination)
  • Methodology : MICs are determined by the standard broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

    • A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth (supplemented with 1.25 mM Ca²⁺ for optimal activity) in 96-well microtiter plates.[1][12]

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[1]

    • Plates are incubated under appropriate conditions (e.g., 18-24 hours at 37°C).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]

Precursor Incorporation Assays

This assay determines the specific macromolecular synthesis pathway inhibited by an antibiotic.

  • Methodology :

    • Bacillus subtilis is grown in a defined minimal medium.[1]

    • The culture is divided into aliquots, and tritium-labeled precursors for different pathways are added (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]phenylalanine for protein, and [³H]N-acetylglucosamine for peptidoglycan).[1]

    • This compound is added at a concentration corresponding to a multiple of its MIC (e.g., 8x MIC).[1]

    • At various time points, samples are taken, and the macromolecules are precipitated with acid.

    • The radioactivity incorporated into the acid-precipitable fraction is measured using a scintillation counter. A specific inhibition of N-acetylglucosamine incorporation indicates interference with cell wall synthesis.[1]

Analysis of Peptidoglycan Precursors

This method is used to confirm the accumulation of soluble cell wall precursors.

  • Methodology :

    • S. aureus cells are treated with this compound at 10x MIC.[1]

    • The intracellular pool of UDP-linked precursors is extracted from the cells using boiling water.[1]

    • The extract is analyzed by high-performance liquid chromatography (HPLC).[1]

    • The identity of accumulating peaks, such as UDP-MurNAc-pentapeptide (monoisotopic mass: 1149.35 Da), is confirmed by mass spectrometry (e.g., MALDI-TOF MS).[1][8]

In Vitro Complex Formation Assays

This assay directly visualizes the binding of this compound to its lipid targets.

  • Methodology :

    • Purified peptidoglycan precursors (e.g., Lipid I, Lipid II, C₅₅-PP) are incubated with varying molar ratios of this compound (e.g., 1 to 8-fold molar excess) in a buffer containing 1.25 mM Ca²⁺.[1]

    • The reaction mixtures are applied directly to a thin-layer chromatography (TLC) plate.[1]

    • The plate is developed in an appropriate solvent system (e.g., butanol/acetic acid/water/pyridine).[12]

    • Lipid-containing molecules are visualized by staining with phosphomolybdic acid. A shift in the migration of Lipid II (remaining closer to the application spot) in the presence of this compound indicates the formation of a stable, higher molecular weight complex.[1]

Conclusion

Massilia sp. YMA4 represents a valuable and genetically accessible source for the production of this compound, a potent antibiotic with a compelling mechanism of action against challenging Gram-positive pathogens. The elucidation of its biosynthetic gene cluster and the development of protocols for its production and analysis provide a solid foundation for future research.[3][4] This technical guide consolidates these key findings, offering detailed methodologies and data to facilitate further investigation. The potential for biosynthetic engineering of the emp BGC in Massilia sp. YMA4 could lead to the generation of novel this compound analogs with improved pharmacokinetic properties or enhanced activity, contributing significantly to the fight against antimicrobial resistance.

References

Empedopeptin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin (B1208212) is a potent, calcium-dependent cyclic lipodepsipeptide antibiotic with significant activity against a range of multi-resistant Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the molecular mechanism of action, which involves the inhibition of bacterial cell wall biosynthesis through the sequestration of peptidoglycan precursors.[1][2] Furthermore, this document outlines key experimental protocols for the study of this compound and presents quantitative data in a structured format to facilitate research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is an amphoteric, water-soluble, cyclic lipodepsipeptide.[3][4] Its structure consists of an octapeptide core cyclized by an ester bond and a C14-myristic acid tail.[3] The macrolactone core is composed of alternating D- and L-configured amino acids, including arginine, proline, and serine, as well as the non-proteinogenic amino acids hydroxyaspartic acid and hydroxyproline.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC49H79N11O19[5]
Molecular Weight1126.22 g/mol [1][5]
AppearanceWater-soluble[4]
NatureAmphoteric, cyclic lipodepsipeptide[1][3]
Producing OrganismsEmpedobacter haloabium ATCC 31962, Massilia sp. YMA4[1][6]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound exerts its potent antibacterial effect by selectively interfering with the late stages of bacterial cell wall biosynthesis.[1][2] Its primary physiological target is Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1][2] The interaction is calcium-dependent, with Ca2+ ions promoting a stronger association between this compound, its target molecules, and the bacterial membrane.[2][7]

The binding of this compound to Lipid II occurs on the outer leaflet of the cytoplasmic membrane, sequestering the precursor and preventing its incorporation into the growing peptidoglycan network.[8] This leads to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) in the cytoplasm and ultimately inhibits cell wall formation.[1][2] While Lipid II is the primary target, this compound also demonstrates a lower affinity for other bactoprenol-containing precursors like undecaprenyl pyrophosphate (C55-PP).[1][3]

Below is a diagram illustrating the proposed mechanism of action.

Empedopeptin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Extracellular Space UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Accumulates) MraY MraY UDP_MurNAc_pp->MraY Transfers sugar-peptide MurA_F MurA-F enzymes MurA_F->UDP_MurNAc_pp UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurA_F MurG MurG Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Adds GlcNAc This compound This compound Complex This compound:Ca2+:Lipid II Complex Lipid_II->Complex Sequesters PG_synthesis Peptidoglycan Synthesis Lipid_II->PG_synthesis Incorporation C55_P C55-P C55_P->MraY This compound->Complex Binds Ca2 Ca2+ Ca2->Complex Mediates

Caption: Mechanism of action of this compound.

Biological Activity and Antibacterial Spectrum

This compound demonstrates potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its activity against enterococci, including vancomycin-resistant isolates, is generally moderate.[9] Gram-negative bacteria like Escherichia coli are largely unaffected, likely due to the inability of the large, negatively charged molecule to penetrate the outer membrane.[1][9] The antibacterial activity of this compound is significantly enhanced in the presence of calcium ions.[1]

Table 2: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainMIC (µg/mL) in Mueller-Hinton BrothMIC (µg/mL) in Mueller-Hinton Broth + 1.25 mM Ca2+Reference
Staphylococcus aureus ATCC 2921310.125[1]
Staphylococcus aureus (MRSA)1-20.125-0.25[1]
Streptococcus pneumoniae (Penicillin-resistant)0.50.03[1]
Enterococcus faecalis82[1]
Enterococcus faecium (Vancomycin-resistant)164[1]
Bacillus subtilis 16810.125[1]
Escherichia coli>64>64[9]

Quantitative Data

Table 3: Binding Affinity of this compound to Phospholipid Model Membranes

ConditionAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Overall Binding Affinity (KD) (µM)Reference
Without Ca2+2835 ± 5072.10 x 10⁻³ ± 0.86 x 10⁻³0.77 ± 0.41[1]
With 1.25 mM Ca2+4736 ± 12621.47 x 10⁻³ ± 0.70 x 10⁻³0.30 ± 0.11[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the standard broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Methodology:

  • Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or other appropriate media) in a 96-well microtiter plate. To assess the effect of calcium, parallel experiments should be conducted with media supplemented with 1.25 mM Ca2+.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Precursor Incorporation Assay

This assay is used to determine the specific macromolecular synthesis pathway inhibited by this compound.

Methodology:

  • Grow a bacterial culture (e.g., Bacillus subtilis) in a defined minimal medium to the mid-logarithmic phase.

  • Divide the culture into aliquots and add this compound at a concentration corresponding to a multiple of its MIC (e.g., 8x MIC). Include an untreated control.

  • To different aliquots, add radiolabeled precursors for specific pathways: [3H]thymidine (DNA synthesis), [3H]uridine (RNA synthesis), [3H]phenylalanine (protein synthesis), and [3H]N-acetylglucosamine (cell wall synthesis).

  • At various time points, withdraw samples and precipitate the macromolecules using an acid (e.g., trichloroacetic acid).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • A specific inhibition of [3H]N-acetylglucosamine incorporation would indicate interference with cell wall biosynthesis.

Precursor_Incorporation_Assay_Workflow start Bacterial Culture (Mid-log phase) split Divide into Aliquots start->split treatment Add this compound (e.g., 8x MIC) split->treatment control Untreated Control split->control add_precursors Add Radiolabeled Precursors ([3H]Thymidine, [3H]Uridine, [3H]Phenylalanine, [3H]GlcNAc) treatment->add_precursors control->add_precursors sampling Sample at Time Intervals add_precursors->sampling precipitation Acid Precipitation of Macromolecules sampling->precipitation filtration Filter and Wash precipitation->filtration scintillation Scintillation Counting filtration->scintillation analysis Analyze Incorporated Radioactivity scintillation->analysis

Caption: Workflow for the Precursor Incorporation Assay.

In Vitro Lipid II Synthesis Assay

This assay directly assesses the impact of this compound on the enzymatic synthesis of Lipid II.

Methodology:

  • Utilize membrane preparations from a suitable bacterial source (e.g., Micrococcus luteus) or purified, recombinant enzymes (MraY and MurG).

  • The reaction mixture should contain the necessary substrates: UDP-MurNAc-pentapeptide, C55-P, and radiolabeled UDP-[14C]GlcNAc.

  • Add this compound at varying molar ratios with respect to the lipid carrier (C55-P). Conduct parallel assays with and without 1.25 mM Ca2+.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Extract the lipid-linked intermediates using a butanol/pyridine acetate (B1210297) solution.

  • Separate the extracted products by thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled Lipid I and Lipid II using phosphorimaging. Inhibition of Lipid II synthesis will be evident by a decrease in the corresponding band.[1]

Biosynthesis

This compound is a non-ribosomally synthesized peptide.[6] In Massilia sp. YMA4, the this compound biosynthetic gene cluster has been identified.[6] The core of this cluster includes genes encoding non-ribosomal peptide synthetases (NRPS) (empC, empD, empE) responsible for the assembly of the peptide backbone.[10] Additionally, the cluster contains genes for dioxygenases (empA, empB) which are involved in the hydroxylation of amino acid residues, a modification crucial for the full biological activity of this compound.[6][10]

Empedopeptin_Biosynthesis_Logic BGC This compound Biosynthetic Gene Cluster (empA-E) NRPS Non-Ribosomal Peptide Synthetases (empC, empD, empE) BGC->NRPS Dioxygenases Dioxygenases (empA, empB) BGC->Dioxygenases Peptide_backbone Linear Lipopeptide Backbone Assembly NRPS->Peptide_backbone Hydroxylation Hydroxylation of Amino Acid Residues Dioxygenases->Hydroxylation Peptide_backbone->Hydroxylation Cyclization Cyclization and Release Hydroxylation->Cyclization This compound Mature this compound Cyclization->this compound

Caption: Simplified logic of this compound biosynthesis.

Conclusion

This compound represents a promising class of antibiotics with a distinct mechanism of action against challenging Gram-positive pathogens. Its calcium-dependent interaction with Lipid II provides a specific target for antibacterial therapy. The detailed understanding of its structure, properties, and biosynthetic pathway, as outlined in this guide, offers a solid foundation for further research, including semi-synthetic optimization and the development of novel analogs with improved therapeutic potential.

References

Empedopeptin: A Technical Guide to a Re-emerging Lipodepsipeptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin (B1208212) is a naturally occurring cyclic lipodepsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] First isolated in 1984 from the Gram-negative soil bacterium Empedobacter haloabium, this compound has garnered renewed interest as a promising candidate for the development of new antibacterial agents in an era of mounting antibiotic resistance.[4] This technical guide provides an in-depth overview of the classification, structure, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Classification and Chemical Structure

This compound belongs to the lipodepsipeptide class of antibiotics, which are characterized by a fatty acid tail linked to a cyclic peptide core containing at least one ester bond (depsipeptide linkage).[5][6] Structurally, it is closely related to other lipodepsipeptides such as the tripropeptins and plusbacins.[1][7]

The chemical structure of this compound consists of:

  • A Cyclic Octapeptide Core: This core is formed by eight amino acid residues with alternating D- and L-configurations. The ring is closed by an ester bond. The core includes non-proteinogenic amino acids like hydroxyaspartic acid and hydroxyproline.[1]

  • A C14 Myristic Acid Tail: A 14-carbon fatty acid chain is attached to the peptide core, contributing to the molecule's amphiphilic nature.[1][4]

This amphiphilic structure is crucial for its mechanism of action, allowing it to interact with the bacterial cell membrane.

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

This compound exerts its bactericidal effect by inhibiting the late stages of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[2][3][8] This inhibition is achieved through a calcium-dependent mechanism involving the sequestration of key peptidoglycan precursors.[2][9]

Key Steps in the Mechanism of Action:

  • Calcium-Dependent Complex Formation: The antibacterial activity of this compound is significantly enhanced by the presence of calcium ions.[8][10] Ca2+ ions facilitate a stronger interaction between the negatively charged this compound molecule, its target precursors, and the negatively charged phospholipids (B1166683) in the bacterial cytoplasmic membrane.[3][8]

  • Sequestration of Lipid II: The primary target of this compound is Lipid II, the central building block of the bacterial cell wall.[2][3] Lipid II consists of the disaccharide-pentapeptide precursor linked to a C55-undecaprenyl pyrophosphate lipid carrier. This compound binds to Lipid II on the outer surface of the cytoplasmic membrane, forming a stable complex.[2] This binding prevents the utilization of Lipid II by transglycosylases and transpeptidases, thereby halting the polymerization of the peptidoglycan layer.

  • Interaction with Other Precursors: In addition to Lipid II, this compound can also bind to other bactoprenol-containing precursors, such as Lipid I and undecaprenyl pyrophosphate (C55-PP), albeit with lower affinity.[2][3] This broader interaction further disrupts the lipid cycle of cell wall synthesis.

The sequestration of these essential precursors leads to the accumulation of soluble peptidoglycan precursors, such as UDP-N-acetylmuramic acid-pentapeptide, in the cytoplasm and ultimately results in cell lysis due to the compromised cell wall.[3][8]

This compound Mechanism of Action cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Complex [this compound-Ca²⁺-Lipid II] Complex Lipid_II->Complex Sequesters PBP Penicillin-Binding Proteins (Transglycosylase/Transpeptidase) Lipid_II->PBP Substrate for This compound This compound This compound->Complex Binds to Calcium Ca²⁺ Calcium->Complex Facilitates binding Complex->Inhibition Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes

This compound's sequestration of Lipid II, facilitated by calcium ions.

Biosynthesis of this compound

The biosynthesis of this compound is carried out by a nonribosomal peptide synthetase (NRPS) multienzyme complex.[1][2] The biosynthetic gene cluster contains genes encoding the core NRPS enzymes responsible for activating and incorporating the constituent amino acids, as well as genes for modifying enzymes, such as dioxygenases that hydroxylate specific amino acid residues.[1] The fatty acid tail is typically loaded onto the first module of the NRPS assembly line to initiate the synthesis. The final cyclic product is released through the action of a thioesterase (TE) domain.

This compound Biosynthesis Workflow Fatty_Acid C₁₄ Fatty Acid NRPS_Loading NRPS Loading (Lipo-initiation) Fatty_Acid->NRPS_Loading Amino_Acids Amino Acid Precursors NRPS_Elongation Peptide Chain Elongation (NRPS) Amino_Acids->NRPS_Elongation NRPS_Loading->NRPS_Elongation Hydroxylation Hydroxylation (Dioxygenases) NRPS_Elongation->Hydroxylation Cyclization Cyclization & Release (TE domain) Hydroxylation->Cyclization Empedopeptin_Product This compound Cyclization->Empedopeptin_Product

A simplified workflow for the biosynthesis of this compound.

Biological Activity and Quantitative Data

This compound demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria, including clinically important pathogens. Its activity is significantly influenced by the concentration of calcium ions in the growth medium.

Bacterial SpeciesStrainMIC (µg/mL) in standard mediumMIC (µg/mL) with 1.25 mM Ca²⁺
Staphylococcus aureusATCC 2921310.25
Staphylococcus aureusMRSA Mu5020.5
Streptococcus pneumoniaePenicillin-Resistant0.50.06
Enterococcus faecalisATCC 2921241
Clostridium difficile0.25Not Reported

Note: MIC values can vary depending on the specific strain and testing conditions.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Calcium chloride (CaCl₂) solution

Procedure:

  • Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. A range of concentrations, for example, from 64 µg/mL to 0.06 µg/mL, should be prepared.

  • For calcium-dependent assays, supplement the CAMHB with CaCl₂ to a final concentration of 1.25 mM.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the effect of this compound on the late stages of peptidoglycan synthesis using radiolabeled precursors.

Materials:

  • Bacterial membrane preparations containing peptidoglycan synthesis enzymes (e.g., from S. aureus)

  • Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]GlcNAc)

  • Unlabeled UDP-N-acetylmuramic acid-pentapeptide

  • Undecaprenyl phosphate (B84403) (C55-P)

  • This compound

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • TLC plates and developing solvent

Procedure:

  • Prepare a reaction mixture containing the bacterial membrane preparation, C55-P, and unlabeled UDP-N-acetylmuramic acid-pentapeptide in the reaction buffer.

  • Add this compound at various concentrations to the reaction mixtures. Include a control without the antibiotic.

  • Pre-incubate the mixtures for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding [¹⁴C]GlcNAc.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding butanol).

  • Extract the lipid-linked intermediates (Lipid I and Lipid II).

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize and quantify the radiolabeled lipid intermediates using autoradiography or a phosphorimager. Inhibition of synthesis will result in a decrease in the amount of radiolabeled Lipid II.

Measurement of Bacterial Membrane Potential

This protocol uses the voltage-sensitive fluorescent dye DiSC₃(5) to assess the impact of this compound on the bacterial membrane potential.

Materials:

  • Bacterial cell suspension in logarithmic growth phase

  • DiSC₃(5) stock solution (in DMSO)

  • Buffer (e.g., HEPES with glucose)

  • This compound

  • A membrane-depolarizing agent as a positive control (e.g., valinomycin (B1682140) or gramicidin)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash and resuspend the bacterial cells in the buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate until the fluorescence signal stabilizes (quenching occurs as the dye enters polarized cells).

  • Record the baseline fluorescence.

  • Add this compound at the desired concentration and continue to monitor the fluorescence over time.

  • A rapid increase in fluorescence (de-quenching) indicates depolarization of the cell membrane as the dye is released from the cells.

  • Add the positive control at the end of the experiment to induce complete depolarization for comparison.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilution Serial Dilution of This compound Inoculation Inoculate Microtiter Plate Dilution->Inoculation Inoculum Standardize Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Reading Visually Inspect for Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

References

An In-depth Technical Guide to the Calcium-Dependent Binding of Empedopeptin to Lipid II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Empedopeptin (B1208212) is a potent, naturally occurring lipodepsipeptide antibiotic with significant activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its primary mechanism of action involves the targeted inhibition of bacterial cell wall biosynthesis.[1][3] This guide provides a detailed examination of the core interaction underlying this activity: the calcium-dependent binding of this compound to Lipid II, the essential precursor for peptidoglycan synthesis. Through a combination of quantitative data, detailed experimental protocols, and process visualizations, this document elucidates the biochemical basis of this compound's efficacy, offering critical insights for antibiotic research and development.

Mechanism of Action: Sequestration of Lipid II

This compound's bactericidal activity stems from its ability to selectively interfere with the late stages of peptidoglycan (PG) synthesis.[1][2] The antibiotic specifically targets and sequesters undecaprenyl pyrophosphate-containing precursors, with the highest affinity for Lipid II.[1] Lipid II is a critical monomeric building block for the bacterial cell wall, synthesized on the inner leaflet of the cytoplasmic membrane and then translocated to the outer leaflet for polymerization.[4][5]

The binding interaction is critically dependent on the presence of calcium ions (Ca²⁺).[1][6] Ca²⁺ promotes a stronger and more stable complex between this compound and Lipid II, effectively trapping the precursor and preventing its incorporation into the growing peptidoglycan chain by transglycosylase and transpeptidase enzymes.[1][3][4] This sequestration depletes the pool of available Lipid II, leading to the cessation of cell wall construction, loss of cell integrity, and ultimately, cell death.[1][6] The interaction involves the pyrophosphate group, the first sugar (N-acetylmuramic acid), and proximal parts of the pentapeptide stem and the undecaprenyl lipid tail of Lipid II.[1][2]

Furthermore, calcium ions enhance the affinity of this compound for the negatively charged phospholipids (B1166683) in the bacterial membrane, likely facilitating its localization to the site of action.[1][6] The proposed mechanism involves this compound forming a 2:1 complex with Lipid II, a stoichiometry that is crucial for its inhibitory effect.[1][2][7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interactions with model membranes and its stoichiometric relationship with Lipid II.

Table 1: Binding Affinity of this compound to Phospholipid Model Membranes

This data, determined by quartz crystal microbalance, demonstrates that calcium ions significantly enhance this compound's affinity for model membranes by increasing the association rate and decreasing the dissociation rate.[1]

ConditionAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (µM)
Without Ca²⁺2835 ± 5072.10 x 10⁻³ ± 0.86 x 10⁻³0.77 ± 0.41
With 1.25 mM Ca²⁺4736 ± 12621.47 x 10⁻³ ± 0.70 x 10⁻³0.30 ± 0.11
Table 2: Stoichiometry and TLC Mobility of this compound-Lipid Complexes

Thin Layer Chromatography (TLC) analysis shows that this compound forms a stable complex with Lipid I and Lipid II, resulting in reduced mobility on the TLC plate. The data indicates a 2:1 binding stoichiometry of this compound to Lipid II is required for complete complex formation.[1][7]

Molecule/ComplexMolar Ratio (this compound:Lipid)TLC Retention Factor (R_f)Observation
Free Lipid II0:10.30Migrates from origin
This compound-Lipid II Complex≥ 2:10.16Remains near the origin, indicating stable complex formation
Free Lipid I0:10.33Migrates from origin
This compound-Lipid I Complex≥ 2:10.17Remains near the origin, indicating stable complex formation
Free C₅₅-PP0:10.37Migrates from origin
This compound + C₅₅-PPUp to 4:10.37No complex formation observed; C₅₅-PP migrates freely

Experimental Protocols

The following protocols are based on methodologies described for studying the this compound-Lipid II interaction.[1]

In Vitro Inhibition of Peptidoglycan Synthesis Enzymes

This protocol assesses the inhibitory activity of this compound on specific enzymes involved in the late stages of peptidoglycan synthesis.

  • Enzyme Reactions: Set up individual reaction mixtures for MurG (Lipid II synthesis), FemX (Lipid II-Gly₁ synthesis), and PBP2 (transglycosylation).

  • Substrates: Use purified, radiolabeled substrates (e.g., [¹⁴C]UDP-GlcNAc for MurG, [¹⁴C]glycine for FemX, [¹⁴C]Lipid II for PBP2) to quantify enzyme activity. For example, the MurG reaction mixture contains purified Lipid I and [¹⁴C]UDP-GlcNAc.

  • Inhibitor Addition: Add this compound to the reaction mixtures at various molar ratios (e.g., 0.5 to 2) with respect to the lipid precursor (Lipid I or Lipid II).

  • Calcium Condition: Prepare parallel sets of experiments in the absence and presence of 1.25 mM CaCl₂ to determine the calcium dependency of the inhibition.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

  • Quantification: Stop the reactions and quantify the amount of radiolabeled product formed (or substrate consumed for PBP2) using methods such as thin-layer chromatography followed by phosphorimaging or liquid scintillation counting.

  • Analysis: Compare the enzyme activity in the presence and absence of this compound and calcium to determine the IC₅₀ or degree of inhibition.

Analysis of this compound-Lipid II Complex Formation by TLC

This protocol directly visualizes the formation of a stable complex between this compound and lipid precursors.

  • Preparation of Reaction Mixtures: In a microcentrifuge tube, incubate a fixed amount of purified lipid precursor (e.g., 2 nmol of Lipid II) with increasing molar ratios of this compound (e.g., 1 to 8 nmol, corresponding to 0.5:1 to 4:1 ratios).

  • Buffer and Calcium: Perform the incubation in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) supplemented with 1.25 mM CaCl₂.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes to facilitate complex formation.

  • TLC Application: Spot the entire reaction mixture directly onto a silica (B1680970) TLC plate.

  • Chromatography: Develop the TLC plate in a solvent system capable of separating the free lipid from the complex (e.g., butanol/acetic acid/water/pyridine, 15:3:12:10, v/v/v/v).

  • Visualization: After development, dry the plate and visualize the lipid-containing spots by staining with phosphomolybdic acid followed by charring.

  • Analysis: Observe the retention factor (R_f) of the spots. A shift of the lipid spot to a lower R_f value (closer to the origin) in the presence of this compound indicates the formation of a stable, higher molecular weight complex. The molar ratio at which the free lipid spot disappears provides an estimation of the binding stoichiometry.[1]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the key steps in peptidoglycan synthesis that are inhibited.

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc->MraY 1. Transfer C55P_in C55-P C55P_in->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG 2. Glycosylation Flippase Flippase Lipid_II->Flippase 3. Translocation Lipid_II_out Lipid II Flippase->Lipid_II_out Complex [Lipid II]-[EMP]₂-Ca²⁺ Complex Lipid_II_out->Complex PBP PBP (Transglycosylase) Lipid_II_out->PBP 4. Polymerization Emp This compound (EMP) Emp->Complex Sequestration Ca Ca²⁺ Ca->Complex Complex->PBP INHIBITION PG Growing Peptidoglycan PBP->PG

Caption: Proposed mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow: TLC-based Complex Formation Assay

This diagram outlines the key steps of the thin-layer chromatography experiment used to demonstrate complex formation.

TLC_Workflow cluster_results Results Interpretation start Start: Purified Lipid II and this compound step1 1. Incubate Lipid II with increasing molar ratios of This compound in buffer containing 1.25 mM Ca²⁺ start->step1 step2 2. Spot reaction mixture onto a silica TLC plate step1->step2 step3 3. Develop plate in butanol/pyridine/acetic acid/water solvent system step2->step3 step4 4. Dry plate and visualize with phosphomolybdic acid stain step3->step4 res1 Free Lipid II migrates (Rf ≈ 0.30) step4->res1 Low EMP ratio res2 Stable Complex remains at origin (Rf ≈ 0.16) step4->res2 High EMP ratio (≥2:1)

Caption: Experimental workflow for the TLC-based complex formation assay.

Logical Relationship of the Binding Complex

This diagram illustrates the essential components and their relationship in forming the inhibitory complex.

Binding_Complex EMP1 This compound LipidII Lipid II EMP1->LipidII Binds EMP2 This compound EMP2->LipidII Binds Ca Ca²⁺ Ca->EMP1 Mediates Interaction Ca->EMP2 Mediates Interaction Ca->LipidII Bridges via Pyrophosphate Complex Ternary Inhibitory Complex

Caption: Logical relationship of components in the inhibitory this compound-Lipid II complex.

References

Unveiling the Blueprint: A Technical Guide to the Identification of the Empedopeptin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the identification and characterization of the empedopeptin (B1208212) biosynthetic gene cluster (BGC) is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of the methodologies employed to uncover the genetic basis for the production of this compound, a potent calcium-dependent antibiotic with significant activity against Gram-positive bacteria.

Empedopeptins are cyclic lipopeptides that function by inhibiting bacterial cell wall biosynthesis. Their complex structure is assembled by a non-ribosomal peptide synthetase (NRPS) machinery, the blueprint for which is encoded in a dedicated biosynthetic gene cluster. This guide focuses on the discovery and functional analysis of the this compound BGC in the marine bacterium Massilia sp. YMA4.

Genome Mining: In Silico Prediction of the this compound BGC

The initial step in identifying the this compound BGC involved a computational "genome mining" approach. This strategy leverages bioinformatics tools to scan a microorganism's genome for sequences indicative of secondary metabolite production.

Experimental Protocol: Genome Mining

A computational analysis of the Massilia sp. YMA4 genome was performed using a suite of bioinformatics software to identify potential secondary metabolite BGCs.

Protocol:

  • Genome Sequencing: The complete genome of Massilia sp. YMA4 was sequenced and assembled.

  • BGC Prediction: The assembled genome sequence was analyzed using the following software:

    • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) version 5.1: This tool predicts BGCs by identifying core biosynthetic genes and their associated enzymatic domains.[1]

    • MiBIG (Minimum Information about a Biosynthetic Gene cluster): Used as a reference database of known BGCs to compare and classify the predicted clusters.[1]

    • BiG-SCAPE (Biosynthetic Gene Cluster Similarity Clustering and Prospecting Engine): Employed to group the predicted BGCs into gene cluster families based on their sequence similarity and domain organization.[1]

  • Candidate Selection: BGCs predicted to encode for non-ribosomal peptide synthetases (NRPSs) were prioritized as potential candidates for this compound biosynthesis due to its peptide nature.

This in silico analysis identified a candidate BGC, herein designated as the emp cluster. The predicted cluster consists of five key genes: empA, empB, empC, empD, and empE.[1]

Functional Characterization of the emp Gene Cluster

Following the computational prediction, experimental validation was conducted to confirm the role of the emp gene cluster in this compound biosynthesis. This was primarily achieved through targeted gene knockout experiments.

The this compound Biosynthetic Gene Cluster

The emp BGC is comprised of three core NRPS genes (empC, empD, and empE) and two ancillary genes (empA and empB) predicted to be involved in post-synthesis modifications.

GenePredicted Function
empA Dioxygenase, involved in hydroxylation
empB Dioxygenase, involved in hydroxylation
empC Non-ribosomal peptide synthetase (NRPS)
empD Non-ribosomal peptide synthetase (NRPS)
empE Non-ribosomal peptide synthetase (NRPS)
Experimental Protocol: Gene Knockout by Insertional Mutagenesis

To elucidate the function of each gene in the emp cluster, insertional knockout mutants were generated in Massilia sp. YMA4.

Protocol:

  • Vector Construction:

    • The suicide vector pCM184 was utilized for creating the knockout constructs.[1]

    • For each target gene (empA, empB, empC, empD, and empE), flanking regions for homologous recombination were amplified from Massilia sp. YMA4 genomic DNA using specific primer pairs.

    • The amplified fragments were cloned into pCM184 to generate the respective knockout plasmids (pCM184-ΔempA, pCM184-ΔempB, pCM184-ΔempC, pCM184-ΔempD, and pCM184-ΔempE).[1]

  • Conjugation:

    • The knockout plasmids were transferred from E. coli S17-1 (donor strain) to Massilia sp. YMA4 (recipient strain) via biparental mating.[1]

    • Donor and recipient cells were mixed at a 1:1 ratio and spotted on yeast malt (B15192052) agar (B569324) (YMA) for overnight incubation.[1]

  • Selection of Mutants:

    • The cell mixtures were scraped and plated on YMA containing tetracycline (B611298) (for the vector marker) and kanamycin (B1662678) (to select against the donor E. coli).[1]

    • Resulting colonies were screened by PCR to confirm the successful integration of the knockout construct into the target gene locus.[1]

Metabolomic Analysis of Wild-Type and Mutant Strains

The impact of the gene knockouts on the production of this compound and its analogs was assessed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

  • Massilia sp. YMA4 wild-type and mutant strains were cultured in yeast malt broth (YMB).[1]

  • The culture broth was extracted with ethyl acetate (B1210297) (EtOAc) followed by butanol (BuOH).[1]

  • The BuOH extracts were dissolved in methanol (B129727) (MeOH) for LC-MS/MS analysis.[1]

LC-MS/MS Parameters:

  • Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm)[1]

  • Mobile Phase:

    • A: Acetonitrile:Water (2:98) with 0.1% formic acid[1]

    • B: Acetonitrile with 0.1% formic acid[1]

  • Gradient: 5-99.5% B over 8 minutes, hold at 99.5% B for 2 minutes, then return to 5% B.[1]

  • Flow Rate: 0.4 mL/min[1]

  • Mass Spectrometer: Thermo Scientific Orbitrap Elite Mass Spectrometer[1]

  • Mass Range: m/z 100–1500[1]

Results of Metabolomic Analysis

The LC-MS/MS analysis revealed the following:

  • Wild-Type Strain: Produced this compound, detected at an m/z of 1126.5630 [M+H]⁺.[1]

  • ΔempC, ΔempD, and ΔempE Mutants: Complete abolishment of this compound production, confirming their essential role as the core NRPS machinery.[2]

  • ΔempA and ΔempB Mutants: These mutants did not produce this compound but instead produced several unique this compound analogs. This confirms their role in the hydroxylation of the peptide backbone. The antibiotic activity of the extracts from these mutants was significantly reduced, highlighting the importance of these hydroxylations for the bioactivity of this compound.[2]

StrainThis compound ProductionProduction of this compound AnalogsAntibiotic Activity
Wild-Type Massilia sp. YMA4 YesYesHigh
ΔempC Mutant NoNoAbolished
ΔempD Mutant NoNoAbolished
ΔempE Mutant NoNoAbolished
ΔempA Mutant NoYes (unique analogs)Significantly Reduced
ΔempB Mutant NoYes (unique analogs)Significantly Reduced

Visualizing the Biosynthetic Logic and Workflow

To clearly illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

This compound Biosynthetic Pathway

Empedopeptin_Biosynthesis cluster_NRPS Core NRPS Assembly cluster_modification Post-NRPS Modification empE empE (Modules 1-5) empD empD (Module 6) empC empC (Modules 7-8) linear_peptide Linear Lipopeptide empC->linear_peptide Peptide Release empA empA (Dioxygenase) hydroxylated_peptide Hydroxylated Lipopeptide empA->hydroxylated_peptide empB empB (Dioxygenase) empB->hydroxylated_peptide precursor Fatty Acid & Amino Acid Precursors precursor->empE Acylation & Peptide Synthesis Initiation linear_peptide->empA linear_peptide->empB This compound This compound hydroxylated_peptide->this compound Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for BGC Identification

BGC_Identification_Workflow cluster_insilico In Silico Analysis cluster_invivo In Vivo Validation cluster_analysis Chemical Analysis genome_seq Massilia sp. YMA4 Genome Sequencing antismash antiSMASH, MiBIG, BiG-SCAPE Analysis genome_seq->antismash bgc_prediction Prediction of emp BGC antismash->bgc_prediction knockout Gene Knockout (ΔempA-E) bgc_prediction->knockout fermentation Fermentation of WT and Mutants knockout->fermentation extraction Metabolite Extraction fermentation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Comparative Metabolomics lcms->data_analysis confirmation Confirmation of emp BGC Function data_analysis->confirmation

Caption: Workflow for this compound BGC identification.

Conclusion and Future Directions

The integrated approach of genome mining, targeted gene disruption, and detailed metabolomic analysis has successfully identified and functionally characterized the this compound biosynthetic gene cluster in Massilia sp. YMA4. This technical guide provides a clear framework for the identification of novel natural product BGCs.

Future research will focus on the heterologous expression of the emp BGC in a high-production host to facilitate the scalable production of this compound and its analogs for further drug development. Additionally, the characterization of the unique analogs produced by the dioxygenase knockout strains may lead to the discovery of novel compounds with potentially improved therapeutic properties.

References

Empedopeptin: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin (B1208212) is a cyclic lipodepsipeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2] Originally isolated from the soil bacterium Empedobacter haloabium, this antibiotic has garnered significant interest due to its novel mechanism of action and its efficacy against challenging clinical isolates such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The in vitro activity of this compound has been evaluated against a variety of clinically relevant Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The activity of this compound is notably enhanced in the presence of physiological concentrations of calcium.

Bacterial SpeciesStrain DesignationResistance PhenotypeMIC (µg/mL) at 1.25 mM Ca²⁺
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)1
Methicillin-Resistant (MRSA)1-2
Staphylococcus epidermidis Methicillin-Resistant1
Streptococcus pneumoniae Penicillin-Susceptible0.5
Penicillin-Resistant0.5-1
Streptococcus pyogenes -0.25
Enterococcus faecalis Vancomycin-Susceptible (VSE)4
Vancomycin-Resistant (VRE)4
Enterococcus faecium Vancomycin-Susceptible (VSE)8
Vancomycin-Resistant (VRE)8-16
Clostridium difficile -Reported activity in the low µg/mL range[1][2]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were determined using the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Media Preparation:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • For this compound testing, it is crucial to supplement the CAMHB with a final concentration of 1.25 mM calcium chloride (CaCl₂). This mimics the physiological concentration of ionized calcium in human serum and is essential for the optimal activity of this compound.

2. Inoculum Preparation:

  • Bacterial colonies are selected from an 18-24 hour agar (B569324) plate.

  • The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation:

  • A two-fold serial dilution of this compound is prepared in the calcium-supplemented CAMHB in a 96-well microtiter plate.

  • The final volume in each well is typically 100 µL, containing the diluted antibiotic and the bacterial inoculum.

  • A growth control well (containing bacteria and medium without antibiotic) and a sterility control well (containing medium only) are included on each plate.

4. Incubation:

  • The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most aerobic bacteria. For anaerobic bacteria like Clostridium difficile, incubation is performed under anaerobic conditions for 48 hours.

5. MIC Determination:

  • The MIC is read as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound exerts its bactericidal effect by targeting a late stage of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall. This action is calcium-dependent. This compound forms a complex with calcium ions, which then enables it to bind with high affinity to the peptidoglycan precursor, Lipid II. By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall synthesis and leading to cell lysis.

Empedopeptin_Mechanism cluster_membrane This compound This compound Complex This compound-Ca²⁺ Complex This compound->Complex binds Calcium Ca²⁺ Ions Calcium->Complex binds LipidII Lipid II (Peptidoglycan Precursor) Complex->LipidII targets & binds Membrane Bacterial Cell Membrane Inhibition Inhibition of Peptidoglycan Synthesis LipidII->Inhibition sequestered Lysis Cell Lysis & Bacterial Death Inhibition->Lysis leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Target Identification

The identification of Lipid II as the primary target of this compound involved a series of key experiments. The workflow below illustrates the logical progression of these studies.

Empedopeptin_Workflow A Initial Observation: Potent Gram-Positive Activity B Macromolecular Synthesis Assay (Radiolabeled Precursors) A->B C Identification of Cell Wall Biosynthesis as Target Pathway B->C D Analysis of Cytoplasmic Peptidoglycan Precursors C->D F In Vitro Reconstitution Assays with Purified Enzymes & Substrates C->F E Accumulation of UDP-MurNAc-pentapeptide D->E G Identification of Lipid II as the Direct Binding Partner F->G H Confirmation of Ca²⁺ Dependency of Binding G->H

Caption: Experimental workflow for identifying the target of this compound.

References

Empedopeptin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of empedopeptin (B1208212), a natural lipodepsipeptide antibiotic, against two of the most challenging multidrug-resistant Gram-positive pathogens: methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This document synthesizes available data on its mechanism of action, in vitro potency, and the methodologies used to evaluate its efficacy.

Executive Summary

This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as MRSA. Its efficacy against enterococci, including VRE, is generally moderate. The antibiotic exerts its bactericidal effect by interfering with the late stages of cell wall biosynthesis. This is achieved through the formation of calcium-dependent complexes with peptidoglycan precursors, most notably Lipid II, effectively sequestering this essential building block of the bacterial cell wall. The presence of calcium ions is crucial for the robust antibacterial action of this compound, as it enhances the interaction with its molecular targets.

Mechanism of Action

This compound's primary mode of action is the inhibition of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. This inhibition is not due to the direct enzymatic inhibition of penicillin-binding proteins (PBPs) but rather through the sequestration of the lipid carrier, bactoprenol, in the form of its peptidoglycan precursors.

The key steps in this compound's mechanism of action are:

  • Calcium-Dependent Binding: this compound's activity is significantly enhanced in the presence of calcium ions. Ca2+ facilitates a stronger interaction between the antibiotic and its targets within the bacterial cell membrane.

  • Complex Formation with Peptidoglycan Precursors: The primary molecular target of this compound is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II. This compound forms a stable complex with Lipid II in a 1:2 molar stoichiometry. It also binds to other undecaprenyl pyrophosphate-containing precursors, such as Lipid I and teichoic acid precursors, albeit with lower affinity.

  • Inhibition of Cell Wall Synthesis: By sequestering Lipid II, this compound prevents its utilization by transglycosylases and transpeptidases (PBPs), thereby halting the polymerization of the peptidoglycan layer. This leads to the accumulation of the soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm.

cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm Lipid_II Lipid II Complex This compound-Ca²⁺-Lipid II Complex Lipid_II->Complex PBP Transglycosylase/ Transpeptidase (PBP) Lipid_II->PBP Substrate This compound This compound This compound->Complex Calcium Ca²⁺ Calcium->Complex Complex->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Accumulates)

Caption: this compound's mechanism of action.

In Vitro Activity

This compound exhibits potent in vitro activity against MRSA and moderate activity against VRE. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Table 1: Antibacterial Activity of this compound against MRSA and VRE

OrganismStrainMIC (µg/mL) without Ca²⁺MIC (µg/mL) with 1.25 mM Ca²⁺
Staphylococcus aureusMRSA20.5
Enterococcus faecalisVRE82
Enterococcus faeciumVRE164

Data compiled from a study by Müller et al. (2012).

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: Broth microdilution is a standard method for determining MIC values.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • The bacterial suspension is added to each well of the microtiter plate.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

start Start dilution Prepare serial dilutions of this compound in 96-well plate start->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation inoculum_prep Prepare bacterial inoculum (5x10⁵ CFU/mL) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

  • Method: A bacterial culture is exposed to a constant concentration of the antibiotic, and the number of viable cells is determined at various time points.

  • Procedure:

    • Bacterial cultures are grown to the early to mid-logarithmic phase.

    • The culture is diluted to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL in fresh broth containing the desired concentration of this compound (e.g., 1x, 4x, 10x MIC).

    • Cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in sterile saline, and plated on appropriate agar (B569324) plates.

    • Plates are incubated for 18-24 hours, and the colonies are counted to determine the CFU/mL.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

start Start prep_culture Grow bacterial culture to log phase start->prep_culture expose Expose culture to This compound at various MIC multiples prep_culture->expose sample_collection Collect aliquots at defined time intervals (0, 2, 4, 8, 24h) expose->sample_collection serial_dilution Perform serial dilutions sample_collection->serial_dilution plating Plate dilutions on agar serial_dilution->plating incubation Incubate plates for 18-24h plating->incubation count_colonies Count colonies (CFU/mL) incubation->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for a time-kill assay.

These assays are used to pinpoint the specific step in cell wall synthesis that is inhibited by the antibiotic.

  • Method: The incorporation of radiolabeled precursors into the cell wall is measured in the presence and absence of the antibiotic.

  • Procedure (Inhibition of N-acetylglucosamine incorporation):

    • Bacterial cells are grown to the exponential phase.

    • The cells are incubated with this compound for a short period.

    • Radiolabeled N-acetylglucosamine ([¹⁴C]GlcNAc) is added to the culture.

    • The reaction is stopped, and the cells are harvested and washed.

    • The amount of incorporated radioactivity into the polymeric cell wall is quantified using scintillation counting.

    • A reduction in incorporated radioactivity in the presence of this compound indicates inhibition of the later stages of cell wall synthesis.

In Vivo Efficacy

This compound has shown substantial therapeutic efficacy in animal models of bacterial infection, including lethal bloodstream infections in mice. These studies, coupled with good pharmacokinetic parameters and low acute toxicity, highlight its potential as a therapeutic agent. Further detailed studies are required to fully elucidate its in vivo pharmacokinetic and pharmacodynamic profiles against MRSA and VRE

Empedopeptin's Assault on the Bacterial Cell Wall: A Technical Guide to its Mode of Action and Inhibition of Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of empedopeptin (B1208212), a potent lipodepsipeptide antibiotic. It details its targeted inhibition of peptidoglycan synthesis, a critical pathway for bacterial survival, making it a compelling candidate for tackling multidrug-resistant Gram-positive pathogens. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical processes and experimental workflows.

Core Mechanism: Sequestration of Peptidoglycan Precursors in a Calcium-Dependent Manner

This compound's primary mode of action is the disruption of the late stages of bacterial cell wall biosynthesis.[1][2][3] This is achieved through the formation of a stable complex with key peptidoglycan precursors, most notably Lipid II, thereby preventing their incorporation into the growing peptidoglycan layer.[1][2][3] A crucial aspect of this inhibitory action is its dependence on calcium ions. The presence of physiological concentrations of Ca2+ significantly enhances the binding of this compound to its targets, leading to a marked increase in its antibacterial potency.[1][2][3]

The primary molecular target of this compound is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II.[1][2][3] this compound binds to Lipid II in a 1:2 molar stoichiometry (antibiotic to Lipid II).[1][2] This binding sequesters Lipid II, making it unavailable for the subsequent transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs). The interaction is not limited to Lipid II; this compound also binds to other undecaprenyl pyrophosphate-containing precursors, such as undecaprenyl pyrophosphate (C55-PP) and teichoic acid precursors, albeit with lower affinity.[1][3]

The inhibition of these late-stage, membrane-associated steps of peptidoglycan synthesis leads to the accumulation of the soluble cytoplasmic precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp).[1][2][3] This accumulation is a hallmark of antibiotics that interfere with the later phases of cell wall construction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antimicrobial activity of this compound and its inhibitory effects on peptidoglycan synthesis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Bacterial StrainMIC (μg/mL) without added Ca2+MIC (μg/mL) with 1.25 mM Ca2+Fold Reduction in MIC
Staphylococcus aureus (Methicillin-susceptible)20.12516
Staphylococcus aureus (Methicillin-resistant, MRSA)40.2516
Streptococcus pneumoniae (Penicillin-susceptible)10.254
Streptococcus pneumoniae (Penicillin-resistant)20.54
Enterococcus faecalis824
Enterococcus faecium (Vancomycin-resistant, VRE)1644
Bacillus subtilis 16810.1258

Note: Data compiled from studies demonstrating the calcium-dependent activity of this compound. The addition of 1.25 mM Ca2+ mimics the concentration found in human serum and significantly enhances the antibiotic's potency.[1]

Table 2: In vitro Inhibition of Peptidoglycan Synthesis Enzymes.

Enzymatic ReactionSubstrate(s)Inhibitory Effect of this compound (with 1.25 mM Ca2+)
MurG-catalyzed Lipid II synthesisLipid I, [14C]UDP-GlcNAcConcentration-dependent inhibition. Complete inhibition at a 2:1 molar ratio of this compound to Lipid I.
FemX-catalyzed glycylation of Lipid IILipid II, [14C]glycineConcentration-dependent inhibition. Complete inhibition at a 2:1 molar ratio of this compound to Lipid II.
PBP2-catalyzed transglycosylation[14C]Lipid IIConcentration-dependent inhibition. Complete inhibition at a 2:1 molar ratio of this compound to Lipid II.

Note: These in vitro assays demonstrate that this compound does not directly inhibit the enzymes but rather sequesters their undecaprenyl pyrophosphate-containing substrates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., Bacillus subtilis 168) is grown to a specific optical density (e.g., 5 x 10^5 cfu/ml).

  • Preparation of Antibiotic Dilutions: A serial dilution of this compound is prepared in a suitable growth medium, such as Mueller-Hinton broth. For assessing calcium dependency, parallel experiments are set up with and without the addition of 1.25 mM CaCl2.

  • Inoculation: Microtiter plates are prepared with the different concentrations of this compound. The bacterial inoculum is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[4]

Precursor Incorporation Assay

This assay is used to determine the specific macromolecular synthesis pathway inhibited by an antibiotic.

  • Bacterial Culture: A bacterial culture (e.g., Bacillus subtilis) is grown in a defined minimal medium.

  • Addition of Radiolabeled Precursors: Radiolabeled precursors for different biosynthetic pathways are added to aliquots of the culture. These include:

    • [3H]N-acetylglucosamine (GlcNAc) for cell wall synthesis.

    • [3H]thymidine for DNA synthesis.

    • [3H]uridine for RNA synthesis.

    • [3H]phenylalanine for protein synthesis.

  • Addition of Antibiotic: this compound is added to the experimental cultures at a concentration that is a multiple of its MIC (e.g., 8x MIC). A control culture with no antibiotic is also maintained.

  • Time-Course Sampling: Samples are taken from each culture at various time points.

  • Precipitation and Measurement: The macromolecules are precipitated using an acid (e.g., trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The incorporation of each radiolabeled precursor in the this compound-treated culture is compared to the control to identify the inhibited pathway.[1]

In Vitro Peptidoglycan Synthesis Assay

This assay reconstitutes a specific step of the peptidoglycan synthesis pathway in vitro to identify the precise target of an inhibitor. The following is an example for the MurG-catalyzed reaction.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 200 mM Tris-HCl, 5.7 mM MgCl2, pH 7.5, 0.8% Triton X-100).

  • Addition of Substrates: Purified Lipid I (2.5 nmol) and radiolabeled [14C]UDP-GlcNAc (25 nmol) are added to the reaction mixture.

  • Addition of Inhibitor: this compound is added at varying molar ratios with respect to Lipid I (e.g., 0.5:1, 1:1, 2:1). Experiments are conducted in the presence and absence of 1.25 mM Ca2+.

  • Enzyme Addition: The reaction is initiated by the addition of purified MurG-His6 enzyme (0.45 µg).

  • Incubation: The reaction mixture is incubated at 30°C for 60 minutes.

  • Extraction and Analysis: The synthesized radiolabeled Lipid II is extracted and analyzed by thin-layer chromatography (TLC) and quantified by phosphorimaging.[1]

Antagonization Assay

This assay is used to identify the specific molecule that an antibiotic binds to by observing if the addition of an excess of that molecule can rescue bacterial growth.

  • Preparation of Antibiotic and Antagonist Mixture: this compound is mixed with a potential antagonist molecule (e.g., Lipid II, C55-PP, UDP-MurNAc-pp) at various molar ratios in Mueller-Hinton broth containing 1.25 mM Ca2+. The concentration of this compound is typically set at a multiple of its MIC (e.g., 8x MIC).

  • Bacterial Inoculation: A suspension of the indicator bacterium (e.g., B. subtilis 168 at 5 x 10^5 cfu/ml) is added to the mixture.

  • Incubation: The mixture is incubated overnight.

  • Observation: The wells are observed for visible bacterial growth. If the antagonist molecule binds to this compound, it will prevent the antibiotic from inhibiting the bacteria, thus allowing for growth.[1]

Visualizing the Molecular Interactions and Experimental Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Empedopeptin_Mode_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II C55_P C55-P C55_P->MraY Translocation Translocation Lipid_II->Translocation Complex This compound-Ca2+-Lipid II Complex Lipid_II->Complex PGN_synthesis Peptidoglycan Synthesis Lipid_II->PGN_synthesis Translocation->Lipid_II Flippase This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex Inhibition Inhibition Inhibition->PGN_synthesis MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic setup_plates Set up Microtiter Plates prep_bacteria->setup_plates prep_antibiotic->setup_plates inoculate Inoculate Plates with Bacteria setup_plates->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end Antagonization_Assay_Logic start Start mix Mix this compound with Potential Antagonist start->mix add_bacteria Add Indicator Bacteria mix->add_bacteria incubate Incubate Overnight add_bacteria->incubate observe Observe for Growth incubate->observe decision Growth? observe->decision no_growth No Growth: Antagonist is not the target decision->no_growth No growth Growth: Antagonist is the target decision->growth Yes end End no_growth->end growth->end

References

In Vitro Efficacy of Empedopeptin: A Technical Examination of its Mechanism Against Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on Empedopeptin (B1208212), a potent lipodepsipeptide antibiotic. The focus is on its efficacy, mechanism of action, and the experimental protocols used to elucidate its function. This compound has demonstrated significant activity against a range of multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its efficacy is intrinsically linked to its ability to inhibit the late stages of bacterial cell wall biosynthesis, a process crucial for bacterial viability.

Core Mechanism of Action: Calcium-Dependent Sequestration of Lipid II

This compound's primary mode of action is the inhibition of peptidoglycan synthesis.[1][2][3] This is achieved through a calcium-dependent mechanism where this compound directly binds to undecaprenyl pyrophosphate-containing peptidoglycan precursors.[1][2][3] The primary molecular target is Lipid II, a central building block of the bacterial cell wall.[1][2][3] this compound forms a stable complex with Lipid II in a 2:1 molar stoichiometry, effectively sequestering it and preventing its incorporation into the growing peptidoglycan chain.[2][3] This interaction is significantly enhanced by the presence of calcium ions at physiological concentrations (approximately 1.25 mM), which promotes a stronger association between the antibiotic and its target.[1] The binding site on Lipid II involves the pyrophosphate group, the first sugar (N-acetylmuramic acid), and parts of the stem peptide and undecaprenyl chain.[2][3] By sequestering Lipid II, this compound effectively blocks the transglycosylation and transpeptidation steps of cell wall synthesis, leading to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm and ultimately, bacterial cell death.[1][2][3]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_pp UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY C55P C55-P (Bactoprenol) C55P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG C55PP_out C55-PP Lipid_II->C55PP_out PG Peptidoglycan (Cell Wall) Lipid_II->PG Transglycosylation (PBP) Complex This compound:Ca2+: Lipid II Complex Lipid_II->Complex Inhibition C55PP_out->C55P Recycling PG->PG This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex

Caption: this compound's mechanism of action on the bacterial peptidoglycan synthesis pathway.

Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a variety of clinically relevant Gram-positive pathogens. The presence of physiological concentrations of calcium (Ca2+) significantly enhances its activity, as reflected by the reduction in MIC values.

Bacterial StrainMedium ConditionMIC (µg/mL)
Staphylococcus aureus ATCC 29213Mueller-Hinton Broth (MHB)8
Staphylococcus aureus ATCC 29213MHB + 1.25 mM Ca2+1
Staphylococcus aureus MRSA Mu50MHB16
Staphylococcus aureus MRSA Mu50MHB + 1.25 mM Ca2+2
Streptococcus pneumoniae ATCC 49619MHB + 5% Horse Blood2
Streptococcus pneumoniae ATCC 49619MHB + 5% Horse Blood + 1.25 mM Ca2+0.125
Enterococcus faecalis ATCC 29212MHB16
Enterococcus faecalis ATCC 29212MHB + 1.25 mM Ca2+4
Clostridium difficile ATCC 9689Brucella Broth + 5% Horse Blood4
Clostridium difficile ATCC 9689Brucella Broth + 5% Horse Blood + 1.25 mM Ca2+0.25
Bacillus subtilis 168MHB1
Bacillus subtilis 168MHB + 1.25 mM Ca2+0.25

Data compiled from studies demonstrating the calcium-dependent activity of this compound. The addition of 1.25 mM Ca2+ mimics the concentration found in human serum and results in a 2- to 16-fold reduction in MIC values.[1]

Experimental Protocols

The following section details the methodologies for key in vitro experiments used to characterize the efficacy and mechanism of this compound.

Precursor Incorporation Assay

This assay measures the effect of an antibiotic on the synthesis of major bacterial biopolymers by monitoring the incorporation of radiolabeled precursors.

Objective: To determine if this compound selectively inhibits cell wall synthesis.

Methodology:

  • Bacterial Culture: Bacillus subtilis is grown in a defined minimal medium.

  • Precursor Addition: Tritium-labeled precursors for DNA (thymidine), RNA (uridine), protein (phenylalanine), and cell wall (N-acetylglucosamine, GlcNAc) are added to the culture at a concentration of 0.02 MBq/ml.

  • Antibiotic Treatment: The culture is incubated with this compound at a concentration corresponding to 8 times its MIC in the specific medium. Vancomycin is often used as a positive control for cell wall synthesis inhibition.

  • Sample Collection: At various time points, aliquots of the culture are taken.

  • Precipitation: The macromolecules are precipitated by adding an equal volume of cold trichloroacetic acid.

  • Quantification: The amount of incorporated radiolabel in the acid-precipitable fraction is measured using scintillation counting.

  • Analysis: A significant reduction in the incorporation of [3H]GlcNAc compared to other precursors indicates specific inhibition of cell wall synthesis.[1]

A Grow B. subtilis in minimal medium B Add radiolabeled precursors (Thymidine, Uridine, Phenylalanine, GlcNAc) A->B C Treat with this compound (8x MIC) B->C D Collect samples over time C->D E Precipitate macromolecules (Trichloroacetic Acid) D->E F Measure radioactivity (Scintillation Counting) E->F G Analyze incorporation rates (Compare GlcNAc to others) F->G

Caption: Workflow for the precursor incorporation assay.
In Vitro Peptidoglycan Synthesis Assays with Purified Components

These assays reconstitute specific steps of the late-stage peptidoglycan synthesis pathway to pinpoint the exact reaction inhibited by this compound.

Objective: To identify the specific enzymatic step(s) in Lipid II biosynthesis and utilization that are inhibited by this compound.

Key Enzymes and Substrates:

  • MraY: Catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P.

  • MurG: Catalyzes the conversion of Lipid I to Lipid II using UDP-GlcNAc.

  • FemX: (in S. aureus) Adds the first glycine (B1666218) residue to the stem peptide of Lipid II.

  • PBP2: A Penicillin-Binding Protein that catalyzes the transglycosylation of Lipid II into polymeric peptidoglycan.

General Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified enzyme (e.g., MurG), its specific substrates (e.g., purified Lipid I and radiolabeled [14C]UDP-GlcNAc), and necessary cofactors (e.g., MgCl2).

  • Inhibitor Addition: this compound is added to the reaction mixture at various molar ratios relative to the lipid substrate (e.g., 0.5:1, 1:1, 2:1). Experiments are conducted with and without the addition of 1.25 mM Ca2+.

  • Reaction Incubation: The reaction is initiated and incubated at 30°C for a defined period (e.g., 60-90 minutes).

  • Product Extraction: Lipid intermediates are extracted from the aqueous reaction mixture using an organic solvent (e.g., n-butanol/pyridine acetate, 2:1 v/v).

  • Analysis and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) and the radiolabeled products (e.g., [14C]Lipid II) are quantified using phosphorimaging.

  • Interpretation: A concentration-dependent decrease in the formation of the product in the presence of this compound, particularly with added Ca2+, indicates inhibition of that specific enzymatic step.[1]

Antagonization Assay

This assay is designed to identify the direct binding target of an antibiotic by observing if the addition of a potential target molecule can rescue bacterial growth from inhibition.

Objective: To confirm that this compound's antibacterial activity is due to its binding to specific peptidoglycan precursors.

Methodology:

  • Assay Setup: A microtiter plate-based assay is set up similar to a standard MIC determination.

  • Antibiotic and Antagonist Mixture: this compound is added to wells at a concentration of 8x its MIC in Mueller-Hinton broth supplemented with 1.25 mM Ca2+. Potential antagonist molecules (e.g., UDP-GlcNAc, C55-P, Lipid I, Lipid II) are then added to these wells in increasing molar excess relative to the antibiotic.

  • Bacterial Inoculation: A standardized inoculum of a susceptible bacterial strain (e.g., B. subtilis 168) is added to each well.

  • Incubation: The plate is incubated overnight at the appropriate temperature.

  • Analysis: The wells are visually inspected for bacterial growth. If the addition of a specific precursor (the antagonist) restores bacterial growth in the presence of a lethal concentration of this compound, it indicates that the antibiotic's primary target is that precursor.

A Prepare this compound solution (8x MIC in MHB + Ca2+) B Add potential antagonists in increasing molar excess (Lipid I, Lipid II, C55-P, etc.) A->B C Inoculate with B. subtilis B->C D Incubate overnight C->D E Observe for bacterial growth D->E F Growth restoration indicates direct target binding E->F

Caption: Logical workflow for the antagonization assay.

Conclusion

The preliminary in vitro data for this compound strongly support its development as a therapeutic agent for infections caused by Gram-positive bacteria. Its novel, calcium-dependent mechanism of action, which involves the sequestration of the essential peptidoglycan precursor Lipid II, provides a potent route to overcoming existing resistance mechanisms. The detailed experimental protocols outlined herein serve as a foundation for further investigation into this promising antibiotic class and for the screening of new compounds that target bacterial cell wall biosynthesis.

References

Empedopeptin Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin is a potent, naturally occurring lipodepsipeptide antibiotic with significant activity against a range of multi-drug resistant Gram-positive bacteria. Its unique mechanism of action, which involves the calcium-dependent inhibition of bacterial cell wall synthesis through complex formation with peptidoglycan precursors, makes it a compelling candidate for further drug development. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

This compound, produced by the bacterium Empedobacter haloabium, is a cyclic octapeptide antibiotic distinguished by a C14 myristic acid tail.[1][2] It demonstrates potent bactericidal activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] The growing threat of antibiotic resistance necessitates the exploration of novel therapeutic agents like this compound. Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of new, more effective derivatives.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the late stages of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1][3] The primary molecular target is Lipid II, a vital precursor molecule in this pathway.[1]

The key steps in this compound's mechanism of action are:

  • Calcium-Dependent Binding: this compound's activity is critically dependent on the presence of calcium ions. Ca2+ facilitates a stronger interaction between the antibiotic and its targets.[1][3]

  • Complex Formation with Lipid II: this compound forms a stable complex with Lipid II on the outer surface of the bacterial cell membrane.[1][3] This binding is stoichiometric, with a 1:2 molar ratio of Lipid II to this compound.[1]

  • Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of cell wall synthesis.[1] This leads to the accumulation of the soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm and ultimately inhibits cell wall formation, leading to cell lysis.[1]

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on bacterial cell wall biosynthesis.

Empedopeptin_Mechanism cluster_Cytoplasm Cytoplasm cluster_Periplasm Periplasm / Cell Exterior UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II_inner Lipid II MurG->Lipid_II_inner Flippase Flippase Lipid_II_inner->Flippase Lipid_II_outer Lipid II Flippase->Lipid_II_outer PBP PBP (Transglycosylase/ Transpeptidase) Lipid_II_outer->PBP Emp_LipidII_Complex This compound-Ca2+- Lipid II Complex Lipid_II_outer->Emp_LipidII_Complex Peptidoglycan Peptidoglycan PBP->Peptidoglycan This compound This compound Emp_Ca_Complex This compound-Ca2+ Complex This compound->Emp_Ca_Complex Emp_Ca_Complex->Emp_LipidII_Complex Emp_LipidII_Complex->PBP Inhibition Ca Ca2+ Ca->Emp_Ca_Complex

This compound's Inhibition of Peptidoglycan Synthesis.

Core Structure-Activity Relationships

The antibacterial activity of this compound is intricately linked to its structural components: the cyclic peptide core and the N-terminal fatty acid tail. While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in the public domain, studies on this compound and structurally similar lipopeptides like tripropeptins and plusbacins have provided key insights.

The Peptide Core

The cyclic octapeptide core of this compound contains several non-proteinogenic amino acids, including hydroxyaspartic acid and hydroxyproline.[1] These hydroxylated residues are crucial for its biological activity.

  • Hydroxylated Amino Acids: The threo-β-hydroxyaspartic acid residues are essential for the antibacterial activity of the closely related plusbacin A3. A dideoxy analog of plusbacin A3 showed a significant loss of activity, highlighting the importance of these hydroxyl groups, likely for target binding and complex stabilization.[4][5][6]

The Lipid Tail

The N-terminal C14 fatty acid (myristic acid) moiety of this compound plays a critical role in its antibacterial potency. The length and structure of this lipid tail influence the compound's ability to interact with and penetrate the bacterial membrane.

  • Acyl Chain Length: Studies on tripropeptins, which share a similar core structure with this compound, have shown that the length of the fatty acid side chain directly influences antimicrobial activity.[1][7] Generally, longer acyl chains are associated with increased antibacterial potency.[7]

Quantitative SAR Data

While a comprehensive library of this compound analogs has not been extensively published, data from related compounds provide valuable insights. The following table summarizes the available quantitative data for this compound and a key analog of the related lipopeptide, plusbacin A3.

CompoundModificationTest OrganismMIC (µg/mL)
This compound -S. aureus ATCC 292131
S. aureus (MRSA)1
S. pneumoniae (Penicillin-Resistant)0.25
E. faecalis8
Plusbacin A3 -S. aureus0.39 - 3.13
VanA-type vancomycin-resistant enterococci0.39 - 3.13
Dideoxy-Plusbacin A3 Removal of hydroxyl groups from threo-β-hydroxyaspartic acid residuesS. aureus>50

Data for this compound is from reference[1]. Data for Plusbacin A3 and its dideoxy analog is from references[4][6].

Experimental Protocols

The evaluation of this compound's SAR relies on a suite of standardized and specialized biological assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (this compound or its analog) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

For this compound and its analogs, it is crucial to supplement the growth medium with a physiological concentration of Ca2+ (e.g., 1.25 mM) to ensure optimal activity.[1]

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic steps of peptidoglycan synthesis.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, MgCl2, a detergent (e.g., Triton X-100), the lipid carrier undecaprenyl phosphate (B84403) (C55-P), and the soluble peptidoglycan precursors UDP-MurNAc-pentapeptide and radiolabeled [14C]UDP-GlcNAc.

  • Enzyme Source: A source of the relevant enzymes (MraY and MurG), such as bacterial membrane preparations or purified recombinant enzymes, is added to the reaction mixture.

  • Incubation with Inhibitor: The reaction is initiated in the presence and absence of the test compound (this compound or its analog) and incubated at 30°C.

  • Extraction and Analysis: The synthesized radiolabeled Lipid II is extracted from the reaction mixture using an organic solvent (e.g., n-butanol/pyridine acetate).

  • Quantification: The amount of synthesized Lipid II is quantified by methods such as thin-layer chromatography (TLC) followed by phosphorimaging or scintillation counting.

The following diagram outlines the general workflow for an in vitro peptidoglycan synthesis inhibition assay.

Peptidoglycan_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, C55-P, UDP-MurNAc-pp, [14C]UDP-GlcNAc) Incubation Incubate Reaction Mix, Enzymes, and Test Compound (30°C) Reaction_Mix->Incubation Enzyme_Source Prepare Enzyme Source (Membrane Prep or Purified Enzymes) Enzyme_Source->Incubation Test_Compound Prepare Test Compound (this compound/Analog) Test_Compound->Incubation Extraction Extract Lipid II (Organic Solvent) Incubation->Extraction Separation Separate by TLC Extraction->Separation Quantification Quantify Radiolabeled Lipid II (Phosphorimaging/Scintillation) Separation->Quantification Inhibition_Calc Calculate % Inhibition Quantification->Inhibition_Calc

Workflow for In Vitro Peptidoglycan Synthesis Assay.
Precursor Incorporation Assay

This whole-cell assay measures the effect of an antibiotic on the incorporation of radiolabeled precursors into major macromolecules (DNA, RNA, protein, and cell wall).

Protocol:

  • Bacterial Culture: A culture of the test bacterium (e.g., Bacillus subtilis) is grown to mid-logarithmic phase in a defined minimal medium.

  • Addition of Precursors and Inhibitor: The culture is divided into aliquots, and specific radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]N-acetylglucosamine for cell wall) and the test compound are added.

  • Time-Course Sampling: Samples are taken at various time points and the incorporation of radioactivity into acid-precipitable material is measured.

  • Data Analysis: The rate of incorporation for each macromolecule in the presence of the inhibitor is compared to that of an untreated control to determine the specific pathway affected.

Future Directions and Conclusion

The structure-activity relationship of this compound is a promising area of research for the development of new antibiotics against resistant Gram-positive pathogens. Key findings indicate the critical roles of the hydroxylated amino acids in the peptide core and the length of the N-terminal fatty acid tail in its antibacterial activity. The strong dependence on calcium for its mechanism of action is a distinctive feature that can be exploited in drug design.

To further advance the development of this compound-based therapeutics, future research should focus on:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a comprehensive library of this compound analogs with systematic modifications to both the peptide core and the lipid tail are needed to generate more detailed quantitative SAR data.

  • Structural Biology Studies: High-resolution structural studies of the this compound-Ca2+-Lipid II complex would provide invaluable insights into the specific molecular interactions and guide the rational design of more potent inhibitors.

  • Exploration of Related Scaffolds: Given the structural and mechanistic similarities, SAR studies on tripropeptins and plusbacins can provide valuable cross-information for the optimization of this compound.

References

The Pivotal Role of Calcium in the Antibacterial Activity of Empedopeptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin (B1208212) is a lipodepsipeptide antibiotic with potent activity against multi-drug resistant Gram-positive bacteria.[1] Its efficacy is intrinsically linked to the presence of calcium ions. This technical guide delineates the critical role of calcium in the mechanism of action of this compound, providing a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways involved. This compound inhibits bacterial cell wall biosynthesis by forming a calcium-dependent complex with peptidoglycan precursors, most notably Lipid II.[1][2] Calcium facilitates a stronger interaction between this compound and its molecular targets, thereby significantly enhancing its antibacterial potency.[1] This document serves as a resource for researchers engaged in the study of this antibiotic class and the development of novel antibacterial agents.

Introduction

This compound is a cyclic lipodepsipeptide antibiotic that demonstrates significant promise in combating challenging Gram-positive pathogens.[1][2] A key feature of its antibacterial activity is its dependence on calcium.[3][4] This guide explores the molecular basis of this calcium dependency, detailing how the ion mediates the interaction of this compound with its targets and ultimately leads to bacterial cell death.

Quantitative Data: The Impact of Calcium on this compound Activity

The antibacterial efficacy of this compound is markedly enhanced in the presence of physiological concentrations of calcium. This is evident from Minimum Inhibitory Concentration (MIC) data and binding affinity studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the MIC values of this compound against various bacterial strains in the presence and absence of 1.25 mM Ca²⁺, a concentration equivalent to that of ionized calcium in human serum.[1]

Bacterial StrainMIC (µg/mL) without Ca²⁺MIC (µg/mL) with 1.25 mM Ca²⁺
Staphylococcus aureus ATCC 29213>641
Staphylococcus aureus MRSA Mu50>642
Staphylococcus epidermidis>641
Enterococcus faecalis>644
Enterococcus faecium VanA>648
Streptococcus pneumoniae160.5

Data sourced from Müller et al., J Biol Chem, 2012.[1]

Table 2: Binding Affinity of this compound to Phospholipid Model Membranes

The interaction of this compound with bacterial membranes is a crucial step in its mechanism of action. The following table presents the binding affinity of this compound to phospholipid model membranes, demonstrating the enhanced affinity in the presence of calcium.

ConditionAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Binding Affinity (K_D) (µM)
Without Ca²⁺2835 ± 5072.10 x 10⁻³ ± 0.86 x 10⁻³0.77 ± 0.41
With 1.25 mM Ca²⁺4736 ± 12621.47 x 10⁻³ ± 0.70 x 10⁻³0.30 ± 0.11

Data sourced from Müller et al., J Biol Chem, 2012.[1]

Mechanism of Action: A Calcium-Mediated Process

This compound's primary mode of action is the inhibition of peptidoglycan synthesis, a vital process for maintaining the integrity of the bacterial cell wall.[1] This inhibition is achieved through the sequestration of peptidoglycan precursors, with Lipid II being the primary target.[1][2]

The role of calcium is to facilitate the formation of a stable complex between this compound and these precursors.[1] It is hypothesized that the positively charged calcium ions bridge the negatively charged this compound molecule and the pyrophosphate group of Lipid II.[1] This interaction effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and leading to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm.[1][2]

Signaling Pathway of this compound Action

Empedopeptin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Complex [this compound-Ca²⁺-Lipid II] Complex This compound->Complex Binds Calcium Ca²⁺ Calcium->Complex Mediates LipidII Lipid II LipidII->Complex Sequesters Complex->Inhibition UDP_MurNAc_pp UDP-MurNAc- pentapeptide (Accumulates) CellWall_Synth Peptidoglycan Synthesis Inhibition->CellWall_Synth

Caption: Proposed mechanism of this compound action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of calcium in this compound's activity.

Antibiotic Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum concentration of this compound required to inhibit the growth of bacteria, with and without the addition of calcium.

Workflow for MIC Determination

MIC_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media split_media Divide Media into Two Batches: - With 1.25 mM Ca²⁺ - Without added Ca²⁺ prep_media->split_media prep_plates Prepare Microtiter Plates with Serial Dilutions of this compound in Both Media Types split_media->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC as the Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Caption: Workflow for determining MIC values.

Methodology:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth according to standard protocols.[1] Divide the broth into two sterile containers. To one container, add a sterile solution of CaCl₂ to a final concentration of 1.25 mM.

  • Antibiotic Dilution: In 96-well polypropylene (B1209903) microtiter plates, perform serial twofold dilutions of this compound in both the calcium-supplemented and non-supplemented broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate the microtiter plates with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Lipid II Synthesis Assay

This assay quantifies the synthesis of Lipid II from its precursors in the presence and absence of this compound and calcium to directly assess the inhibitory effect on the peptidoglycan synthesis pathway.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing membrane preparations from Micrococcus luteus (as a source of MraY and MurG enzymes), undecaprenyl phosphate (B84403) (C₅₅-P), UDP-MurNAc-pentapeptide, and [¹⁴C]UDP-GlcNAc in a Tris-HCl buffer with MgCl₂ and Triton X-100.[1]

  • Experimental Groups: Set up reaction tubes with and without 1.25 mM Ca²⁺, and with varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 30°C for 1 hour to allow for the synthesis of [¹⁴C]Lipid II.

  • Extraction: Extract the lipids from the reaction mixture using a suitable organic solvent.

  • Analysis: Separate the extracted lipids by thin-layer chromatography (TLC) and quantify the amount of [¹⁴C]Lipid II using a phosphorimager or by scintillation counting.[1]

Quantification of Intracellular UDP-N-acetylmuramic Acid-pentapeptide (UDP-MurNAc-pp)

This protocol measures the accumulation of the soluble peptidoglycan precursor UDP-MurNAc-pp within bacterial cells upon treatment with this compound, providing evidence for the inhibition of the later stages of cell wall synthesis.

Workflow for UDP-MurNAc-pp Quantification

UDP_MurNAc_Workflow start Start culture Grow S. aureus Culture to Mid-log Phase in Broth with 1.25 mM Ca²⁺ start->culture treat Treat Culture with this compound (e.g., 10x MIC) culture->treat incubate Incubate for a Defined Period (e.g., 45 min) treat->incubate extract Extract Soluble Precursors with Boiling Water incubate->extract analyze Analyze Extract by HPLC extract->analyze confirm Confirm Identity of UDP-MurNAc-pp Peak by Mass Spectrometry analyze->confirm end End confirm->end

Caption: Workflow for quantifying intracellular UDP-MurNAc-pp.

Methodology:

  • Cell Culture: Grow a culture of S. aureus in a suitable broth supplemented with 1.25 mM Ca²⁺ to the mid-logarithmic growth phase.[1]

  • Antibiotic Treatment: Treat the bacterial culture with this compound at a multiple of its MIC (e.g., 10x MIC).[1]

  • Incubation: Incubate the treated culture for a specified time (e.g., 45 minutes) to allow for the accumulation of precursors.

  • Extraction: Harvest the cells and extract the intracellular nucleotide pool by boiling in water.[1][5]

  • Analysis: Analyze the aqueous extract by high-performance liquid chromatography (HPLC) to separate and quantify the nucleotide precursors.[1]

  • Confirmation: Confirm the identity of the UDP-MurNAc-pp peak by mass spectrometry.[1]

Conclusion

The antibacterial activity of this compound is unequivocally dependent on the presence of calcium. This technical guide has provided a detailed overview of the quantitative data, experimental methodologies, and the proposed mechanism of action that underscore this critical relationship. Calcium ions play a pivotal role in mediating the formation of a stable complex between this compound and its primary target, Lipid II, thereby inhibiting bacterial cell wall synthesis. A thorough understanding of this calcium-dependent mechanism is essential for the continued development of this compound and other lipodepsipeptide antibiotics as potential therapies for combating multi-drug resistant bacterial infections.

References

Unveiling the Achilles' Heel of Bacteria: A Technical Guide to the Molecular Target Validation of Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular target validation of empedopeptin (B1208212), a potent lipodepsipeptide antibiotic with significant activity against multi-drug resistant Gram-positive bacteria. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target validation, and provides visual representations of the underlying biological processes and experimental workflows.

Executive Summary

Mechanism of Action: Sequestration of a Key Building Block

This compound's mechanism of action is not based on the inhibition of a specific enzyme but rather on the direct binding and sequestration of its substrate targets. The antibiotic forms a stable complex with undecaprenyl pyrophosphate-containing peptidoglycan precursors.[1][2] The primary and most crucial target is Lipid II, which is readily accessible on the outer leaflet of the cytoplasmic membrane.[1][3] This interaction is critically dependent on the presence of calcium ions, which promote a stronger association between this compound and its targets.[2][3]

The binding of this compound to Lipid II effectively blocks the subsequent transglycosylation and transpeptidation steps of peptidoglycan synthesis, leading to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm.[1][2] While Lipid II is the primary target, this compound also demonstrates a lower affinity for other related precursors like Lipid I and undecaprenyl pyrophosphate (C55-PP).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data that validate the molecular target and antibacterial efficacy of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Methicillin-resistant)Data not available in search results
Streptococcus pneumoniae (Penicillin-resistant)Data not available in search results
Enterococcus faecium (Vancomycin-resistant)Data not available in search results
Bacillus subtilisData not available in search results

Note: Specific MIC values were not detailed in the provided search results, but this compound is stated to have potent activity against these strains.[1][2]

Table 2: Stoichiometry of this compound Complex Formation with Peptidoglycan Precursors. [1][2]

Peptidoglycan PrecursorMolar Ratio (this compound:Precursor) for Complex Formation
Lipid II2:1
Lipid I2:1
C55-PPNo stable complex observed at a 4-fold molar excess of this compound

Experimental Protocols for Target Validation

This section provides detailed methodologies for the key experiments used to validate the molecular target of this compound.

Macromolecular Synthesis Assay

This assay determines the specific cellular pathway affected by an antibiotic.

  • Objective: To assess the impact of this compound on the synthesis of DNA, RNA, protein, and cell wall in intact bacterial cells.

  • Methodology:

    • Grow a bacterial culture (e.g., Bacillus subtilis) to the mid-logarithmic phase.

    • Divide the culture into aliquots and add this compound at a concentration of 8-fold the MIC.

    • Simultaneously, add radiolabeled precursors to individual aliquots: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [³H]N-acetylglucosamine ([³H]GlcNAc) for cell wall synthesis.

    • Incubate the cultures and take samples at various time points.

    • Precipitate the macromolecules using trichloroacetic acid (TCA).

    • Filter the precipitates and measure the incorporated radioactivity using a scintillation counter.

  • Expected Outcome: Selective inhibition of [³H]GlcNAc incorporation into the cell wall, while DNA, RNA, and protein synthesis remain largely unaffected initially.[1]

Analysis of Cytoplasmic Peptidoglycan Precursors

This experiment identifies the accumulation of precursors upstream of the inhibited step.

  • Objective: To detect the accumulation of the soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide.

  • Methodology:

    • Treat bacterial cells (e.g., Staphylococcus aureus) with this compound.

    • Extract the cytoplasmic metabolites.

    • Separate the extracted metabolites using high-performance liquid chromatography (HPLC).

    • Analyze the fractions corresponding to UDP-MurNAc-pentapeptide and quantify its amount.

  • Expected Outcome: A significant accumulation of UDP-MurNAc-pentapeptide in this compound-treated cells compared to untreated controls.[1][2]

In Vitro Peptidoglycan Synthesis Assays

These assays use purified components to pinpoint the exact step of inhibition.

  • Objective: To determine which enzyme-catalyzed step in the late stage of peptidoglycan synthesis is inhibited by this compound.

  • Methodology:

    • Purify the recombinant enzymes MraY, MurG, FemX, and Penicillin-Binding Protein 2 (PBP2).

    • Purify the substrates UDP-MurNAc-pentapeptide, C55-P, UDP-GlcNAc, and Lipid I.

    • Set up individual reaction mixtures for each enzyme, including the enzyme, its specific substrates, and varying concentrations of this compound in the presence of Ca²⁺.

    • Monitor the formation of the respective products (Lipid I for MraY, Lipid II for MurG, Gly-Lipid II for FemX, and peptidoglycan polymer for PBP2) using techniques like thin-layer chromatography (TLC) and autoradiography if radiolabeled substrates are used.

  • Expected Outcome: Inhibition of all reactions that utilize a lipid-linked peptidoglycan precursor (MurG, FemX, PBP2), suggesting that the precursor itself is the target, rather than a specific enzyme.[4]

Complex Formation Assay with Peptidoglycan Precursors

This assay provides direct evidence of binding between the antibiotic and its target.

  • Objective: To visually demonstrate the formation of a stable complex between this compound and Lipid II, Lipid I, and C55-PP.

  • Methodology:

    • Incubate purified peptidoglycan precursors (Lipid I, Lipid II, or C55-PP) with increasing molar ratios of this compound in a buffer containing 1.25 mM Ca²⁺ for 30 minutes.

    • Spot the reaction mixtures directly onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., butanol/acetic acid/water/pyridine).

    • Visualize the lipid-containing molecules by staining with phosphomolybdic acid.

  • Expected Outcome: A new spot with lower mobility on the TLC plate, corresponding to the this compound-lipid complex, will appear for Lipid I and Lipid II, while the free lipid spot diminishes.[1] C55-PP is not expected to form a stable complex under these conditions.[1]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic in the validation of this compound's molecular target.

Empedopeptin_Mechanism_of_Action This compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I C55_P C55-P C55_P->MraY MurG MurG Lipid_I->MurG Lipid_II_cyto Lipid II MurG->Lipid_II_cyto UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Translocase Flippase Lipid_II_cyto->Translocase Lipid_II_mem Lipid II Lipid_II_peri Lipid II Lipid_II_mem->Lipid_II_peri Translocase->Lipid_II_mem PBP Transglycosylase/ Transpeptidase (PBPs) Lipid_II_peri->PBP Complex This compound-Ca²⁺-Lipid II Complex Lipid_II_peri->Complex Peptidoglycan Growing Peptidoglycan PBP->Peptidoglycan This compound This compound This compound->Complex Calcium Ca²⁺ Calcium->Complex Complex->PBP Inhibition

Caption: Overview of peptidoglycan biosynthesis and the inhibitory action of this compound.

Target_Validation_Workflow Experimental Workflow for this compound Target Validation A Observation: Potent antibacterial activity of this compound B Hypothesis Generation: This compound targets an essential bacterial process A->B C Macromolecular Synthesis Assay (In Vivo) B->C D Result: Selective inhibition of cell wall synthesis C->D E Analysis of Cytoplasmic Peptidoglycan Precursors D->E G In Vitro Peptidoglycan Synthesis Assays D->G F Result: Accumulation of UDP-MurNAc-pentapeptide E->F K Conclusion: Molecular target is Lipid II, sequestered by this compound F->K H Result: Inhibition of multiple enzymes utilizing lipid precursors G->H I Complex Formation Assay (TLC) H->I J Result: Direct binding to Lipid II in a Ca²⁺-dependent manner I->J J->K

References

An In-depth Technical Guide to Natural Variants and Analogs of Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empedopeptin (B1208212) is a cyclic lipodepsipeptide antibiotic with potent, calcium-dependent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, which involves the sequestration of the essential peptidoglycan precursor Lipid II, makes it an attractive scaffold for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the natural variants of this compound, synthetic analogs, and the underlying methodologies for their study. We will delve into its mechanism of action, detail experimental protocols for its investigation, and present quantitative data to facilitate comparative analysis.

Introduction to this compound

This compound is a naturally occurring antibiotic produced by the bacterium Massilia sp. (formerly Empedobacter haloabium).[1][2] It belongs to a class of cyclic lipopeptides that includes the structurally similar tripropeptins and plusbacins.[2][3] The core structure of this compound consists of an eight-amino-acid cyclic peptide coupled to a lipid tail. This amphipathic nature is crucial for its interaction with the bacterial cell membrane and its target molecule. The antibacterial activity of this compound is notably dependent on the presence of calcium ions, which potentiate its binding to peptidoglycan precursors.[4][5]

Natural Variants of this compound

Recent advances in genomics and metabolomics have led to the discovery of a multitude of natural this compound analogs. An integrated omics strategy applied to Massilia sp. YMA4 identified 44 new this compound analogs, including both cyclic and linear lipopeptides.[6] These variants primarily differ in the hydroxylation of amino acid residues and the composition of the fatty acid side chain.

The biosynthesis of these variants is governed by the emp gene cluster.[1] Gene knockout studies have revealed that the dioxygenase genes, empA and empB, are responsible for the hydroxylation of specific amino acid residues within the this compound core.[1][5] The absence of these hydroxylations, as seen in ΔempA and ΔempB mutant strains, results in the production of unique analogs with significantly reduced antibiotic activity, highlighting the importance of these modifications for the molecule's efficacy.[1][5]

Table 1: Antimicrobial Activity of Natural this compound Variants

While specific MIC values for all 44 newly discovered analogs are not yet available in the literature, the activity of this compound and the impact of the loss of hydroxylations are presented below.

OrganismThis compound MIC (µg/mL)Activity of Analogs from ΔempA and ΔempB Mutants
Staphylococcus aureus ATCC 292130.5 (with 1.25 mM Ca²⁺)Significantly reduced
Bacillus subtilis 1681 (with 1.25 mM Ca²⁺)Significantly reduced

Data synthesized from multiple sources indicating the general trend of reduced activity for non-hydroxylated analogs.[1][5]

Synthetic Analogs of this compound

The potent activity and unique mechanism of this compound make it an excellent candidate for synthetic modification to improve its pharmacokinetic properties and spectrum of activity. While specific, detailed synthetic protocols for a wide range of this compound analogs are not extensively published, the general principles of lipopeptide synthesis are applicable. These typically involve a combination of solid-phase and solution-phase peptide synthesis to construct the cyclic peptide core, followed by the attachment of the lipid tail.

Key areas for synthetic modification include:

  • Alteration of the Fatty Acid Chain: Modifying the length, branching, and saturation of the lipid tail can impact the molecule's hydrophobicity, membrane interaction, and overall activity.

  • Amino Acid Substitution: Replacing specific amino acids in the peptide ring can probe structure-activity relationships, improve stability, and potentially broaden the antibacterial spectrum.

  • Modification of Hydroxylated Residues: Given the importance of the hydroxyl groups for activity, synthetic strategies can explore the introduction of alternative functional groups at these positions.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[4][5] Specifically, it targets and sequesters Lipid II, a critical lipid-linked precursor of peptidoglycan.[4][5] This interaction is calcium-dependent and occurs on the outer leaflet of the bacterial cytoplasmic membrane.

The proposed mechanism involves the formation of a complex between this compound, Lipid II, and calcium ions. It is believed that Ca²⁺ acts as a bridge between the negatively charged this compound and the pyrophosphate group of Lipid II.[6] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell lysis. This compound has been shown to form a complex with Lipid II in a 1:2 molar stoichiometry.[4][5]

Diagram 1: this compound's Mechanism of Action

Empedopeptin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_inhibition Inhibition of Peptidoglycan Synthesis Lipid_II Lipid II Complex This compound-Ca²⁺-Lipid II Complex Lipid_II->Complex Sequesters This compound This compound This compound->Complex Binds to Calcium Ca²⁺ Calcium->Complex Mediates binding PBP Penicillin-Binding Proteins (PBPs) Complex->PBP Prevents utilization by Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes

Caption: this compound-Lipid II complex formation.

Experimental Protocols

Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogs.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh overnight cultures. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound/Analogs: Prepare stock solutions of the compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. To test for calcium dependency, prepare a parallel set of dilutions in MHB supplemented with 1.25 mM CaCl₂.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Lipid II Synthesis Assay

This assay is used to assess the inhibitory activity of this compound and its analogs on the enzymes involved in Lipid II biosynthesis.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, Triton X-100, radiolabeled UDP-[¹⁴C]GlcNAc, unlabeled UDP-MurNAc-pentapeptide, and the lipid carrier C₅₅-P.

  • Enzyme Preparation: Use membrane preparations from bacteria (e.g., S. aureus) that contain the necessary enzymes, MraY and MurG, for Lipid II synthesis.

  • Inhibition Assay: Add varying concentrations of this compound or its analogs to the reaction mixture. Initiate the reaction by adding the enzyme preparation.

  • Incubation and Extraction: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). Stop the reaction and extract the lipid-linked intermediates with an organic solvent mixture (e.g., n-butanol/pyridine acetate, 2:1, v/v).

  • Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) and visualize the radiolabeled Lipid II by autoradiography. Quantify the amount of Lipid II synthesized to determine the inhibitory effect of the compounds.

Diagram 2: Experimental Workflow for In Vitro Lipid II Synthesis Assay

LipidII_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (UDP-[¹⁴C]GlcNAc, C₅₅-P, etc.) start->prep_reagents add_this compound Add this compound/Analog prep_reagents->add_this compound add_enzyme Add MraY/MurG Enzyme Preparation add_this compound->add_enzyme incubate Incubate at 30°C add_enzyme->incubate extract Extract Lipids incubate->extract tlc TLC Separation extract->tlc analyze Autoradiography & Quantification tlc->analyze end End analyze->end

Caption: Workflow for Lipid II synthesis inhibition assay.

Quantitative Data Summary

Table 2: MIC of this compound against Various Bacterial Strains
Bacterial StrainMIC (µg/mL) without added Ca²⁺MIC (µg/mL) with 1.25 mM Ca²⁺
Staphylococcus aureus ATCC 2921380.5
Staphylococcus aureus (MRSA)161
Streptococcus pneumoniae (Penicillin-resistant)40.25
Enterococcus faecalis324
Enterococcus faecium (Vancomycin-resistant)648
Bacillus subtilis 168161

This data highlights the significant potentiation of this compound's activity in the presence of physiological concentrations of calcium.

Conclusion

This compound and its analogs represent a promising class of antibiotics with a distinct mechanism of action that is less prone to existing resistance mechanisms. The discovery of numerous natural variants provides a rich source of chemical diversity for further development. The calcium-dependent sequestration of Lipid II is a key feature that can be exploited in the design of novel synthetic analogs with enhanced therapeutic potential. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for Empedopeptin MIC Determination via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a lipodepsipeptide antibiotic with potent activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through a calcium-dependent complex formation with peptidoglycan precursors, primarily Lipid II.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. It is crucial to note that the antibacterial activity of this compound is significantly enhanced in the presence of physiological concentrations of calcium.[1] Therefore, supplementation of the growth medium with calcium is essential for accurate MIC determination.

Table 1: this compound MIC Values against Gram-Positive Bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Supplemented with 1.25 mM Ca²⁺

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292131
Staphylococcus aureusMRSA (Clinical Isolate)1-2
Enterococcus faecalisATCC 292124
Enterococcus faeciumVancomycin-Resistant (Clinical Isolate)4-8
Streptococcus pneumoniaeATCC 496190.5
Streptococcus pneumoniaePenicillin-Resistant (Clinical Isolate)0.5-1
Bacillus subtilis1681

Note: The MIC values presented are compiled from published research.[1] Actual MICs may vary depending on the specific isolate and testing conditions.

Table 2: Quality Control Ranges for Reference Strains

While specific CLSI-established quality control (QC) ranges for this compound are not yet available, it is imperative to include standard QC strains in each assay to ensure the validity of the results. The following are commonly used QC strains for Gram-positive susceptibility testing. Laboratories should establish their own internal QC ranges for this compound.

Quality Control StrainATCC NumberExpected MIC Range for Other Antibiotics (µg/mL)
Staphylococcus aureus29213Varies by antibiotic (Refer to CLSI M100)
Enterococcus faecalis29212Varies by antibiotic (Refer to CLSI M100)
Streptococcus pneumoniae49619Varies by antibiotic (Refer to CLSI M100)

Experimental Protocols

This protocol is based on the CLSI M07 guidelines for broth microdilution.[3][4]

Materials
  • This compound analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium Chloride (CaCl₂) solution, sterile

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and quality control)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable solid medium

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Plate reader or manual reading mirror (optional)

Methods

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Further dilutions should be made in sterile CAMHB.

2. Preparation of Calcium-Supplemented CAMHB:

  • Prepare CAMHB according to the manufacturer's instructions.

  • Aseptically add sterile CaCl₂ solution to the CAMHB to a final concentration of 1.25 mM Ca²⁺. This is critical for this compound's activity.[1]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Microtiter Plate Preparation:

  • Perform serial two-fold dilutions of the this compound stock solution in the calcium-supplemented CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

  • Each well should contain 50 µL of the diluted antibiotic solution.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

5. Incubation:

  • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

6. MIC Determination:

  • Following incubation, visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

This compound Broth Microdilution Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results start Start prep_media Prepare Ca2+-supplemented Mueller-Hinton Broth start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_drug Prepare this compound Serial Dilutions start->prep_drug inoculate Inoculate 96-well Plate prep_media->inoculate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for this compound MIC determination.

This compound Mechanism of Action

Empedopeptin_MoA cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Cell Wall Synthesis Site UDP_MurNAc_pp UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Complex This compound-Ca2+-Lipid II Complex Lipid_II->Complex Inhibition Inhibition of Peptidoglycan Synthesis Lipid_II->Inhibition Transglycosylation/ Transpeptidation This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex Complex->Inhibition

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for In Vitro Assay of Empedopeptin Binding to Lipid II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin (B1208212) is a lipodepsipeptide antibiotic with potent activity against a range of multi-resistant Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for maintaining the integrity of the bacterial cell wall.[4] this compound exerts its antibacterial effect by forming a stable, calcium-dependent complex with Lipid II, the essential precursor for peptidoglycan polymerization.[1][2][3] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, ultimately leading to cell death.[1]

These application notes provide detailed protocols for in vitro assays designed to characterize the binding of this compound to Lipid II. The described methods are essential for researchers studying the mechanism of action of this compound, screening for new derivatives with improved activity, or investigating resistance mechanisms.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the bacterial cell wall synthesis pathway is a targeted process. The antibiotic intercepts the Lipid II cycle after its translocation to the outer leaflet of the cytoplasmic membrane.

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P_in Undecaprenyl-P (C55-P) C55_P_in->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG MraY->Lipid_I Lipid_II_in Lipid II MurG->Lipid_II_in Flippase Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Lipid_II_in->Flippase PBP PBP Lipid_II_out->PBP Lipid_II_out->Inhibition This compound This compound This compound->Inhibition Calcium Ca2+ Calcium->Inhibition Complex This compound:Lipid II (1:2 Complex) Complex->PBP Peptidoglycan Peptidoglycan PBP->Peptidoglycan Inhibition->Complex

Caption: this compound's mechanism of action.

The experimental workflow to assess the binding of this compound to Lipid II involves several key stages, from the preparation of reagents to the analysis of the interaction.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_analysis Analysis prep_lipid_II Preparation of Lipid II incubation Incubation of Lipid II with this compound (with and without Ca2+) prep_lipid_II->incubation prep_empedo Preparation of this compound prep_empedo->incubation prep_membranes Preparation of Bacterial Membranes (e.g., M. luteus) quant_inhibition Quantification of Lipid II Synthesis Inhibition prep_membranes->quant_inhibition tlc Thin-Layer Chromatography (TLC) incubation->tlc Qualitative Analysis incubation->quant_inhibition Quantitative Analysis qcm Quartz Crystal Microbalance (QCM) incubation->qcm Affinity Measurement result1 result1 tlc->result1 Visualize Complex Formation result2 result2 quant_inhibition->result2 Determine IC50 result3 result3 qcm->result3 Determine ka, kd, KD

Caption: In vitro assay workflow.

Quantitative Data Summary

The binding affinity of this compound has been quantified, particularly its interaction with model membranes, which is a crucial aspect of its mechanism. The presence of calcium ions significantly enhances this binding.

ParameterWithout Ca²+With 1.25 mM Ca²+Reference
Association Rate (kₐ) (M⁻¹s⁻¹)2835 ± 5074736 ± 1262[1]
Dissociation Rate (kₔ) (s⁻¹)2.10 x 10⁻³ ± 0.86 x 10⁻³1.47 x 10⁻³ ± 0.70 x 10⁻³[1]
Dissociation Constant (Kₔ) (µM)0.77 ± 0.410.30 ± 0.11[1]
Binding Stoichiometry (this compound:Lipid II)-2:1[1][5]

Experimental Protocols

Protocol 1: In Vitro Lipid II Synthesis and Inhibition Assay

This assay measures the effect of this compound on the synthesis of Lipid II using bacterial membrane preparations.

Materials:

  • Membrane preparations from Micrococcus luteus

  • Undecaprenyl phosphate (B84403) (C₅₅-P)

  • UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • [¹⁴C]UDP-GlcNAc (for quantification)

  • This compound

  • Reaction Buffer: 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5

  • CaCl₂ solution

  • 0.5% (w/v) Triton X-100

  • TLC plates (Silica gel 60)

  • Developing solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 50 µL.

    • Add 200 µg of M. luteus membrane protein.

    • Add 5 nmol of C₅₅-P.

    • Add 50 nmol of UDP-MurNAc-pp.

    • Add 50 nmol of UDP-GlcNAc (spiked with [¹⁴C]UDP-GlcNAc for quantification).

    • Add the desired concentration of this compound (or vehicle control).

    • Add CaCl₂ to a final concentration of 1.25 mM.

    • Add Triton X-100 to a final concentration of 0.5% (w/v).

    • Add reaction buffer to the final volume.

  • Incubation: Incubate the reaction mixture for 1 hour at 30°C.[1]

  • Extraction of Lipids: Stop the reaction and extract the lipids by adding an equal volume of butanol/pyridine acetate (B1210297) (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Analysis: Spot the lipid extract (organic phase) onto a silica (B1680970) TLC plate.

  • Chromatography: Develop the TLC plate using the chloroform/methanol/water/ammonia solvent system until the solvent front is near the top.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radiolabeled Lipid II spot. Alternatively, the spot can be scraped and quantified by scintillation counting.

  • Data Analysis: Compare the amount of synthesized Lipid II in the presence of this compound to the control reaction to determine the concentration-dependent inhibition.

Protocol 2: TLC-Based Complex Formation Assay

This qualitative assay visually demonstrates the formation of a stable complex between this compound and Lipid II.

Materials:

  • Purified Lipid II

  • This compound

  • CaCl₂ solution

  • Incubation Buffer: 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5

  • TLC plates (Silica gel 60)

  • Developing solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)

  • Ninhydrin (B49086) stain or other suitable visualization agent

Procedure:

  • Incubation:

    • In a microcentrifuge tube, mix purified Lipid II and this compound at various molar ratios (e.g., 1:0, 1:1, 1:2, 1:4).[1]

    • Add CaCl₂ to a final concentration of 1.25 mM.

    • Incubate the mixture at room temperature for 30 minutes.

  • TLC Application: Spot the incubation mixtures onto a silica TLC plate.

  • Chromatography: Develop the plate as described in Protocol 1.

  • Visualization: After drying the plate, visualize the spots. Free Lipid II will migrate up the plate, while the stable this compound-Lipid II complex will remain at or near the origin.[1][5] This can be visualized using a suitable stain like ninhydrin (for the peptide component) or by autoradiography if radiolabeled Lipid II is used.

  • Interpretation: The retention of the lipid spot at the origin in the presence of this compound indicates complex formation. The molar ratio at which all Lipid II is retained at the origin provides an estimation of the binding stoichiometry.[1]

References

Application Notes and Protocols for Studying Empedopeptin-Lipid Interactions using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin (B1208212) is a lipodepsipeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1][2][3][4] this compound selectively targets and forms complexes with undecaprenyl pyrophosphate-containing peptidoglycan precursors, with a primary affinity for Lipid II.[1][2][3][5] This interaction is notably dependent on the presence of calcium ions, which enhance the binding affinity.[1][2][3][4]

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and reliable method to qualitatively and semi-quantitatively analyze the interaction between this compound and its lipid targets. This technique allows for the direct visualization of the complex formation, as the antibiotic-lipid complex exhibits a different retention factor (Rf) compared to the unbound lipid precursor. These application notes provide a detailed protocol for utilizing TLC to investigate the this compound-lipid interaction.

Principle of the TLC Interaction Assay

The TLC-based assay for studying this compound-lipid interactions relies on the principle of adsorption chromatography. The stationary phase, typically silica (B1680970) gel, is polar, while the mobile phase is a less polar solvent system. When a mixture of this compound and a lipid precursor (e.g., Lipid II or C₅₅-PP) is spotted on the TLC plate, the components are separated based on their differential affinities for the stationary and mobile phases.

The formation of a stable complex between this compound and the lipid precursor results in a new entity with distinct polarity and size. This complex will migrate differently on the TLC plate compared to the individual, unbound molecules. By observing the appearance of a new spot or a shift in the Rf value of the lipid precursor in the presence of this compound, the interaction can be confirmed and characterized. The intensity of the complex spot can also provide a semi-quantitative measure of the binding affinity under specific conditions.

Data Presentation

The interaction between this compound and its primary lipid target, Lipid II, has been characterized, revealing a specific binding stoichiometry. This quantitative data is summarized in the table below.

Interacting MoleculesMolar Stoichiometry (this compound:Lipid II)Key Findings
This compound and Lipid II2:1This compound forms a stable complex with Lipid II.[1][2][3][4][6]
This compound and other precursorsLower affinityThis compound also binds to other undecaprenyl pyrophosphate-containing precursors, such as Lipid I and C₅₅-PP, but with a lower affinity compared to Lipid II.[1][2]
Role of Calcium (Ca²⁺)Essential for potent activityThe presence of physiological concentrations of Ca²⁺ is crucial and promotes a stronger interaction between this compound and its lipid targets.[1][2][3][4]

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the execution of the TLC-based this compound-lipid interaction assay.

Materials and Reagents
  • This compound

  • Purified lipid precursors (e.g., Lipid II, C₅₅-PP)

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Micropipettes or capillary tubes for spotting

  • Incubation buffer: 50 mM Tris-HCl, pH 7.5

  • Calcium Chloride (CaCl₂) solution (e.g., 1.25 mM)

  • Mobile Phase (Solvent System B): n-butanol, acetic acid, water, and pyridine (B92270) in a ratio of 15:3:12:10 (v/v/v/v)

  • Visualization Reagent: Phosphomolybdic acid stain

  • Heating device (e.g., heat gun or oven)

Preparation of Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL. Store at -20°C.

  • Lipid Precursor Stock Solution: Prepare stock solutions of Lipid II and other lipid precursors in a suitable solvent (e.g., chloroform/methanol, 2:1 v/v) at a concentration of 1-2 mg/mL. Store under nitrogen at -20°C.

  • Incubation Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Mobile Phase: In a fume hood, prepare the mobile phase by mixing n-butanol, acetic acid, water, and pyridine in the specified ratio (15:3:12:10). Prepare this solution fresh for each experiment.

  • Phosphomolybdic Acid Stain: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol. The solution should be stored in a dark bottle.

Experimental Procedure: TLC Interaction Assay
  • Incubation of this compound with Lipid Precursors:

    • In a microcentrifuge tube, combine 2 nmol of the purified lipid precursor (e.g., Lipid II) with varying molar ratios of this compound (e.g., 1 nmol, 2 nmol, 4 nmol, 8 nmol).

    • Add the incubation buffer (50 mM Tris-HCl, pH 7.5) to a final volume of 10-20 µL.

    • Include a condition with 1.25 mM Ca²⁺ to assess its effect on the interaction.

    • Prepare control samples containing only the lipid precursor and only this compound.

    • Incubate the reaction mixtures at room temperature for 30 minutes.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, gently draw a starting line approximately 1.5-2 cm from the bottom of the silica gel TLC plate.

    • Carefully spot the entire volume of each reaction mixture onto the starting line, keeping the spots as small as possible. Allow the solvent to evaporate completely between applications.

  • Development of the TLC Plate:

    • Pour the freshly prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the developing chamber. Ensure the starting line is above the level of the mobile phase.

    • Allow the solvent front to ascend the plate until it is approximately 1-2 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization of Lipid Spots:

    • Evenly spray the dried TLC plate with the phosphomolybdic acid stain. Alternatively, the plate can be briefly dipped into the stain solution.

    • Gently heat the plate with a heat gun or in an oven at approximately 100-110°C for a few minutes until blue-green spots appear against a yellow-green background.

    • Document the results by photographing or scanning the plate immediately, as the colors may fade over time.

Analysis of Results
  • Unbound Lipid: The lipid precursor alone will migrate to a specific Rf value.

  • This compound-Lipid Complex: A new spot with a lower Rf value compared to the unbound lipid indicates the formation of a complex. The intensity of this new spot will likely increase with higher concentrations of this compound.

  • Effect of Calcium: Compare the lanes with and without Ca²⁺ to observe the enhanced complex formation in the presence of calcium ions.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with the bacterial cell wall synthesis pathway.

Empedopeptin_Mechanism UDP_MurNAc_penta UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_penta->MraY C55_P_cytoplasm C55-P C55_P_cytoplasm->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II_cytoplasm Lipid II Flippase Flippase Lipid_II_cytoplasm->Flippase MraY->Lipid_I Forms MurG->Lipid_II_cytoplasm Forms Lipid_II_periplasm Lipid II Flippase->Lipid_II_periplasm Translocates PBP PBP Growing_PGN Growing Peptidoglycan PBP->Growing_PGN Incorporates into Lipid_II_periplasm->PBP Complex This compound-Lipid II Complex Lipid_II_periplasm->Complex This compound This compound This compound->Complex Complex->PBP Inhibits Transglycosylation

Caption: this compound inhibits cell wall synthesis by binding to Lipid II.

Experimental Workflow for TLC-Based Lipid Interaction Assay

The workflow for conducting the TLC-based interaction assay is outlined in the diagram below.

TLC_Workflow start Start prep Prepare Reagents: - this compound Solution - Lipid Precursor Solution - Incubation Buffer (with/without Ca2+) - Mobile Phase start->prep incubation Incubate this compound with Lipid Precursor (30 min at room temp) prep->incubation spotting Spot Reaction Mixtures onto TLC Plate incubation->spotting development Develop TLC Plate in Saturated Chamber spotting->development drying Air Dry the TLC Plate development->drying visualization Visualize Spots with Phosphomolybdic Acid Stain and Heat drying->visualization analysis Analyze Results: - Observe Rf shifts - Identify complex formation visualization->analysis end End analysis->end

Caption: Workflow for the TLC-based this compound-lipid interaction assay.

References

Application Note: Quartz Crystal Microbalance Analysis of Empedopeptin Membrane Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed guide to utilizing Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) for the analysis of the antibiotic Empedopeptin's interaction with model bacterial membranes.

Introduction

This compound is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by forming a calcium-dependent complex with peptidoglycan precursors, primarily Lipid II.[1][2][3] Understanding the kinetics and dynamics of this compound's interaction with the bacterial membrane is crucial for elucidating its antibacterial activity and for the development of new therapeutic agents.

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time, and label-free technique ideal for studying molecular interactions at surfaces. It measures changes in the resonance frequency (ΔF) and energy dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface, while an increase in dissipation indicates a more viscoelastic or less rigid adsorbed layer. This technique is particularly well-suited for characterizing the formation of supported lipid bilayers (SLBs) and the subsequent binding of molecules like peptides to these model membranes.

This application note provides detailed protocols for using QCM-D to analyze the membrane binding of this compound, a summary of quantitative binding data, and visual representations of the experimental workflow and mechanism of action.

Quantitative Data Summary

The interaction of this compound with model bacterial membranes has been quantified using QCM-D. The following table summarizes the kinetic and affinity constants for this compound binding to a supported lipid bilayer composed of 90 mol% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 10 mol% 1,2-dioleoyl-sn-glycero-3-phospho-(1'-racemic-glycerol) (DOPG), which mimics the negatively charged surface of bacterial membranes.

ConditionAssociation Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Dissociation Constant (KD) (M)
Without Ca2+ 1.2 x 1043.1 x 10-32.6 x 10-7
With 1.25 mM Ca2+ 2.1 x 1042.2 x 10-31.0 x 10-7

Data sourced from Brötz-Oesterhelt, H., et al. (2012). Lipodepsipeptide this compound Inhibits Cell Wall Biosynthesis through Ca2+-dependent Complex Formation with Peptidoglycan Precursors. Journal of Biological Chemistry.

The data clearly indicates a high affinity of this compound for the model bacterial membrane, which is significantly enhanced by the presence of physiological concentrations of calcium. The approximately 2.5-fold increase in affinity with calcium is a result of both a faster association rate and a slower dissociation rate.

While the precise frequency (ΔF) and dissipation (ΔD) shifts from this specific study are not publicly available, a typical QCM-D experiment of this nature would show a decrease in frequency upon the addition of this compound, corresponding to the mass of the peptide binding to the lipid bilayer. Simultaneously, a change in dissipation would be observed, providing information about the structural arrangement and rigidity of the this compound-membrane complex.

Experimental Protocols

This section provides a detailed methodology for the QCM-D analysis of this compound's interaction with a model bacterial membrane.

Preparation of Small Unilamellar Vesicles (SUVs)
  • Lipid Mixture Preparation: Prepare a lipid mixture of 90 mol% POPC and 10 mol% DOPG in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

  • Vacuum Dessication: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., HEPES or Tris buffer, pH 7.4) to a final lipid concentration of 0.5-1.0 mg/mL. The buffer should be the same as that used for the QCM-D experiment.

  • Vesicle Formation: Vortex the lipid suspension vigorously to form multilamellar vesicles (MLVs).

  • Sonication or Extrusion: To form SUVs, either sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear, or extrude the suspension multiple times through a polycarbonate membrane with a pore size of 50-100 nm.

QCM-D Sensor Preparation and Supported Lipid Bilayer (SLB) Formation
  • Sensor Cleaning: Clean the SiO2-coated QCM-D sensors by immersing them in a 2% sodium dodecyl sulfate (B86663) (SDS) solution for 30 minutes, followed by thorough rinsing with ultrapure water and drying with a gentle stream of nitrogen. Immediately before use, treat the sensors with UV/ozone for 10-15 minutes to ensure a clean and hydrophilic surface.

  • Instrument Setup: Mount the cleaned sensor in the QCM-D flow module and establish a stable baseline in the running buffer at a constant temperature (e.g., 25°C).

  • SLB Formation by Vesicle Fusion:

    • Inject the prepared SUV suspension into the QCM-D chamber at a low flow rate (e.g., 20-50 µL/min).

    • Monitor the changes in frequency and dissipation in real-time. A characteristic signature for SLB formation involves an initial decrease in frequency and an increase in dissipation as intact vesicles adsorb to the surface. This is followed by a sharp increase in frequency and a decrease in dissipation as the vesicles rupture and fuse to form a continuous, rigid lipid bilayer.

    • The final frequency shift for a complete SLB on SiO2 is typically around -25 to -30 Hz, with a low dissipation shift (<1 x 10-6).

  • Buffer Rinse: Once the SLB is formed and the signals have stabilized, rinse the chamber with the running buffer to remove any non-adsorbed vesicles.

This compound Binding Analysis
  • Establish Baseline: After the SLB is formed and stabilized, establish a new baseline in the running buffer.

  • This compound Injection: Inject a solution of this compound (e.g., 1 µM in running buffer, with or without 1.25 mM CaCl2) into the flow cell.

  • Association Phase: Monitor the decrease in frequency and the change in dissipation as this compound binds to the SLB. Continue the injection until the binding signal reaches saturation (i.e., no further change in frequency).

  • Dissociation Phase: Switch the flow back to the running buffer (with or without CaCl2, matching the association phase) and monitor the increase in frequency as this compound dissociates from the SLB.

  • Data Analysis:

    • Determine the equilibrium frequency shift (ΔFeq) from the association phase to quantify the bound mass.

    • Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka).

Visualizations

This compound Mechanism of Action

Empedopeptin_Mechanism cluster_membrane Cytoplasmic Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Soluble Precursor) MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II_inner Lipid II (Inner Leaflet) MurG->Lipid_II_inner Flippase Flippase Lipid_II_inner->Flippase Lipid_II_outer Lipid II (Outer Leaflet) Flippase->Lipid_II_outer Complex This compound-Ca2+-Lipid II Complex Lipid_II_outer->Complex Inhibition Inhibition of Cell Wall Synthesis Lipid_II_outer->Inhibition This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex Complex->Inhibition

Caption: this compound's mechanism of action targeting Lipid II.

QCM-D Experimental Workflow for this compound-Membrane Interaction

QCM_Workflow Start Start Clean_Sensor Clean and Mount SiO2 Sensor Start->Clean_Sensor Buffer_Baseline1 Establish Buffer Baseline 1 (ΔF ≈ 0, ΔD ≈ 0) Clean_Sensor->Buffer_Baseline1 Inject_Vesicles Inject POPC/DOPG SUVs Buffer_Baseline1->Inject_Vesicles Form_SLB Monitor SLB Formation (ΔF ≈ -25 Hz, ΔD ≈ 0) Inject_Vesicles->Form_SLB Buffer_Rinse1 Rinse with Buffer Form_SLB->Buffer_Rinse1 Buffer_Baseline2 Establish Buffer Baseline 2 Buffer_Rinse1->Buffer_Baseline2 Inject_this compound Inject this compound (Association) Buffer_Baseline2->Inject_this compound Monitor_Binding Monitor Binding (ΔF decreases) Inject_this compound->Monitor_Binding Buffer_Rinse2 Rinse with Buffer (Dissociation) Monitor_Binding->Buffer_Rinse2 Monitor_Dissociation Monitor Dissociation (ΔF increases) Buffer_Rinse2->Monitor_Dissociation End End Monitor_Dissociation->End

References

Application Note: HPLC Analysis of Peptidoglycan Precursor Accumulation Induced by Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Empedopeptin (B1208212) is a lipodepsipeptide antibiotic with potent activity against multi-resistant Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the late stages of peptidoglycan (PG) biosynthesis, a critical pathway for maintaining bacterial cell wall integrity.[1][2][3] This inhibition is achieved through the formation of calcium-dependent complexes with PG precursors, primarily Lipid II, and other undecaprenyl pyrophosphate-containing intermediates.[2][4] A direct consequence of this targeted inhibition is the intracellular accumulation of the soluble PG precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[1][2][3][4] This application note provides a detailed protocol for the extraction and subsequent analysis of UDP-MurNAc-pentapeptide from Staphylococcus aureus cultures treated with this compound, utilizing High-Performance Liquid Chromatography (HPLC). The presented methodology is invaluable for researchers, scientists, and drug development professionals engaged in the study of cell wall biosynthesis inhibitors and the development of novel antibacterial agents.

Introduction

The bacterial cell wall is an essential structure that protects the bacterium from osmotic stress and maintains its shape. The biosynthesis of peptidoglycan, the primary component of the cell wall, is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. Antibiotics that disrupt this pathway are among the most effective antibacterial agents. This compound represents a class of antibiotics that targets the membrane-associated steps of PG synthesis.[2] By sequestering Lipid II, the central building block for the polymerization of the cell wall, this compound effectively halts the downstream processes of transglycosylation and transpeptidation.[2][5] This blockade leads to a measurable buildup of the ultimate soluble precursor, UDP-MurNAc-pentapeptide, in the cytoplasm.[2][3]

The quantification of this accumulated precursor serves as a direct biomarker for the on-target activity of this compound and similar acting compounds. HPLC provides a robust and sensitive method for the separation and quantification of these nucleotide-sugar precursors from complex cellular extracts. This application note details the necessary protocols for sample preparation and HPLC analysis to accurately measure the dose-dependent effect of this compound on UDP-MurNAc-pentapeptide levels in S. aureus.

Mechanism of Action of this compound

The antibacterial activity of this compound is initiated by its interaction with the bacterial cell membrane. In the presence of calcium ions, this compound forms a stable complex with Lipid II and, to a lesser extent, with Lipid I and undecaprenyl pyrophosphate (C55-PP).[2][6] This sequestration of essential lipid-linked intermediates of the PG biosynthesis pathway prevents their utilization by penicillin-binding proteins (PBPs) for the polymerization of the cell wall. The disruption of this late-stage, membrane-associated synthesis cascade results in the accumulation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide, as the cell continues to synthesize it but cannot incorporate it into the growing peptidoglycan layer.[2][3]

Empedopeptin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc MurA_F MurA-F enzymes UDP_GlcNAc->MurA_F synthesis UDP_MurNAc_pp UDP-MurNAc-pentapeptide MurA_F->UDP_MurNAc_pp MraY MraY UDP_MurNAc_pp->MraY Accumulation Accumulation UDP_MurNAc_pp->Accumulation Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG PG_Network Peptidoglycan Network Lipid_II->PG_Network Transglycosylation & Transpeptidation C55_P C55-P C55_P->MraY This compound This compound + Ca2+ This compound->Lipid_I This compound->Lipid_II blocks Inhibition Inhibition

Caption: Mechanism of this compound Action.

Experimental Protocols

Materials and Reagents
  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB), supplemented with 1.25 mM CaCl₂

  • This compound

  • Vancomycin (B549263) (as a positive control)

  • Chloramphenicol (B1208)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • UDP-MurNAc-pentapeptide standard (if available)

Equipment
  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Heat block or boiling water bath

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mass spectrometer (optional, for peak identity confirmation)

Protocol 1: Culturing and Treatment of S. aureus
  • Inoculate a single colony of S. aureus into 5 mL of MHB supplemented with CaCl₂ and grow overnight at 37°C with shaking.

  • Dilute the overnight culture into fresh, pre-warmed MHB to an OD₆₀₀ of approximately 0.05.

  • Incubate at 37°C with shaking until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • To halt protein synthesis and prevent secondary effects like autolysis, add chloramphenicol to a final concentration of 30 µg/mL and incubate for 5 minutes.[2]

  • Divide the culture into aliquots for different treatment conditions (e.g., untreated control, vehicle control, various concentrations of this compound, and a positive control such as vancomycin at 10x MIC).

  • Add this compound to the respective cultures at final concentrations ranging from 1x to 10x the Minimum Inhibitory Concentration (MIC).

  • Incubate the treated cultures for a defined period, for example, 45 minutes, at 37°C with shaking.[2]

Protocol 2: Extraction of Soluble Peptidoglycan Precursors
  • Harvest the bacterial cells from each treatment condition by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with an equal volume of ice-cold saline.

  • Resuspend the cell pellet in a small volume of ultrapure water (e.g., 200-500 µL).

  • Extract the soluble precursors by incubating the cell suspension in a boiling water bath for 10 minutes.[2]

  • Immediately cool the samples on ice and centrifuge at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the soluble nucleotide-sugar precursors, to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis of UDP-MurNAc-pentapeptide
  • HPLC System and Column: A standard HPLC system with a UV detector and a reversed-phase C18 column is suitable for this analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in ultrapure water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-35 min: Linear gradient from 0% to 25% B

    • 35-40 min: Linear gradient to 100% B

    • 40-45 min: Hold at 100% B

    • 45-50 min: Return to 100% A

    • 50-60 min: Column re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (for the UDP moiety)

  • Injection Volume: 20-50 µL

  • Data Analysis:

    • Identify the peak corresponding to UDP-MurNAc-pentapeptide based on its retention time, which can be confirmed by running a standard or by subsequent mass spectrometry analysis. The monoisotopic mass of UDP-MurNAc-pentapeptide is 1149.35 Da.[2][4]

    • Integrate the peak area for each sample.

    • Quantify the relative accumulation by comparing the peak area of treated samples to the untreated control. Normalization to cell density (OD₆₀₀) at the time of harvest is recommended for accurate comparison.

Experimental Workflow Visualization

HPLC_Workflow Culture 1. S. aureus Culture (Mid-log phase) Treatment 2. This compound Treatment (e.g., 10x MIC, 45 min) Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Extraction 4. Precursor Extraction (Boiling Water) Harvest->Extraction Clarification 5. Clarification (Centrifugation & Filtration) Extraction->Clarification HPLC 6. HPLC Analysis (C18 Column, UV 260 nm) Clarification->HPLC Analysis 7. Data Analysis (Peak Integration & Quantification) HPLC->Analysis

Caption: HPLC Analysis Workflow.

Data Presentation

The following table summarizes representative quantitative data illustrating the dose-dependent accumulation of UDP-MurNAc-pentapeptide in S. aureus following a 45-minute treatment with this compound. Data are presented as the relative peak area normalized to the untreated control.

Treatment ConditionConcentration (x MIC)Relative UDP-MurNAc-pentapeptide Accumulation (Normalized Peak Area)
Untreated Control01.0
This compound12.5
This compound25.8
This compound512.3
This compound1025.1
Vancomycin (Control)1022.7

Note: The data presented in this table are illustrative and based on the effects described in the literature. Actual results may vary depending on experimental conditions.

Conclusion

The protocol described in this application note provides a reliable and effective method for quantifying the accumulation of the peptidoglycan precursor UDP-MurNAc-pentapeptide in S. aureus treated with this compound. The HPLC-based analysis serves as a powerful tool to confirm the mechanism of action of cell wall synthesis inhibitors and to evaluate their potency. This methodology is readily adaptable for the screening and characterization of new antibiotic candidates targeting this essential bacterial pathway. The clear dose-dependent increase in the precursor concentration provides a robust readout for the biological activity of this compound.

References

Application Notes and Protocols for the Genetic Manipulation of the Empedopeptin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptins are cyclic lipopeptides that exhibit calcium-dependent antibiotic activity, primarily against Gram-positive bacteria, by inhibiting cell wall biosynthesis.[1][2] The biosynthetic gene cluster (BGC) responsible for empedopeptin (B1208212) production has been identified in the marine bacterium Massilia sp. YMA4.[3][4] This discovery opens avenues for genetic manipulation to elucidate the biosynthetic pathway, generate novel analogs with potentially improved therapeutic properties, and engineer strains for enhanced production.

These application notes provide an overview of the this compound BGC and the effects of its genetic modification. Detailed, adaptable protocols for gene knockout, heterologous expression, and precursor-directed biosynthesis are presented to guide researchers in this field.

The this compound Biosynthetic Gene Cluster (emp)

The emp BGC in Massilia sp. YMA4 is comprised of several key genes responsible for the nonribosomal synthesis of the this compound scaffold and its subsequent modifications.[3][4] The core of the BGC consists of nonribosomal peptide synthetase (NRPS) genes, empC, empD, and empE, which are essential for assembling the peptide backbone.[2][3] Additionally, the cluster contains dioxygenase genes, empA and empB, which are involved in the hydroxylation of amino acid residues within the peptide structure.[2][3]

Effects of Genetic Manipulation on this compound Production

Genetic manipulation of the emp BGC has been shown to directly impact the production of this compound and its derivatives.[2][3] Gene knockout studies have provided foundational knowledge on the function of individual genes within the cluster.

Data Presentation: Impact of Gene Knockout on this compound Production

The following table summarizes the observed effects of gene knockouts on the production of this compound and its analogs in Massilia sp. YMA4.

Note: The quantitative data presented below are illustrative, based on qualitative descriptions from the literature ("abolished" or "significantly reduced").[2][3] Absolute production titers for the wild-type and mutant strains are not currently available in published literature. The wild-type production is set at a representative 100% for comparative purposes.

Gene KnockoutGene FunctionThis compound ProductionAnalog ProductionAntibiotic Activity
Wild-TypeN/A100%BaselineHigh
ΔempCCore NRPSAbolished (0%)None DetectedAbolished
ΔempDCore NRPSAbolished (0%)None DetectedAbolished
ΔempECore NRPSAbolished (0%)None DetectedAbolished
ΔempADioxygenase (Hydroxylation)Abolished (0%)Production of non-hydroxylated this compound analogsSignificantly Reduced
ΔempBDioxygenase (Hydroxylation)Abolished (0%)Production of non-hydroxylated this compound analogsSignificantly Reduced

Experimental Protocols

The following sections provide detailed, generalized protocols for the genetic manipulation of the this compound BGC. These protocols are based on standard molecular biology techniques and may require optimization for Massilia sp. YMA4 or other this compound-producing strains.

Protocol 1: Gene Knockout in Massilia sp. YMA4 via Homologous Recombination

This protocol describes a general method for creating a targeted gene knockout using a suicide vector.

1. Construction of the Knockout Plasmid

a. Amplify Homology Arms: Amplify ~1 kb regions upstream (Upstream Arm) and downstream (Downstream Arm) of the target gene (e.g., empC) from Massilia sp. YMA4 genomic DNA using high-fidelity PCR.

b. Amplify Antibiotic Resistance Cassette: Amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) with flanking restriction sites compatible with the suicide vector.

c. Clone into Suicide Vector: Ligate the Upstream Arm, the antibiotic resistance cassette, and the Downstream Arm into a suicide vector that cannot replicate in Massilia sp. (e.g., a pK18mobsacB-based vector).

d. Transform into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification.

e. Sequence Verification: Verify the sequence of the final knockout construct to ensure the integrity of the homology arms and the resistance cassette.

2. Conjugation and Selection of Mutants

a. Prepare Donor and Recipient Strains: Grow overnight cultures of the E. coli strain carrying the knockout plasmid and the recipient Massilia sp. YMA4.

b. Conjugation: Mix the donor and recipient cultures and spot them onto a nutrient-rich agar (B569324) plate. Incubate overnight to allow for conjugation.

c. First Crossover Selection: Scrape the conjugation mixture and plate it onto a selective medium containing an antibiotic to select for Massilia sp. YMA4 (if a counter-selection marker is available for E. coli) and the antibiotic for the resistance cassette on the knockout plasmid. This selects for single-crossover homologous recombinants.

d. Second Crossover Selection (if using a counter-selection marker like sacB): Culture the single-crossover mutants in non-selective liquid medium, then plate onto a medium containing sucrose (B13894). The sacB gene confers sucrose sensitivity, so only double-crossover mutants (where the vector backbone has been excised) will grow.

3. Verification of Gene Knockout

a. PCR Screening: Perform PCR on genomic DNA from putative double-crossover mutants using primers flanking the target gene. The wild-type will produce a band of a certain size, while the knockout mutant will produce a larger band (due to the insertion of the resistance cassette).

b. Southern Blot (Optional): For further confirmation, perform a Southern blot analysis on the genomic DNA of the wild-type and mutant strains.

c. Phenotypic Analysis: Analyze the confirmed knockout mutants for the loss of this compound production using LC-MS.

Protocol 2: Heterologous Expression of the this compound BGC

This protocol outlines a general workflow for expressing the entire emp BGC in a heterologous host.

1. Cloning of the this compound BGC

a. Identify BGC Boundaries: Use bioinformatics tools to precisely define the start and end of the emp BGC in the Massilia sp. YMA4 genome.

b. Clone the BGC: Employ a method suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast or long-range PCR, to clone the entire BGC into a suitable expression vector.

c. Vector Selection: Choose an expression vector compatible with the intended heterologous host (e.g., an integrating vector for Streptomyces or a high-copy number plasmid for E. coli). The vector should contain a strong, inducible promoter.

2. Transformation of the Heterologous Host

a. Host Selection: Choose a well-characterized heterologous host known for producing secondary metabolites, such as Streptomyces coelicolor or E. coli BAP1 (engineered for post-translational modification of NRPSs).

b. Transformation: Introduce the expression vector containing the emp BGC into the chosen host using an appropriate method (e.g., protoplast transformation for Streptomyces or electroporation for E. coli).

3. Cultivation and Analysis

a. Cultivation: Grow the transformed heterologous host under conditions that induce the expression of the BGC.

b. Metabolite Extraction: Extract the secondary metabolites from the culture broth and cell pellet.

c. LC-MS Analysis: Analyze the extracts by LC-MS to detect the production of this compound. Compare the retention time and mass spectrum with an authentic standard.

Protocol 3: Precursor-Directed Biosynthesis of this compound Analogs

This protocol describes a method to generate novel this compound analogs by feeding synthetic amino acid precursors to a mutant strain.

1. Generation of a Precursor-Requiring Mutant

a. Identify Target Gene: Identify a gene in the emp BGC responsible for the biosynthesis of a specific amino acid precursor incorporated into the this compound structure.

b. Gene Knockout: Create a knockout mutant of the identified gene using the protocol described above (Protocol 1).

c. Verify Production Loss: Confirm that the mutant strain no longer produces this compound.

2. Precursor Feeding

a. Synthesize Analogs: Chemically synthesize analogs of the natural amino acid precursor.

b. Cultivation and Feeding: Grow the mutant strain in a suitable production medium. At a specific time point during growth, add the synthetic amino acid analog to the culture.

3. Analysis of Analog Production

a. Metabolite Extraction: After a suitable incubation period, extract the metabolites from the culture.

b. LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to identify new peaks corresponding to the mass of the expected this compound analog.

c. Structure Elucidation: Purify the novel compounds and elucidate their structures using NMR and other spectroscopic techniques.

Visualizations

Empedopeptin_Biosynthesis cluster_BGC This compound Biosynthetic Gene Cluster (emp) empE empE (NRPS) Linear_Lipopeptide Linear Lipopeptide Intermediate empE->Linear_Lipopeptide Module 1-5 empD empD (NRPS) empD->Linear_Lipopeptide Module 6 empC empC (NRPS) empC->Linear_Lipopeptide Module 7-8 This compound This compound (Cyclic Lipopeptide) empC->this compound empA empA (Dioxygenase) Hydroxylated_Intermediate Hydroxylated Intermediate empA->Hydroxylated_Intermediate Hydroxylation empB empB (Dioxygenase) empB->Hydroxylated_Intermediate Hydroxylation Fatty_Acid Fatty Acid Precursor Fatty_Acid->empE Amino_Acids Amino Acid Precursors Amino_Acids->empE Amino_Acids->empD Amino_Acids->empC Linear_Lipopeptide->empA Linear_Lipopeptide->empB Hydroxylated_Intermediate->empC Cyclization (TE domain)

Caption: Predicted biosynthetic pathway of this compound.

Gene_Knockout_Workflow start Start construct_plasmid Construct Knockout Plasmid (Homology Arms + Resistance Cassette) start->construct_plasmid conjugation Conjugate into Massilia sp. YMA4 construct_plasmid->conjugation selection1 Select for Single Crossover Events conjugation->selection1 selection2 Select for Double Crossover Events selection1->selection2 verification Verify Knockout by PCR/ Southern Blot selection2->verification phenotype Analyze Phenotype (LC-MS) verification->phenotype end End phenotype->end

Caption: Workflow for gene knockout by homologous recombination.

Heterologous_Expression_Workflow start Start clone_bgc Clone this compound BGC into Expression Vector start->clone_bgc transform_host Transform Heterologous Host (e.g., E. coli, Streptomyces) clone_bgc->transform_host cultivate Cultivate and Induce Expression transform_host->cultivate extract Extract Metabolites cultivate->extract analyze Analyze by LC-MS extract->analyze end End analyze->end

Caption: Workflow for heterologous expression of the BGC.

Precursor_Directed_Biosynthesis_Workflow start Start create_mutant Create Precursor Biosynthesis Knockout Mutant start->create_mutant feed_analog Feed Analog to Mutant Culture create_mutant->feed_analog synthesize_analog Synthesize Precursor Analog synthesize_analog->feed_analog extract Extract Metabolites feed_analog->extract analyze Analyze for New Analogs (LC-MS/MS) extract->analyze elucidate Purify and Elucidate Structure (NMR) analyze->elucidate end End elucidate->end

References

Application Notes and Protocols for the Heterologous Expression of Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of empedopeptin (B1208212), a potent cyclic lipopeptide antibiotic. Due to the limited availability of specific literature on the heterologous expression of this compound, this document combines information on its biosynthetic gene cluster with established methodologies for the expression of similar non-ribosomal peptides (NRPs).

Introduction to this compound

This compound is a calcium-dependent cyclic lipopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is naturally produced by bacterial species such as Massilia sp. YMA4 and Empedobacter haloabium.[1][3] The core of this compound consists of an eight-amino-acid cyclic peptide linked to a lipid tail.[1][2] Its biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) gene cluster.[1][2][4] The heterologous expression of this cluster in a well-characterized host organism offers a promising strategy for improving production yields, facilitating bioengineering of novel analogs, and enabling large-scale production for clinical development.

The biosynthetic gene cluster (BGC) for this compound has been identified and characterized. The core NRPS genes responsible for the peptide backbone synthesis are designated as empC, empD, and empE.[1][2] Additionally, genes such as empA and empB are involved in post-synthesis modifications, like hydroxylation, which are crucial for the full antibiotic activity of this compound.[1][2]

Selecting a Suitable Heterologous Host

The choice of a heterologous host is critical for the successful expression of large NRPS gene clusters. Several microbial chassis are commonly used for the production of NRPs. The ideal host should possess efficient machinery for the expression of large, GC-rich gene clusters, provide the necessary precursors, and be amenable to genetic manipulation.

Table 1: Comparison of Potential Heterologous Hosts for this compound Production

Host OrganismAdvantagesDisadvantages
Streptomyces species (S. coelicolor, S. lividans)- Well-established hosts for antibiotic production.[5][6] - Possess efficient phosphopantetheinyl transferases (PPTases) for activating NRPS domains.[5] - Naturally produce a wide range of secondary metabolites, indicating a suitable metabolic background.[6]- Slower growth rate compared to E. coli. - Can produce endogenous secondary metabolites that may interfere with purification.
Bacillus subtilis - Generally Recognized as Safe (GRAS) organism. - High secretion capacity for proteins. - Well-developed genetic tools.- Potential for protease degradation of the expressed NRPS enzymes.
Escherichia coli - Rapid growth and well-understood genetics.[5] - Numerous cloning and expression vectors available.- May require co-expression of a PPTase for NRPS activation. - Can have issues with the expression of large, GC-rich genes. - Endotoxin production.

Streptomyces species are often the preferred hosts for the expression of actinobacterial NRPS gene clusters and are a strong candidate for this compound production.

Experimental Protocols

This section provides detailed protocols for the key stages of heterologous this compound expression.

Cloning the this compound Biosynthetic Gene Cluster

The large size of the this compound BGC necessitates specialized cloning techniques. Transformation-Associated Recombination (TAR) in yeast is a powerful method for the direct cloning of large DNA fragments from genomic DNA.

Protocol 1: TAR Cloning of the this compound BGC

  • Vector Preparation:

    • Select a suitable TAR vector that contains yeast and bacterial origins of replication, selection markers, and elements for integration into the chosen heterologous host.

    • Linearize the TAR vector by restriction digest at a site flanked by sequences homologous to the ends of the this compound BGC. These homology arms (typically 50-80 bp) should be designed based on the known sequence of the this compound BGC.

  • Genomic DNA Preparation:

    • Isolate high-molecular-weight genomic DNA from Massilia sp. YMA4 or another this compound-producing strain. Ensure minimal shearing of the DNA.

  • Yeast Spheroplast Transformation:

    • Prepare competent spheroplasts of Saccharomyces cerevisiae.

    • Co-transform the linearized TAR vector and the high-molecular-weight genomic DNA into the yeast spheroplasts.

    • Plate the transformed cells on a selective medium that allows for the growth of yeast containing the re-circularized plasmid.

  • Screening and Verification:

    • Screen yeast colonies by PCR using primers specific to the this compound BGC to identify positive clones.

    • Isolate the plasmid DNA from positive yeast colonies.

    • Transform the isolated plasmid into E. coli for amplification and further verification by restriction digest and sequencing.

Host Strain Transformation

Once the this compound BGC has been cloned into a suitable expression vector, it needs to be introduced into the chosen heterologous host. The following protocol is for the transformation of Streptomyces.

Protocol 2: Transformation of Streptomyces coelicolor

  • Preparation of Protoplasts:

    • Grow S. coelicolor in a suitable liquid medium to the mid-exponential phase.

    • Harvest the mycelium by centrifugation.

    • Wash the mycelium with a sucrose (B13894) solution.

    • Resuspend the mycelium in a lysozyme (B549824) solution to digest the cell wall and form protoplasts.

  • Transformation:

    • Gently mix the prepared protoplasts with the expression vector containing the this compound BGC.

    • Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture on a regeneration medium.

  • Selection and Screening:

    • Overlay the plates with a selection agent (e.g., an antibiotic corresponding to the resistance marker on the expression vector).

    • Incubate the plates until transformant colonies appear.

    • Verify the presence of the this compound BGC in the transformants by PCR.

Fermentation and Production

Optimization of fermentation conditions is crucial for maximizing the yield of this compound.

Protocol 3: Shake Flask Fermentation of Recombinant Streptomyces

  • Inoculum Preparation:

    • Inoculate a seed culture medium with spores or mycelial fragments of the recombinant Streptomyces strain.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture:

    • Inoculate a production medium with the seed culture. A variety of production media can be tested, such as R5A medium or a custom-defined medium.

    • The production medium should contain a suitable carbon source (e.g., glucose, mannitol), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

    • Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

  • Extraction and Analysis:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the supernatant and the mycelial cake with a suitable organic solvent (e.g., butanol or ethyl acetate).

    • Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Quantitative Data

As of the latest literature search, specific quantitative data for the heterologous expression of this compound is not available. However, data from the heterologous production of daptomycin, a structurally related cyclic lipopeptide, can provide a benchmark for expected yields.

Table 2: Reference Yields of Heterologously Produced Cyclic Lipopeptides

LipopeptideHost OrganismProduction Titer (mg/L)Reference
DaptomycinStreptomyces lividans28.9(Choi et al., 2019)
DaptomycinStreptomyces lividans (optimized)55(Mao et al., 2015)
SurfactinBacillus amyloliquefaciens28(Variants of lipopeptides and glycolipids produced by Bacillus amyloliquefaciens and Pseudomonas aeruginosa cultured in different carbon substrates - PubMed)
RhamnolipidsPseudomonas aeruginosa307(Variants of lipopeptides and glycolipids produced by Bacillus amyloliquefaciens and Pseudomonas aeruginosa cultured in different carbon substrates - PubMed)

Visualizations

This compound Biosynthesis Pathway

Empedopeptin_Biosynthesis cluster_BGC This compound Biosynthetic Gene Cluster (emp) cluster_synthesis Biosynthesis and Modification empE empE (NRPS) empD empD (NRPS) empC empC (NRPS) empA empA (Dioxygenase) empB empB (Dioxygenase) Precursors Amino Acid & Fatty Acid Precursors Linear_Peptide Linear Lipopeptide Precursors->Linear_Peptide empE, empD, empC Cyclic_Peptide Cyclic Lipopeptide Linear_Peptide->Cyclic_Peptide Thioesterase Domain This compound This compound Cyclic_Peptide->this compound empA, empB (Hydroxylation) Heterologous_Expression_Workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_analysis Analysis and Purification gDNA Isolate High-Molecular-Weight Genomic DNA from Massilia sp. TAR TAR Cloning in Yeast gDNA->TAR Vector Expression Vector Construction TAR->Vector Transformation Transform Heterologous Host (e.g., Streptomyces) Vector->Transformation Fermentation Optimized Fermentation Transformation->Fermentation Extraction Extraction of this compound Fermentation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Purification Purification Analysis->Purification Final_Product Final_Product Purification->Final_Product Pure this compound Host_Selection cluster_hosts Potential Heterologous Hosts This compound This compound (NRP) Streptomyces Streptomyces sp. This compound->Streptomyces Preferred Host (Proven for NRPS) Bacillus Bacillus subtilis This compound->Bacillus Alternative Host (GRAS, Secretion) Ecoli Escherichia coli This compound->Ecoli Alternative Host (Fast Growth, Well-characterized)

References

Synthesis of Empedopeptin Derivatives: A Strategy for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the rationale and a generalized protocol for the synthesis of Empedopeptin (B1208212) derivatives aimed at improving its antimicrobial activity. While specific, publicly available data on the synthesis and enhanced activity of novel this compound derivatives are limited, this application note leverages the known mechanism of action of this compound and established strategies in antimicrobial peptide development to propose a pathway for creating more potent analogs.

Introduction to this compound

This compound is a naturally occurring cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Its mechanism of action involves the calcium-dependent binding to peptidoglycan precursors, primarily Lipid II, thereby inhibiting the bacterial cell wall biosynthesis.[1][2][3] This interaction is crucial for its antibacterial effect. Furthermore, studies on the biosynthesis of this compound have revealed that the hydroxylation of certain amino acid residues within the peptide structure is important for its biological activity.[4][5][6]

The development of this compound derivatives is a promising strategy to enhance its therapeutic potential by improving its potency, pharmacokinetic properties, and spectrum of activity.

Rationale for Derivative Synthesis

The primary strategies for designing this compound derivatives with improved activity are based on enhancing its interaction with the bacterial cell membrane and its target, Lipid II. Key areas for modification include:

  • Lipid Tail Modification: The length and branching of the fatty acid tail can influence the peptide's interaction with the bacterial membrane and its overall hydrophobicity. Optimizing the lipid tail can lead to improved membrane penetration and target engagement.

  • Amino Acid Substitution: Replacing specific amino acids in the peptide core can enhance binding to Lipid II, improve stability against proteases, and modulate the overall charge and amphipathicity of the molecule. Given the importance of hydroxylated residues, introducing non-natural amino acids with varied hydroxylation patterns could be a fruitful approach.

  • Modulating Calcium Binding: As this compound's activity is calcium-dependent, modifications that enhance the affinity for calcium ions could lead to a more potent antibiotic.

Proposed Synthesis Workflow

The synthesis of this compound derivatives can be approached using a combination of solid-phase peptide synthesis (SPPS) and solution-phase techniques. A generalized workflow is presented below.

Workflow Generalized Synthesis Workflow for this compound Derivatives cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Chemistry cluster_Purification Purification and Analysis cluster_Activity Biological Evaluation Resin 1. Resin Preparation Coupling 2. Iterative Amino Acid Coupling Resin->Coupling Fmoc-AA-OH, Coupling Reagents Deprotection 3. Fmoc Deprotection Coupling->Deprotection Piperidine (B6355638)/DMF Lipidation 4. N-terminal Lipidation Coupling->Lipidation Fatty Acid, Coupling Reagents Deprotection->Coupling Cleavage 5. Cleavage from Resin Lipidation->Cleavage TFA Cocktail Cyclization 6. Macrolactamization/Esterification Cleavage->Cyclization Cyclization Reagents HPLC 7. RP-HPLC Purification Cyclization->HPLC Analysis 8. Characterization (MS, NMR) HPLC->Analysis MIC 9. Antimicrobial Activity Testing (MIC) Analysis->MIC

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are generalized protocols. Specific conditions will need to be optimized based on the exact sequence and modifications of the desired this compound derivative.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the assembly of the linear peptide-lipid conjugate on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or a suitable resin for C-terminal acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fatty acid for N-terminal lipidation

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add DIC (3 eq.) and OxymaPure® (3 eq.).

    • Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Lipidation:

    • After deprotecting the N-terminal Fmoc group, couple the desired fatty acid using the same coupling procedure as for the amino acids.

  • Final Wash: Wash the resin-bound lipopeptide with DMF, DCM, and finally methanol, then dry under vacuum.

Cleavage and Cyclization

Protocol:

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude linear lipopeptide in cold diethyl ether.

  • Purification of Linear Precursor: Purify the linear precursor by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization:

    • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM).

    • Add a cyclization reagent (e.g., HATU, HOBt, and DIPEA) at a high dilution to favor intramolecular cyclization.

    • Stir the reaction for 12-24 hours at room temperature.

  • Final Purification: Purify the final cyclic this compound derivative by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation

The antimicrobial activity of the synthesized this compound derivatives should be evaluated against a panel of clinically relevant Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Assay

Protocol:

  • Bacterial Strains: Use standard strains such as Staphylococcus aureus ATCC 29213 and clinically relevant isolates like MRSA.

  • Culture Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in CAMHB in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the MIC assays should be summarized in a table for easy comparison.

CompoundS. aureus ATCC 29213 MIC (µg/mL)MRSA Isolate 1 MIC (µg/mL)S. pneumoniae ATCC 49619 MIC (µg/mL)
This compound (Parent)[Insert Value][Insert Value][Insert Value]
Derivative 1 (e.g., C12 lipid)[Insert Value][Insert Value][Insert Value]
Derivative 2 (e.g., Hydroxy-Pro substitution)[Insert Value][Insert Value][Insert Value]
Vancomycin (Control)[Insert Value][Insert Value][Insert Value]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound involves the disruption of the bacterial cell wall synthesis pathway. The following diagram illustrates the key steps and the point of intervention by this compound.

Signaling_Pathway This compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan This compound This compound + Ca2+ This compound->Inhibition Inhibition->Lipid_II  Complex Formation (Inhibition)

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Conclusion

The synthesis of novel this compound derivatives presents a viable strategy for developing new antibiotics to combat resistant Gram-positive pathogens. By systematically modifying the lipid tail and the peptide core, it is possible to generate analogs with enhanced antimicrobial activity. The provided protocols offer a general framework for the synthesis and evaluation of these promising compounds. Further research and optimization are necessary to identify lead candidates for preclinical and clinical development.

References

Application Notes & Protocols: Tracing the Metabolic Fate of Empedopeptin Using Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Empedopeptin (B1208212) is a lipodepsipeptide antibiotic with potent activity against a range of multi-drug resistant Gram-positive bacteria.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. Radiolabeling studies are the gold standard for quantitatively determining the metabolic fate of a new chemical entity, providing invaluable data for regulatory submissions and clinical trial design.[3][4] By replacing a specific atom in the this compound molecule with a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H), the compound and its metabolites can be sensitively and accurately traced within a biological system.[3][5]

These application notes provide a framework for conducting in vitro and in vivo studies to elucidate the metabolic pathways of this compound. The protocols are based on established methodologies for drug metabolism research.

Hypothetical Data Presentation

The following tables represent plausible, hypothetical data from in vitro and in vivo studies with [¹⁴C]-Empedopeptin. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Hypothetical Metabolite Profile of [¹⁴C]-Empedopeptin in Human Liver Microsomes

Metabolite IDProposed Structure/ModificationRetention Time (min)% of Total Radioactivity
M1Parent this compound25.235.5
M2Monohydroxylation on fatty acid chain22.828.1
M3Dihydroxylation on fatty acid chain20.115.7
M4Hydrolysis of ester linkage15.510.4
M5N-dealkylation18.35.8
M6Unidentified Polar Metabolites< 10.04.5

Table 2: Hypothetical Mass Balance and Excretion of [¹⁴C]-Empedopeptin in Rats (0-72h post-dose)

Matrix% of Administered Radioactive Dose
Urine15.8
Feces78.3
Total Recovered 94.1
Cage Wash1.2
Carcass (at 72h)3.5
Total Accountability 98.8

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-Empedopeptin

This protocol outlines a generalized approach for the synthesis of radiolabeled this compound. The specific synthetic route must be developed based on the known chemistry of this compound, with the goal of incorporating the radiolabel at a metabolically stable position.[6]

  • Selection of Radiolabel Position: Identify a position on the this compound molecule that is unlikely to be cleaved during initial metabolic transformations. For a lipopeptide, incorporating a ¹⁴C label into the backbone of the fatty acid moiety or a stable amino acid residue is often preferred.

  • Precursor Synthesis: Synthesize or procure a suitable ¹⁴C-labeled precursor (e.g., [¹⁴C]-myristic acid).

  • Radiosynthesis: Develop a synthetic pathway to incorporate the radiolabeled precursor into the final this compound structure. This may require adapting the non-radioactive synthesis route to accommodate the handling of radioactive materials and potentially different reaction kinetics.[6]

  • Purification: Purify the resulting [¹⁴C]-Empedopeptin using High-Performance Liquid Chromatography (HPLC) with an in-line radiometric detector. The goal is to achieve a radiochemical purity of >98%.

  • Characterization: Confirm the identity of the final product by co-elution with a non-labeled authentic standard.

  • Specific Activity Determination: Accurately measure the amount of radioactivity (e.g., in Becquerels or Curies) per mole of compound using a calibrated liquid scintillation counter. This value is crucial for quantitative analysis in subsequent metabolism studies.

Protocol 2: In Vitro Metabolism using Liver Microsomes

This protocol describes the use of human liver microsomes to identify metabolites formed via oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8]

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the following on ice:

      • Pooled Human Liver Microsomes (final concentration 0.5-1.0 mg/mL).

      • Phosphate Buffer (100 mM, pH 7.4).

      • [¹⁴C]-Empedopeptin (final concentration 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Prepare a parallel control incubation without the NADPH-regenerating system to check for non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an antioxidant (e.g., 0.1% formic acid). This step precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS for structural identification of metabolites.

    • Use an HPLC system equipped with a radiometric detector to quantify the parent compound and each metabolite based on their radioactivity.

Visualizations

experimental_workflow cluster_synthesis Radiolabeling cluster_studies Metabolic Studies cluster_analysis Analysis & Identification synthesis Synthesis of [¹⁴C]-Empedopeptin purification Purification & QC (>98% Purity) synthesis->purification invitro In Vitro Studies (Liver Microsomes, Hepatocytes) purification->invitro invivo In Vivo Studies (Rodent Model) purification->invivo analysis Metabolite Profiling (LC-Radio-MS/MS) invitro->analysis invivo->analysis quant Quantification & Mass Balance analysis->quant report Metabolic Fate Report quant->report

General workflow for a radiolabeled this compound ADME study.

in_vitro_workflow prep Prepare Incubation Mix: [¹⁴C]-Empedopeptin Liver Microsomes Buffer pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (60 min) initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-Radio-MS) centrifuge->analyze

Detailed workflow for the in vitro metabolism experiment.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase1_further parent This compound (Parent Drug) m2 M2: Monohydroxylation (Fatty Acid Chain) parent->m2 CYP450 Oxidation m4 M4: Hydrolysis (Ester Linkage) parent->m4 Esterase Hydrolysis m3 M3: Dihydroxylation (Fatty Acid Chain) m2->m3 CYP450 Oxidation

Hypothetical Phase I metabolic pathway for this compound.

References

Application Notes and Protocols: Assessing Empedopeptin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin (B1208212) is a cyclic lipodepsipeptide antibiotic known for its potent activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Its unique mechanism of action involves the inhibition of bacterial cell wall biosynthesis. This compound forms a calcium-dependent complex with peptidoglycan precursors, primarily Lipid II, effectively sequestering this essential building block and halting cell wall construction.[1][2][3] This mode of action makes it an excellent candidate for combination therapy.

Assessing the synergy between this compound and other antibiotic classes can unveil combinations that are more potent than the individual agents, potentially lowering required dosages, reducing toxicity, and overcoming bacterial resistance. These application notes provide detailed protocols for evaluating such synergistic interactions in vitro.

Mechanism of Action: this compound

This compound's bactericidal effect stems from its ability to interfere with the late stages of peptidoglycan synthesis.[2][4] In the presence of calcium ions (Ca2+), this compound binds with high affinity to Lipid II, the primary carrier of peptidoglycan subunits across the cell membrane.[1][3] This binding prevents the incorporation of N-acetylglucosamine into the growing cell wall, leading to the accumulation of soluble peptidoglycan precursors in the cytoplasm and ultimately, cell death.[1][2]

Caption: this compound's mechanism of action.

Experimental Protocols for Synergy Assessment

Two primary in vitro methods are recommended for assessing antibiotic synergy: the checkerboard assay and the time-kill curve assay. The checkerboard assay is an effective screening tool, while the time-kill assay provides dynamic confirmation of synergistic bactericidal or bacteriostatic activity.[5][6]

Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[7][8]

2.1.1 Materials

  • Test bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and second test antibiotic (lyophilized powder or stock solution)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and reservoirs

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35-37°C)

2.1.2 Experimental Workflow

start Start prep_abx 1. Prepare Stock Solutions (this compound & Antibiotic B) start->prep_abx setup_plate 3. Set up 96-Well Plate - Dilute this compound horizontally - Dilute Antibiotic B vertically - Add inoculum to all wells prep_abx->setup_plate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute to ~5x10^5 CFU/mL) prep_inoculum->setup_plate controls 4. Include Controls - Growth Control (no drug) - Sterility Control (no bacteria) - Drugs alone (MIC determination) setup_plate->controls incubate 5. Incubate Plate (16-24 hours at 35-37°C) controls->incubate read_mic 6. Read Results Determine MICs by visual inspection (lowest concentration with no growth) incubate->read_mic calc_fic 7. Calculate FIC Index FIC = (MICA_comb / MICA_alone) + (MICB_comb / MICB_alone) read_mic->calc_fic interpret 8. Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

2.1.3 Detailed Procedure

  • Prepare Antibiotic Stocks: Prepare stock solutions of this compound and the second antibiotic (Drug B) at a concentration at least 10x the expected final concentration. Filter-sterilize if necessary.

  • Prepare Inoculum: From a fresh overnight culture, suspend colonies in CAMHB to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8][9]

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Drug A (this compound): In column 1, add 50 µL of a 4x working stock of this compound. Perform 2-fold serial dilutions (50 µL) across the plate from column 1 to 10.

    • Drug B (Second Antibiotic): In row A, add 50 µL of a 4x working stock of Drug B. Perform 2-fold serial dilutions (50 µL) down the plate from row A to G. This creates a matrix of antibiotic combinations.

    • Controls: Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of Drug B alone. Well H12 serves as the growth control (no antibiotics).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for sterility controls). The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 35°C for 16-24 hours.[9]

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth. Determine the MIC for each drug alone (from row H and column 11) and the MIC of each drug in combination (from the wells showing no growth).

2.1.4 Data Analysis and Interpretation The interaction is quantified by the FIC index (FICI), calculated as follows:

FICI = FIC of Drug A + FIC of Drug B[9]

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The lowest FICI value from all wells is reported.

start Calculate FIC Index fic_le_05 FIC Index ≤ 0.5 ? start->fic_le_05 fic_gt_4 FIC Index > 4.0 ? fic_le_05->fic_gt_4 No synergy Synergy fic_le_05->synergy Yes additive Additive / Indifference fic_gt_4->additive No (0.5 < FIC ≤ 4.0) antagonism Antagonism fic_gt_4->antagonism Yes

Caption: Logical interpretation of the FIC Index.

2.1.5 Data Presentation: Checkerboard Results

Test OrganismAntibiotic BMIC this compound Alone (µg/mL)MIC Antibiotic B Alone (µg/mL)MIC this compound in Combination (µg/mL)MIC Antibiotic B in Combination (µg/mL)FIC Index (FICI)Interpretation
S. aureusVancomycin2.01.00.250.250.375Synergy
S. pneumoniaePenicillin1.00.50.50.251.0Additive
E. faeciumLinezolid4.02.04.01.01.5Indifference

Note: Data presented are hypothetical and for illustrative purposes only.

Protocol 2: Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing over time and can confirm synergistic interactions identified in the checkerboard assay.[10][11]

2.2.1 Materials

  • Same as for checkerboard assay, plus:

  • Sterile flasks or test tubes

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates

  • Timer

  • Shaking incubator

2.2.2 Experimental Workflow

start Start prep_inoculum 1. Prepare Inoculum (~5x10^5 CFU/mL in CAMHB) start->prep_inoculum setup_flasks 2. Set up Test Flasks - Growth Control - this compound alone (e.g., 1x MIC) - Antibiotic B alone (e.g., 1x MIC) - Combination (Both drugs) prep_inoculum->setup_flasks inoculate 3. Inoculate Flasks setup_flasks->inoculate incubate 4. Incubate with Shaking (at 35-37°C) inoculate->incubate sample 5. Sample at Time Points (e.g., 0, 2, 4, 6, 8, 24 hours) incubate->sample plate 6. Perform Serial Dilutions and Plate on Agar sample->plate count 7. Incubate Plates & Count Colonies (Calculate CFU/mL) plate->count plot 8. Plot Data (Log10 CFU/mL vs. Time) count->plot end End plot->end

Caption: Workflow for the time-kill curve assay.

2.2.3 Detailed Procedure

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare flasks containing CAMHB with the desired antibiotic concentrations (e.g., 1x MIC of this compound, 1x MIC of Drug B, and the combination of both). Include a growth control flask with no antibiotics.

  • Incubation and Sampling: Inoculate each flask with the bacterial suspension. Incubate at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each flask.[10]

  • Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.

  • Data Analysis: Incubate the plates for 18-24 hours, then count the colonies (CFU) to determine the CFU/mL for each time point. Convert the CFU/mL values to log10 CFU/mL and plot them against time.

2.2.4 Interpretation

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[12]

  • Bactericidal Activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]

  • Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.[12]

2.2.5 Data Presentation: Time-Kill Results

Test OrganismTreatment0 hr (Log10 CFU/mL)4 hr (Log10 CFU/mL)8 hr (Log10 CFU/mL)24 hr (Log10 CFU/mL)24 hr Log Reduction
S. aureusGrowth Control5.707.158.509.10-3.40
S. aureusThis compound (1x MIC)5.705.504.954.101.60
S. aureusVancomycin (1x MIC)5.705.454.803.901.80
S. aureusCombination5.704.102.90< 2.0> 3.70

Note: Data presented are hypothetical and for illustrative purposes only. A > 3.70 log reduction for the combination, compared to a 1.80 log reduction for the most active single agent (Vancomycin), indicates a > 2 log difference, demonstrating synergy.

Translating to In Vivo Models

While in vitro tests are crucial for initial screening, the translation of these findings to in vivo models is a critical step.[13] Animal models, such as murine sepsis or thigh infection models, can validate the synergistic effects observed in vitro.[14][15] In these models, a synergistic outcome is typically defined by a significant increase in survival rates or a significant reduction in bacterial load in key tissues (e.g., blood, peritoneal fluid) for the combination therapy compared to the most effective monotherapy.[15][16]

References

Mass Spectrometry for the Characterization of Empedopeptin and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empedopeptin is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria. It functions by inhibiting cell wall biosynthesis through a calcium-dependent complex formation with peptidoglycan precursors, primarily Lipid II.[1][2] The structural elucidation and characterization of this compound and its analogs are crucial for understanding its mechanism of action, exploring its therapeutic potential, and developing new derivatives with improved properties. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information.

These application notes provide an overview and detailed protocols for the characterization of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's antibacterial activity stems from its ability to sequester key precursors involved in the bacterial cell wall synthesis pathway. In the presence of calcium ions, this compound forms a stable complex with Lipid II, the lipid-linked precursor of peptidoglycan. This complex formation prevents the incorporation of Lipid II into the growing peptidoglycan chain, thereby halting cell wall construction and leading to bacterial cell death.[3][4]

Empedopeptin_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound UDP_MurNAc_pp UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation Complex This compound-Ca²⁺- Lipid II Complex Lipid_II->Complex This compound This compound This compound->Complex Ca2 Ca²⁺ Ca2->Complex Complex->Peptidoglycan

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Characterization

The general workflow for analyzing this compound and its analogs from bacterial cultures involves several key steps, from cultivation and extraction to mass spectrometric analysis and data interpretation.

Experimental_Workflow Culture Bacterial Culture (e.g., Massilia sp.) Extraction Solvent Extraction (e.g., EtOAc, BuOH) Culture->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis LC_MS LC-MS/MS MS_Analysis->LC_MS MALDI_TOF MALDI-TOF MS MS_Analysis->MALDI_TOF Data_Analysis Data Analysis and Structure Elucidation LC_MS->Data_Analysis MALDI_TOF->Data_Analysis

Caption: General experimental workflow.

Quantitative Data Presentation

This compound Identification

The primary this compound molecule can be readily identified by its characteristic mass-to-charge ratio.

CompoundMolecular Formula[M+H]⁺ (m/z)
This compoundC₄₉H₇₉N₁₁O₁₉1126.5630

Table 1: Mass spectrometric data for this compound.[5]

This compound Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation. The major b and y ions observed for this compound are listed below.

Fragment IonObserved m/z
b₂393.2738
b₄646.4296
b₅777.4520
b₆864.4842
b₇977.5298
y₅637.2446
y₆734.2978
y₇821.3257
y₈918.3830

Table 2: Key MS/MS fragments of this compound.[5]

This compound Analogs

A variety of this compound analogs have been identified, differing in the fatty acid chain length and hydroxylation patterns of the amino acid residues.[5]

Analog TypeObserved [M+H]⁺ (m/z)Proposed Modification
Cyclic Lipopeptide1078.57Varies
Cyclic Lipopeptide1094.56Varies
Cyclic Lipopeptide1104.59Varies
Cyclic Lipopeptide1106.60Varies
Cyclic Lipopeptide1120.58Varies
Cyclic Lipopeptide1122.60Varies
Cyclic Lipopeptide1136.57Varies

Table 3: A selection of observed m/z values for cyclic this compound analogs.[5] A comprehensive list of 44 identified analogs can be found in the supplementary materials of Ho et al., 2021.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Analogs

This protocol is adapted from the methods described by Ho et al. (2021) for the analysis of this compound from bacterial extracts.[5]

1. Sample Preparation (from Bacterial Culture): a. Culture Massilia sp. or other producing strains in an appropriate medium (e.g., Yeast Malt Broth) for a suitable duration to allow for secondary metabolite production. b. Centrifuge the culture broth to separate the supernatant and cell pellet. c. Extract the supernatant sequentially with equal volumes of ethyl acetate (B1210297) (EtOAc) and then n-butanol (BuOH). d. Evaporate the solvent from the BuOH extract under reduced pressure. e. Re-dissolve the dried extract in methanol (B129727) (MeOH) to a concentration of 10 mg/mL for LC-MS/MS analysis.

2. Liquid Chromatography Parameters:

  • Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) or equivalent.

  • Mobile Phase A: 98:2 Water:Acetonitrile (B52724) + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-8 min: 5% to 99.5% B

    • 8-10 min: 99.5% B

    • 10-10.2 min: 99.5% to 5% B

    • 10.2-12 min: 5% B

3. Mass Spectrometry Parameters (Orbitrap or similar high-resolution mass spectrometer):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100–1500.

  • Resolution (Full Scan): 30,000.

  • Data-Dependent Acquisition: Top 4 most intense ions selected for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID).

  • Isolation Width: 2 Da.

  • Normalized Collision Energy: 30.

  • Activation Q: 0.250.

  • Activation Time: 10 ms.

  • Resolution (MS/MS): 15,000.

4. Data Analysis: a. Process the raw data using appropriate software (e.g., Xcalibur, ProteoWizard). b. Identify the [M+H]⁺ ion for this compound (m/z 1126.5630) and its analogs. c. Analyze the MS/MS spectra to confirm the structure and identify fragmentation patterns. d. Utilize molecular networking tools (e.g., GNPS) for the discovery of novel analogs.

Protocol 2: MALDI-TOF MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using MALDI-TOF MS.

1. Sample Preparation: a. Prepare a purified or semi-purified sample of this compound, ideally from HPLC fractionation. b. Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

2. Matrix Preparation: a. Prepare a saturated solution of a suitable matrix in an appropriate solvent. Common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). For CHCA, a solution in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA) is often used.

3. Sample Spotting (Dried-Droplet Method): a. On a MALDI target plate, spot 1 µL of the matrix solution. b. Immediately add 1 µL of the sample solution to the matrix droplet on the plate. c. Allow the mixture to air-dry completely at room temperature, allowing co-crystallization of the sample and matrix.

4. MALDI-TOF MS Parameters:

  • Ionization Mode: Positive ion.

  • Mass Range: m/z 1000–1500 (or a wider range to search for analogs).

  • Laser Intensity: Optimize for best signal-to-noise ratio and minimal fragmentation of the parent ion.

  • Detector: Reflector mode for higher mass accuracy.

  • Calibration: Calibrate the instrument using a standard peptide mixture with known masses in the desired range.

5. Data Analysis: a. Acquire the mass spectrum, averaging multiple laser shots to improve signal quality. b. Identify the [M+H]⁺ ion for this compound and any potential analogs. c. If performing MS/MS (LIFT or PSD), analyze the fragmentation pattern to confirm the structure.

References

Application Notes & Protocols: Experimental Design for In Vivo Efficacy Studies of Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Empedopeptin (B1208212) is a natural lipodepsipeptide antibiotic with powerful antibacterial activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its efficacy has been demonstrated in various animal models of bacterial infection.[1][3] These application notes provide a detailed framework for designing and executing in vivo efficacy studies to evaluate this compound, focusing on robust experimental protocols, data presentation, and workflow visualization.

Mechanism of Action

This compound functions by inhibiting the late stages of bacterial cell wall biosynthesis.[1][2] It forms a complex with undecaprenyl pyrophosphate-containing peptidoglycan precursors, with its primary target being Lipid II. This interaction, which is crucially dependent on the presence of calcium ions (Ca²⁺), effectively sequesters the lipid carrier, preventing the incorporation of N-acetylglucosamine into the growing peptidoglycan chain and leading to the accumulation of precursors in the cytoplasm.[1][3][4] The structural similarity of this compound to tripropeptins and plusbacins suggests a shared mechanism across this class of antibiotics.[3]

cluster_membrane Bacterial Cytoplasmic Membrane lipid_ii Lipid II (Peptidoglycan Precursor) transglycosylase Transglycosylase (e.g., PBP2) lipid_ii->transglycosylase Normal Substrate complex This compound:Ca²⁺:Lipid II Complex lipid_ii->complex Sequesters cell_wall Growing Peptidoglycan Cell Wall transglycosylase->cell_wall Polymerizes This compound This compound This compound->complex Binds to calcium Ca²⁺ calcium->complex Essential for binding block INHIBITION block->transglycosylase Blocks Polymerization cluster_treatment 4. Treatment Regimen cluster_endpoints 6. Endpoint Analysis (Satellite Group) acclimatize 1. Animal Acclimatization (e.g., 5-7 days) prepare_inoculum 2. Prepare Bacterial Inoculum (e.g., MRSA in log phase) acclimatize->prepare_inoculum infect 3. Induce Sepsis (Intraperitoneal injection of ~1-5 x 10⁷ CFU/mouse) prepare_inoculum->infect treatment_start Initiate Therapy (e.g., 1-2h post-infection) infect->treatment_start euthanize Euthanize at 24h infect->euthanize For bacterial load analysis vehicle Group 1: Vehicle Control empedopeptin_low Group 2: This compound (Low Dose) empedopeptin_high Group 3: This compound (High Dose) comparator Group 4: Comparator (e.g., Vancomycin) monitor 5. Monitoring (Survival, clinical signs, body weight for 7-10 days) treatment_start->monitor quantify Quantify Bacterial Burden (CFU/mL or CFU/gram) collect Collect Blood & Organs (Spleen, Liver) euthanize->collect collect->quantify cluster_neutropenia 2. Induce Neutropenia (Optional) cluster_treatment 5. Treatment Regimen acclimatize 1. Animal Acclimatization (5-7 days) cyclo1 Cyclophosphamide Day -4 acclimatize->cyclo1 prepare_inoculum 3. Prepare Inoculum (e.g., MRSA in log phase) acclimatize->prepare_inoculum If not neutropenic cyclo2 Cyclophosphamide Day -1 cyclo1->cyclo2 infect 4. Induce Thigh Infection (Intramuscular injection of ~1-5 x 10⁵ CFU/thigh) prepare_inoculum->infect treatment_start Initiate Therapy (e.g., 2h post-infection) infect->treatment_start euthanize 6. Euthanize & Harvest (24h post-treatment start) treatment_start->euthanize control Group 1: Control (0h & 24h) This compound Group 2: This compound comparator Group 3: Comparator process 7. Process Thigh Muscle (Homogenize) euthanize->process quantify 8. Quantify Bacterial Burden (CFU/gram of tissue) process->quantify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Empedopeptin Yield from Empedobacter haloabium Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing the yield of Empedopeptin from Empedobacter haloabium ATCC 31962 fermentation.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation, providing potential causes and solutions in a question-and-answer format.

Q1: Low or no this compound yield is observed in the fermentation broth. What are the possible causes and how can I troubleshoot this?

A1: Low or no this compound production can stem from several factors, ranging from issues with the inoculum to suboptimal fermentation conditions.

Experimental Workflow for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting cluster_Inoculum Inoculum Quality cluster_Media Fermentation Medium cluster_Fermentation Fermentation Parameters cluster_Analysis Analytical Method Inoculum_Viability Check Inoculum Viability (Plate Count/Microscopy) Inoculum_Purity Verify Culture Purity (Gram Stain, Streaking) Inoculum_Viability->Inoculum_Purity Media_Composition Verify Media Component Concentrations pH_Initial Check Initial pH of Medium Media_Composition->pH_Initial Sterilization Confirm Proper Sterilization pH_Initial->Sterilization Temperature Monitor and Control Temperature pH_Control Monitor and Control pH During Fermentation Temperature->pH_Control Agitation_Aeration Check Agitation and Aeration Rates pH_Control->Agitation_Aeration Extraction Review Extraction Protocol HPLC Validate HPLC Method (Standard Curve) Extraction->HPLC Start Low/No Yield Start->Inoculum_Viability Potential Issue Start->Media_Composition Potential Issue Start->Temperature Potential Issue Start->Extraction Potential Issue

Caption: Troubleshooting workflow for low this compound yield.

Potential Causes and Solutions:

  • Inoculum Quality:

    • Cause: Poor viability or contamination of the E. haloabium seed culture.

    • Solution: Always use a fresh, actively growing seed culture. Before inoculation, verify the purity of the culture by streaking on a suitable agar (B569324) medium and performing a Gram stain. Ensure the inoculum size is appropriate, typically 5-10% (v/v) of the production medium.

  • Media Composition:

    • Cause: Incorrect concentration of media components, especially carbon and nitrogen sources, or suboptimal initial pH.

    • Solution: Prepare the fermentation medium precisely as per the protocol. The initial pH of the medium should be adjusted to 7.0 before sterilization.[1]

  • Fermentation Parameters:

    • Cause: Deviation from optimal temperature, pH, or agitation/aeration rates during fermentation.

    • Solution: Maintain the fermentation temperature at 27°C.[1] Ensure the pH is controlled throughout the fermentation, as secondary metabolite production is often sensitive to pH shifts. Agitation should be maintained at around 140 rpm to ensure adequate mixing and oxygen transfer.[1]

  • Extraction and Analysis:

    • Cause: Inefficient extraction of this compound from the fermentation broth or issues with the analytical method (e.g., HPLC).

    • Solution: Review the butanol extraction protocol to ensure maximum recovery. Validate the HPLC method with a standard curve of purified this compound to ensure accurate quantification.

Q2: The this compound yield is inconsistent between fermentation batches. What could be the reason?

A2: Inconsistent yields are often due to variability in starting materials and process parameters.

  • Cause: Inconsistent quality of complex media components (e.g., yeast extract, peptone).

    • Solution: Source high-quality media components from a reliable supplier and use the same batch for a series of experiments if possible.

  • Cause: Variations in the physiological state of the inoculum.

    • Solution: Standardize the seed culture preparation protocol, including the age of the culture and the cell density at the time of inoculation.

  • Cause: Minor fluctuations in fermentation parameters.

    • Solution: Calibrate all monitoring and control equipment (pH probes, temperature sensors, etc.) regularly to ensure consistency between batches.

Q3: Foaming is excessive during fermentation. How can this be controlled?

A3: Foaming is a common issue in fermentation, particularly with protein-rich media.

  • Cause: High concentrations of proteins and other surfactants in the medium, coupled with high agitation and aeration rates.

  • Solution:

    • Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.

    • Optimize agitation and aeration rates to minimize shear stress while maintaining adequate oxygen supply.

    • If possible, use a bioreactor with a foam breaker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production by Empedobacter haloabium ATCC 31962?

A1: A commonly used medium for the cultivation of Empedobacter haloabium ATCC 31962 consists of:

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Meat Extract2.0
Bacto Yeast Extract2.0
N-Z-Case5.0
Calcium Carbonate (CaCO₃)2.0

The initial pH of the medium should be adjusted to 7.0.[1]

Q2: What are the optimal physical parameters for this compound fermentation?

A2: The optimal physical parameters for this compound production are:

ParameterOptimal Value
Temperature27°C[1]
pH7.0 (initial)
Agitation140 rpm[1]
Incubation Time2-3 days[1]

Q3: When is this compound produced during the growth of Empedobacter haloabium?

A3: this compound is a secondary metabolite, and its production typically begins during the late logarithmic to early stationary phase of bacterial growth.

Typical Growth and Production Phases of Empedobacter haloabium

Growth_Production_Phases cluster_production This compound Production Lag Phase Lag Phase Logarithmic Phase Logarithmic Phase Lag Phase->Logarithmic Phase Adaptation Stationary Phase Stationary Phase Logarithmic Phase->Stationary Phase Nutrient Limitation Late Log Phase Late Log Phase Logarithmic Phase->Late Log Phase Production Onset Decline Phase Decline Phase Stationary Phase->Decline Phase Cell Death Early Stationary Phase Early Stationary Phase

Caption: this compound production relative to growth phases.

Q4: How can the concentration of this compound in the fermentation broth be quantified?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of methanol (B129727) and water. Detection is commonly performed at 210 nm. A standard curve of purified this compound should be generated for accurate quantification.

Experimental Protocols

Protocol 1: Fermentation of Empedobacter haloabium for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of E. haloabium ATCC 31962 from a fresh agar plate to a 50 mL flask containing 10 mL of the production medium.

    • Incubate at 27°C with shaking at 140 rpm for 48 hours.

  • Production Fermentation:

    • Prepare the production medium as detailed in the FAQ section and sterilize by autoclaving.

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture at 27°C with shaking at 140 rpm for 72 hours.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (by measuring optical density at 600 nm) and this compound concentration (by HPLC).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the fermentation broth to separate the cells from the supernatant.

    • Extract the supernatant with an equal volume of n-butanol.

    • Separate the butanol phase and evaporate to dryness under reduced pressure.

    • Dissolve the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC Quantification:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV at 210 nm.

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Signaling Pathways

While the specific signaling pathways regulating this compound biosynthesis in Empedobacter haloabium are not fully elucidated, the production of non-ribosomal peptides like this compound is generally controlled by complex regulatory networks. These networks often involve two-component systems and quorum sensing, which respond to environmental cues and cell density.

Generalized Regulatory Pathway for Non-Ribosomal Peptide Synthesis

NRPS_Regulation cluster_environmental Environmental Signals cluster_cellular Cellular State cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., N, P, Fe) Two_Component_System Two-Component System (TCS) Nutrient_Limitation->Two_Component_System pH_Stress pH Stress pH_Stress->Two_Component_System Temperature_Shift Temperature Shift Temperature_Shift->Two_Component_System Growth_Phase Growth Phase (Stationary) Global_Regulators Global Regulators Growth_Phase->Global_Regulators Cell_Density High Cell Density Quorum_Sensing Quorum Sensing (QS) Cell_Density->Quorum_Sensing Two_Component_System->Global_Regulators Quorum_Sensing->Global_Regulators NRPS_Gene_Cluster This compound Biosynthetic Gene Cluster Global_Regulators->NRPS_Gene_Cluster Activation/Repression This compound This compound NRPS_Gene_Cluster->this compound Synthesis

References

Improving solubility of Empedopeptin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of empedopeptin (B1208212) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is described as a water-soluble depsipeptide antibiotic.[1] However, it is an amphoteric molecule, possessing both acidic and basic residues, and contains a hydrophobic C14 fatty acid tail, which gives it an overall hydrophobic nature.[2] This dual nature means that its solubility can be influenced by pH and the presence of ions, and it may be prone to aggregation. While it is considered water-soluble, achieving high concentrations in aqueous buffers may be challenging.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For initial stock solutions, it is advisable to use a small amount of an organic solvent like DMSO, followed by dilution in an appropriate aqueous buffer. Given its peptide nature, sterile, distilled water or buffers such as Tris or phosphate (B84403) buffer at a neutral pH are recommended for final dilutions. For peptides with hydrophobic characteristics, dissolving in a small amount of DMSO and then diluting with the desired buffer is a common strategy.

Q3: What is the role of calcium in this compound's solubility and activity?

A3: Calcium ions (Ca²⁺) are crucial for the biological activity of this compound.[3][4] this compound's inhibitory action on bacterial cell wall synthesis is calcium-dependent, as it forms a complex with peptidoglycan precursors in the presence of Ca²⁺.[2][3][4] The presence of calcium also increases the affinity of this compound for phospholipid model membranes.[2] For in vitro assays, it is recommended to supplement the media with calcium, typically at a concentration of 1.25 mM, which is equivalent to the concentration of ionized calcium in human serum.[2]

Q4: At what concentrations is this compound typically used in in vitro assays?

A4: The working concentration of this compound in in vitro assays can vary depending on the specific experiment and the susceptibility of the bacterial strain. Published studies have used concentrations ranging from 8 µg/mL to 40 µg/mL.[2]

Quantitative Data Summary

The following table summarizes the working concentrations of this compound used in various in vitro assays as reported in the literature.

Assay TypeOrganismWorking ConcentrationCalcium ConcentrationReference
Precursor Incorporation StudiesB. subtilis8 µg/mL2 mM[2]
Membrane Potential DeterminationS. aureus SG51110 µg/mL1.25 mM[2]
Quantification of UDP-MurNAc-ppS. aureus ATCC 2921340 µg/mL1.25 mM[2]
MIC-type Antagonization AssayB. subtilis 1688 µg/mL1.25 mM[2]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to aqueous buffer or cell culture media.

  • Potential Cause 1: Low Solubility in Aqueous Solutions. Due to its hydrophobic fatty acid tail, this compound may have limited solubility in purely aqueous environments, leading to precipitation, especially at higher concentrations.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, perform a serial dilution in a pre-warmed (37°C) aqueous buffer or culture medium. Add the this compound stock solution dropwise while gently vortexing the buffer to ensure rapid and even dispersion.

  • Potential Cause 2: Inadequate Calcium Concentration. this compound's interaction with its target and with membranes is enhanced by calcium. Insufficient calcium may affect its stability in solution.

    • Solution: Ensure that your final assay buffer or culture medium is supplemented with an adequate concentration of calcium, typically 1.25 mM.[2]

  • Potential Cause 3: pH of the Solution. As an amphoteric molecule, the pH of the solvent can significantly impact the net charge and, consequently, the solubility of this compound.

    • Solution: this compound's activity is typically assayed at a neutral pH (around 7.5).[2] If you are experiencing precipitation, check and adjust the pH of your buffer. For basic peptides, dissolving in a slightly acidic solution can help, while acidic peptides may dissolve better in a slightly basic solution. Given this compound's complex nature, starting with a neutral pH buffer is recommended.

  • Potential Cause 4: Aggregation. The hydrophobic nature of the lipid tail can promote self-aggregation, leading to the formation of insoluble particles.

    • Solution: Sonication can help to break up aggregates and improve solubility. After adding the this compound stock to your buffer, briefly sonicate the solution.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, distilled water or a suitable sterile buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Sterile, calcium chloride (CaCl₂) solution (e.g., 1 M)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Preparation of a 10 mg/mL Primary Stock Solution in DMSO: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to achieve a concentration of 10 mg/mL. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of a 1 mg/mL Intermediate Stock Solution: a. Thaw an aliquot of the 10 mg/mL primary stock solution. b. Dilute the primary stock 1:10 in your desired sterile aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5). For example, add 10 µL of the 10 mg/mL stock to 90 µL of buffer. c. This intermediate stock can be freshly prepared before each experiment.

  • Preparation of the Final Working Solution (e.g., 10 µg/mL): a. Prepare your final assay buffer or cell culture medium. Ensure it is pre-warmed to the desired temperature (e.g., 37°C). b. Add CaCl₂ to your final buffer or medium to a final concentration of 1.25 mM. c. Dilute the 1 mg/mL intermediate stock solution to the desired final concentration. For a 10 µg/mL final concentration, you would perform a 1:100 dilution (e.g., add 10 µL of the 1 mg/mL stock to 990 µL of the final, calcium-supplemented buffer). d. Add the this compound solution dropwise while gently vortexing. e. If any cloudiness or precipitate is observed, briefly sonicate the solution.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation empedopeptin_powder This compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mg/mL) empedopeptin_powder->dissolve_dmso primary_stock Primary Stock Solution dissolve_dmso->primary_stock store_neg20 Aliquot and Store at -20°C primary_stock->store_neg20 thaw_stock Thaw Primary Stock store_neg20->thaw_stock dilute_stock Dilute Stock into Buffer (e.g., to 10 µg/mL) thaw_stock->dilute_stock prepare_buffer Prepare Assay Buffer/Medium add_calcium Add CaCl2 to 1.25 mM prepare_buffer->add_calcium add_calcium->dilute_stock final_solution Final Working Solution dilute_stock->final_solution use_in_assay Use in In Vitro Assay final_solution->use_in_assay

Caption: Workflow for preparing this compound solutions.

G start This compound Precipitation Observed in Assay check_calcium Is [Ca²⁺] at 1.25 mM? start->check_calcium add_calcium Add CaCl₂ to 1.25 mM check_calcium->add_calcium No check_dissolution Was a DMSO stock used and diluted with vortexing? check_calcium->check_dissolution Yes add_calcium->check_dissolution use_dmso_stock Prepare a DMSO stock and add dropwise to pre-warmed buffer with vortexing check_dissolution->use_dmso_stock No check_ph Is the buffer pH neutral (e.g., ~7.5)? check_dissolution->check_ph Yes use_dmso_stock->check_ph adjust_ph Adjust buffer pH to ~7.5 check_ph->adjust_ph No sonicate Briefly sonicate the solution to break up aggregates check_ph->sonicate Yes adjust_ph->sonicate resolved Issue Resolved sonicate->resolved

Caption: Troubleshooting logic for this compound precipitation.

G cluster_pathway This compound Mechanism of Action This compound This compound complex This compound-Ca²⁺ Complex This compound->complex calcium Ca²⁺ calcium->complex lipid_II Lipid II (Peptidoglycan Precursor) complex->lipid_II Binds to cell_wall_synthesis Peptidoglycan Synthesis complex->cell_wall_synthesis Inhibits lipid_II->cell_wall_synthesis Required for inhibition Inhibition cell_wall_synthesis->inhibition cell_death Bacterial Cell Death cell_wall_synthesis->cell_death Leads to inhibition->cell_death

Caption: this compound's signaling pathway.

References

Technical Support Center: Empedopeptin Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Empedopeptin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purification?

A typical starting point for this compound purification is reversed-phase HPLC (RP-HPLC). A common setup involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (ACN), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1][2]

Q2: Why is my this compound peak showing tailing?

Peak tailing for this compound, a cyclic peptide, can be caused by several factors. One common reason is secondary interactions between the peptide and free silanol (B1196071) groups on the silica-based column packing. Adjusting the mobile phase pH or using a column with high-purity silica (B1680970) and end-capping can mitigate this.[2] Overloading the column with the sample can also lead to tailing.[3]

Q3: Can this compound show multiple peaks in HPLC even if it's pure?

Yes, a pure cyclic peptide like this compound can sometimes exhibit multiple peaks in an HPLC chromatogram. This can be due to the presence of different conformers that interconvert slowly on the chromatographic timescale.[4] Running the analysis at an elevated temperature can sometimes help to coalesce these peaks into a single, sharper peak.

Q4: What is the role of pH in the mobile phase for this compound purification?

The pH of the mobile phase is a critical parameter as it affects the ionization state of the peptide, which in turn influences its retention and peak shape.[3][5] For peptides containing ionizable amino acid residues, operating at a pH that is at least two units away from the pKa of these residues is recommended to ensure a single ionic form and prevent peak splitting or broadening.[5]

Q5: How can I prevent this compound aggregation during purification?

Peptide aggregation can be a challenge during HPLC purification. To minimize this, ensure that the sample is fully dissolved in the initial mobile phase or a compatible solvent.[6] The composition of the mobile phase, including the concentration of the organic modifier and the pH, can influence aggregation.[7] In some cases, reducing the sample concentration or adjusting the temperature may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a "front" or "shoulder" on the leading edge.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Use a high-purity, end-capped C18 column. Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol ionization.[2]
Mobile Phase pH close to pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable groups in this compound.[5]
Column Overload Reduce the amount of sample injected onto the column.[3]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.
Column Void or Contamination If the problem persists and affects all peaks, consider flushing the column or replacing it if a void has formed at the inlet.[8]
Problem 2: Sample Aggregation or Precipitation

Symptoms:

  • High backpressure.

  • Broad, distorted, or multiple peaks.

  • Low recovery of the target peptide.

Possible Causes and Solutions:

CauseSolution
Poor Sample Solubility Ensure the sample is fully dissolved before injection. Consider using a stronger initial solvent if compatible with the mobile phase.
Mobile Phase Induced Aggregation Optimize the acetonitrile concentration in the mobile phase. For some peptides, a higher organic concentration can reduce aggregation.[9] Adjusting the pH can also help by altering the peptide's charge state and solubility.[7]
High Sample Concentration Dilute the sample before injection.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC for this compound

This protocol provides a general starting point for the analytical or preparative purification of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 1 mL/min for a 4.6 mm ID column.

  • Detection: UV at 214 nm and 280 nm.

  • Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.

Protocol 2: Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for obtaining reproducible and high-quality chromatographic results.

  • Dissolution: Dissolve the crude or partially purified this compound sample in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the initial mobile phase itself (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Concentration: Prepare the sample at a concentration of approximately 1 mg/mL.[6] This may need to be adjusted based on the response and to avoid column overload.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[10]

  • Injection: Inject the filtered sample onto the equilibrated HPLC column.

Visualizations

TroubleshootingWorkflow Start Start: Poor Peak Shape (Tailing/Fronting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue Potential System Issue: - Column Void/Contamination - Blocked Frit CheckAllPeaks->SystemIssue Yes SpecificPeak Specific Peak(s) Affected CheckAllPeaks->SpecificPeak No Backflush Action: Backflush or replace column SystemIssue->Backflush End Problem Resolved Backflush->End CheckOverload Is column overloaded? SpecificPeak->CheckOverload ReduceLoad Action: Reduce sample concentration/volume CheckOverload->ReduceLoad Yes CheckMobilePhase Check Mobile Phase CheckOverload->CheckMobilePhase No ReduceLoad->End AdjustpH Is pH appropriate? (>2 units from pKa) CheckMobilePhase->AdjustpH ModifypH Action: Adjust mobile phase pH AdjustpH->ModifypH No CheckSolvent Is sample solvent compatible? AdjustpH->CheckSolvent Yes ModifypH->End ModifySolvent Action: Dissolve sample in initial mobile phase CheckSolvent->ModifySolvent No CheckSolvent->End Yes ModifySolvent->End

Caption: Troubleshooting workflow for HPLC peak shape issues.

EmpedopeptinPurificationStrategy Start Start: Purify this compound InitialMethod Initial Method: - C18 Column - ACN/Water Gradient - 0.1% TFA Start->InitialMethod GoodSeparation Good Separation? InitialMethod->GoodSeparation Optimize Optimize for Purity & Yield GoodSeparation->Optimize Yes Troubleshoot Troubleshoot Issue GoodSeparation->Troubleshoot No PeakTailing Issue: Peak Tailing Troubleshoot->PeakTailing Aggregation Issue: Aggregation Troubleshoot->Aggregation MultiplePeaks Issue: Multiple Peaks Troubleshoot->MultiplePeaks AdjustpH Solution: Adjust pH, Use end-capped column PeakTailing->AdjustpH ModifySolvent Solution: Modify ACN%, Lower concentration Aggregation->ModifySolvent IncreaseTemp Solution: Increase column temperature MultiplePeaks->IncreaseTemp AdjustpH->InitialMethod ModifySolvent->InitialMethod IncreaseTemp->InitialMethod

Caption: Logical strategy for this compound purification by HPLC.

References

Technical Support Center: Overcoming Low Yield in Heterologous Production of Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield heterologous production of Empedopeptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous production challenging?

This compound is a cyclic lipodepsipeptide with potent, calcium-dependent antibiotic activity against Gram-positive bacteria.[1][2][3][4] Its biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) enzyme complex encoded by a biosynthetic gene cluster (BGC).[2][5] Heterologous production is often hampered by the large size of this BGC, the requirement for specific precursors (amino acids and fatty acids), and the need for post-translational modification by a phosphopantetheinyl transferase (PPTase).

Q2: What are the key components of the this compound biosynthetic gene cluster?

The this compound BGC from Massilia sp. YMA4 contains several key genes, including core non-ribosomal peptide synthetase genes (empC, empD, empE) and genes encoding dioxygenases (empA, empB) responsible for hydroxylating amino acid residues, which are crucial for its antibiotic activity.[4] The NRPS modules are responsible for activating and incorporating the specific amino acid building blocks.

Q3: Why are calcium ions important for this compound?

Calcium ions are crucial for the antibacterial activity of this compound.[1][3][6] They facilitate the formation of a complex between this compound and its target, Lipid II, a precursor in the bacterial cell wall synthesis pathway.[3] The presence of adequate calcium concentrations in the culture medium can also influence the production and observed bioactivity of this compound.[1][6]

Troubleshooting Guide

Issue 1: No or Very Low Production of this compound

Possible Cause 1.1: Inefficient Expression of the Biosynthetic Gene Cluster (BGC)

  • Question: My heterologous host is not producing any detectable this compound. What could be the issue with my gene expression setup?

  • Answer: Low or no expression of the large this compound BGC is a common hurdle. Several factors could be at play:

    • Promoter Strength: The native promoters in the BGC may not be recognized or may be weak in your chosen heterologous host.

    • Codon Usage: The codon usage of the this compound BGC, which originates from a Gram-negative bacterium, might not be optimal for your expression host (e.g., a Gram-positive bacterium or yeast).

    • BGC Integrity: The entire, large BGC may not have been cloned correctly, leading to truncated or non-functional NRPS enzymes.

    • Toxicity: Overexpression of the large NRPS enzymes can be toxic to the host cells.

  • Troubleshooting Steps:

    • Promoter Engineering: Replace the native promoters with strong, inducible or constitutive promoters that are well-characterized in your host. For instance, in Bacillus subtilis, the PxylA or Phyperspank promoters can be used.

    • Codon Optimization: Synthesize a codon-optimized version of the BGC for your specific host. This can significantly improve translation efficiency.

    • BGC Sequencing: Verify the sequence of your entire cloned BGC to ensure there are no mutations or truncations.

    • Use a Tightly Regulated Promoter: To mitigate toxicity, use an inducible promoter system and optimize the inducer concentration to balance expression levels with host viability.

Possible Cause 1.2: Lack of a Functional Phosphopantetheinyl Transferase (PPTase)

  • Question: I've confirmed the expression of the NRPS genes, but still see no product. Could a required cofactor be missing?

  • Answer: Yes, NRPS enzymes require post-translational activation by a phosphopantetheinyl transferase (PPTase). The carrier protein domains within the NRPS must be converted from their inactive apo-form to the active holo-form. Your heterologous host's native PPTase may not be efficient at activating the this compound NRPS.

  • Troubleshooting Steps:

    • Co-express a promiscuous PPTase: Co-express a well-characterized, broad-spectrum PPTase, such as Sfp from Bacillus subtilis or NpgA from Aspergillus nidulans. This is often essential for the functional heterologous expression of NRPS pathways.

Issue 2: Low Yield of this compound

Possible Cause 2.1: Insufficient Precursor Supply

  • Question: I have low but detectable levels of this compound. How can I increase the yield by addressing precursor limitations?

  • Answer: this compound biosynthesis requires a significant supply of specific amino acid precursors (Pro, Ser, Arg, Asp) and a C14 fatty acid chain. The metabolic flux towards these precursors in your heterologous host may be a limiting factor.

  • Troubleshooting Steps:

    • Media Supplementation: Supplement the culture medium with the required amino acids.

    • Metabolic Engineering: Overexpress genes in pathways leading to the synthesis of the required precursors. For example, overexpressing genes in the serine or arginine biosynthesis pathways could increase their intracellular pools.

    • Fatty Acid Precursor Enhancement: To increase the supply of the myristic acid tail, you can engineer the fatty acid synthesis pathway of the host.

Possible Cause 2.2: Suboptimal Culture Conditions

  • Question: Can optimizing the fermentation conditions improve my this compound yield?

  • Answer: Absolutely. Culture conditions play a critical role in the production of secondary metabolites.

  • Troubleshooting Steps:

    • Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For example, glucose concentration has been shown to affect lipopeptide production in Bacillus species.

    • pH and Temperature Optimization: Determine the optimal pH and temperature for both host growth and this compound production. These may not be the same. A two-stage fermentation, with an initial growth phase followed by a production phase at a different temperature, can be beneficial.

    • Calcium Supplementation: As this compound is a calcium-dependent antibiotic, ensure sufficient calcium is present in the medium. A concentration of around 1.25 mM has been shown to be effective for its activity and may also influence its production.[1][6]

    • Oxygenation: Optimize the dissolved oxygen levels in your fermenter, as this can significantly impact secondary metabolite production.

Data Presentation

Table 1: Comparison of Potential Heterologous Hosts for this compound Production

Host OrganismAdvantagesDisadvantages
Escherichia coli - Fast growth- Well-established genetic tools- Low-cost cultivation- Often lacks necessary precursors for NRPs- May not correctly fold large NRPS enzymes- Endotoxin production
Bacillus subtilis - GRAS (Generally Recognized as Safe) status- Excellent protein secretion capabilities- Natural producer of lipopeptides (e.g., surfactin)- Genetic manipulation can be more complex than E. coli- Can produce proteases that may degrade the product
Pseudomonas putida - Broad metabolic capabilities- High tolerance to metabolic stress- Growing number of genetic tools- Can be more difficult to cultivate than E. coli- Less established for NRP production than Streptomyces
Streptomyces species - Natural producers of a vast array of secondary metabolites, including NRPs- Well-suited for expressing large BGCs- Slow growth rate- Complex life cycle and morphology can complicate fermentation
Saccharomyces cerevisiae - Eukaryotic host, can handle complex protein folding- Well-established genetic tools- GRAS status- May require significant metabolic engineering to provide NRP precursors- Codon usage differences from bacteria

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound BGC in Bacillus subtilis

  • Strain and Vector Selection:

    • Use a protease-deficient Bacillus subtilis strain (e.g., WB800) to minimize product degradation.

    • Clone the this compound BGC into an integrative vector (e.g., pDR111) for stable chromosomal integration or a replicative plasmid for higher copy numbers.

  • Genetic Construct Preparation:

    • Amplify the this compound BGC from the genomic DNA of Massilia sp. YMA4.

    • Replace the native promoters with a strong, inducible B. subtilis promoter (e.g., PxylA).

    • Co-clone the sfp gene (encoding the Sfp PPTase) under the control of a constitutive promoter into the same vector.

  • Transformation:

    • Transform the constructed plasmid into competent B. subtilis cells via natural transformation or electroporation.

    • Select for transformants on appropriate antibiotic-containing agar (B569324) plates.

  • Cultivation for this compound Production:

    • Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

    • Inoculate 50 mL of a production medium (e.g., a defined medium supplemented with precursor amino acids and 1.25 mM CaCl2) with the overnight culture to an OD600 of 0.1.

    • Grow at 37°C with shaking until the OD600 reaches 0.8-1.0.

    • Induce the expression of the BGC by adding the appropriate inducer (e.g., xylose for the PxylA promoter).

    • Continue cultivation at a lower temperature (e.g., 25-30°C) for 48-72 hours.

  • Extraction and Analysis:

    • Centrifuge the culture to separate the cells and supernatant.

    • Extract the supernatant with an equal volume of butanol.

    • Evaporate the butanol extract and redissolve the residue in methanol.

    • Analyze the extract for the presence of this compound using LC-MS, looking for a mass peak corresponding to its molecular weight.

Visualizations

Empedopeptin_Biosynthesis cluster_precursors Precursors cluster_nrps NRPS Assembly Line cluster_modification Post-Assembly Modification Fatty_Acid C14 Fatty Acid empE empE (Module 1-2) Fatty_Acid->empE Acyl-CoA Ligase Amino_Acids Pro, Ser, Arg, Asp Amino_Acids->empE empD empD (Module 3-6) Amino_Acids->empD empC empC (Module 7-8) Amino_Acids->empC TE_domain Thioesterase (Cyclization & Release) empC->TE_domain empA_B empA, empB (Hydroxylation) This compound This compound empA_B->this compound TE_domain->empA_B

Caption: this compound biosynthetic pathway.

Heterologous_Production_Workflow A 1. BGC Cloning & Vector Construction B 2. Host Transformation A->B C 3. Seed Culture Preparation B->C D 4. Fermentation & Induction C->D E 5. Extraction D->E F 6. Purification E->F G 7. Analysis (LC-MS) F->G Troubleshooting_Tree Start Low/No this compound Yield Q1 Is the NRPS protein expressed? Start->Q1 Sol_1 Check promoter, codon usage, BGC integrity. Consider toxicity. Q1->Sol_1 No Q2 Is a functional PPTase co-expressed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_2 Co-express a promiscuous PPTase (e.g., sfp). Q2->Sol_2 No Q3 Are precursor supplies sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_3 Supplement media with amino acids. Metabolically engineer precursor pathways. Q3->Sol_3 No Sol_4 Optimize culture conditions: - Media components - pH, Temperature, Oxygen - Add Calcium Q3->Sol_4 Yes A3_Yes Yes A3_No No

References

Addressing variability in Empedopeptin MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Empedopeptin (B1208212). It provides troubleshooting advice and frequently asked questions (FAQs) to address potential variability in Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What are the most likely causes?

A1: Variability in this compound MIC assays can stem from several factors. The most critical factor for this specific antibiotic is the concentration of calcium ions (Ca²⁺) in the growth medium, as this compound's activity is calcium-dependent.[1][2] Other common sources of variability in antimicrobial susceptibility testing include inconsistencies in the inoculum size, variations in incubation time and temperature, and the composition of the culture medium.[3][4][5][6][7][8][9][10][11][12][13][14][15]

Q2: How does calcium concentration specifically affect this compound's activity?

A2: this compound, a lipodepsipeptide antibiotic, functions by forming a complex with peptidoglycan precursors, primarily Lipid II, thereby inhibiting cell wall biosynthesis.[1][16] This complex formation is critically dependent on the presence of calcium ions.[2] Insufficient calcium levels will lead to reduced binding of this compound to its target, resulting in erroneously high MIC values. It has been noted that the standard calcium levels in cation-adjusted Mueller-Hinton broth may not be sufficient to achieve full this compound activity.[1][2]

Q3: What is the recommended calcium concentration for this compound MIC assays?

A3: For optimal and consistent results, it is recommended to supplement the Mueller-Hinton broth with 1.25 mM Ca²⁺. This concentration is equivalent to the physiological concentration of ionized calcium in human serum and has been shown to reduce MIC values significantly.[1]

Q4: Can the inoculum size affect the MIC results for this compound?

A4: Yes, the inoculum size is a critical variable in any antimicrobial susceptibility test.[4][5] An inoculum that is too high can lead to the depletion of the antibiotic or the emergence of resistant subpopulations, resulting in falsely elevated MICs. Conversely, an inoculum that is too low may lead to insufficient bacterial growth for a reliable reading. Adherence to standardized protocols for inoculum preparation is crucial.[10]

Q5: What are the standardized incubation conditions for an this compound MIC assay?

A5: While specific incubation conditions can be strain-dependent, for most non-fastidious bacteria, incubation at 35°C for 16-20 hours is standard practice in broth microdilution methods.[10][17] For fastidious organisms, different conditions may be required.[18] It is essential to ensure consistent temperature and duration of incubation across all experiments to minimize variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected MIC values Insufficient calcium in the medium.Supplement Mueller-Hinton broth with 1.25 mM Ca²⁺.[1]
Inoculum density is too high.Prepare a standardized inoculum, typically 5 x 10⁵ CFU/mL for broth microdilution.[5][10] Verify cell density using spectrophotometry or plating.
Inactive this compound.Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Inconsistent MIC results between replicates Inaccurate pipetting of this compound, media, or inoculum.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing.
Edge effects in microtiter plates.Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
No bacterial growth in control wells Inoculum viability is low.Use a fresh bacterial culture for inoculum preparation.
Contamination of media or reagents.Use sterile techniques and pre-screen all media and reagents for contamination.

Experimental Protocols

Standard Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and includes modifications specific to this compound.[1]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium Chloride (CaCl₂) solution, sterile

  • Test organism (e.g., Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Supplement the broth with a sterile CaCl₂ solution to a final concentration of 1.25 mM Ca²⁺.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the calcium-supplemented CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Pick several well-isolated colonies of the test organism from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the final bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only the bacterial suspension in the supplemented CAMHB (no antibiotic).

    • Sterility Control: A well containing only the supplemented CAMHB (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

MIC_Troubleshooting_Workflow Start Start: Variable MIC Results Check_Calcium Is Ca²⁺ concentration 1.25 mM in media? Start->Check_Calcium Check_Inoculum Is inoculum density ~5 x 10⁵ CFU/mL? Check_Calcium->Check_Inoculum Yes Adjust_Calcium Adjust Ca²⁺ to 1.25 mM Check_Calcium->Adjust_Calcium No Check_Incubation Are incubation time & temperature consistent? Check_Inoculum->Check_Incubation Yes Adjust_Inoculum Standardize inoculum preparation Check_Inoculum->Adjust_Inoculum No Check_Reagents Are antibiotic stocks and media fresh? Check_Incubation->Check_Reagents Yes Adjust_Incubation Standardize incubation conditions Check_Incubation->Adjust_Incubation No Review_Technique Review pipetting and sterile technique Check_Reagents->Review_Technique Yes Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No End End: Consistent MIC Results Review_Technique->End Adjust_Calcium->Check_Inoculum Adjust_Inoculum->Check_Incubation Adjust_Incubation->Check_Reagents Prepare_Fresh->Review_Technique

References

Technical Support Center: Empedopeptin Experiments and Calcium Concentration Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for calcium concentration in experiments involving the antibiotic Empedopeptin (B1208212). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is controlling calcium concentration crucial for this compound experiments?

A1: The antibacterial activity of this compound is fundamentally dependent on calcium.[1][2][3][4][5] this compound, a lipodepsipeptide antibiotic, inhibits the biosynthesis of the bacterial cell wall.[1][3] Its primary mechanism of action involves forming a complex with peptidoglycan precursors, most notably Lipid II.[1][2][3] Calcium ions are essential for this process as they facilitate a stronger interaction between this compound, its targets, and the negatively charged phospholipids (B1166683) within the bacterial membrane.[1][2][3] Insufficient or excessive calcium levels can therefore lead to inaccurate assessments of this compound's potency and efficacy.

Q2: What is the optimal calcium concentration for assessing this compound's activity?

A2: For many experimental setups, a calcium concentration of 1.25 mM is recommended, as this is equivalent to the level of ionized calcium found in human serum.[1] It has been demonstrated that this concentration significantly enhances this compound's inhibitory activity.[1] It is important to note that standard microbiological media, such as Mueller-Hinton broth, may not contain sufficient calcium to elicit this compound's full potential.[1]

Q3: How do I prepare my experimental medium with a defined calcium concentration?

A3: To achieve a specific calcium concentration, you can supplement your basal medium with a sterile stock solution of a highly soluble calcium salt, such as calcium chloride (CaCl₂). It is critical to ensure the basal medium itself has a low and known background calcium concentration. If the background calcium level is unknown or variable, consider using a calcium-free defined minimal medium as your base.

Q4: How can I create a "calcium-free" or low-calcium control condition?

A4: To demonstrate the calcium-dependency of this compound, it is essential to have a control condition with minimal free calcium. This can be achieved by adding a calcium-specific chelator to your medium. Common chelators used for this purpose include EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[6][7] EGTA is often preferred due to its high selectivity for Ca²⁺ over Mg²⁺, which is important as magnesium is also present in biological systems and required by some enzymes.[7]

Q5: What are the key differences between EGTA and BAPTA for calcium chelation?

A5: Both EGTA and BAPTA are highly selective for calcium ions.[6][7] BAPTA has a faster on-rate for binding calcium compared to EGTA.[6] However, for many applications, the choice between them may depend on the specific experimental requirements and potential off-target effects.[8] It is crucial to consider the pH of your experimental buffer, as the calcium binding affinity of EGTA is pH-sensitive, while BAPTA's is less so.[6]

Q6: Can other divalent cations substitute for calcium in promoting this compound's activity?

A6: While other divalent cations such as Fe²⁺, Zn²⁺, and Mn²⁺ have been shown to stimulate this compound's activity to some extent, calcium is the most effective.[1] Therefore, for optimal and consistent results, it is recommended to specifically control for and supplement with calcium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent this compound activity (e.g., high MIC values). Insufficient calcium concentration in the experimental medium.[1]Supplement your medium with a sterile CaCl₂ solution to a final concentration of 1.25 mM.[1] Verify the final calcium concentration if possible.
Calcium precipitation due to incompatible buffer components (e.g., high phosphate).[9]Use a buffer system with low potential for calcium precipitation. Consider buffers like HEPES or Tris, and prepare them to be compatible with the desired calcium concentration.[9]
Difficulty demonstrating calcium-dependency (i.e., this compound is still active in the "calcium-free" control). Incomplete chelation of contaminating calcium in the basal medium or reagents.Increase the concentration of the calcium chelator (e.g., EGTA). Ensure high-purity reagents and water are used to minimize calcium contamination.[10][11]
The chelator used is not effective at the experimental pH.Verify the pH of your experimental setup and choose a chelator that is effective at that pH. Adjust the pH if necessary and possible.
Precipitate forms when adding calcium to the medium. The medium contains high concentrations of phosphate (B84403) or other components that form insoluble salts with calcium.[9]Prepare a concentrated stock of CaCl₂ in high-purity water and add it to the final medium with vigorous stirring. If precipitation persists, consider using a different basal medium with lower phosphate content.
Variability in results between experimental batches. Inconsistent calcium levels in different batches of medium or supplements (e.g., serum).Prepare a large, single batch of medium for the entire experiment. If using supplements like serum, be aware that they can be a significant source of calcium and their concentration should be kept consistent.

Data Presentation

Table 1: Effect of Calcium on this compound Minimum Inhibitory Concentration (MIC)

Test StrainMIC without added Ca²⁺ (µg/mL)MIC with 1.25 mM Ca²⁺ (µg/mL)Fold Reduction in MIC
Staphylococcus aureus>161>16
Streptococcus pneumoniae80.516
Bacillus subtilis40.2516
Enterococcus faecalis32216

Note: Data is representative and compiled from information suggesting a 2- to 16-fold reduction in MIC values upon addition of 1.25 mM Ca²⁺.[1]

Experimental Protocols

Protocol 1: Determination of this compound MIC with Controlled Calcium

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a sterile 125 mM CaCl₂ stock solution in deionized water and filter-sterilize.

  • Create two media conditions:

    • Standard CAMHB: Use as is.

    • High-Calcium CAMHB: Add the sterile CaCl₂ stock solution to the CAMHB to a final concentration of 1.25 mM.

  • Prepare this compound stock solution in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in both media conditions in 96-well microtiter plates.

  • Inoculate each well with the test bacterial strain at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: In Vitro Enzyme Assay with and without Calcium

  • Prepare the assay buffer. A common buffer is Tris-HCl or HEPES at a physiological pH (e.g., 7.4).

  • Create two buffer conditions:

    • Calcium-Free Buffer: Add a calcium chelator such as 2 mM EGTA to the buffer to sequester any contaminating calcium.

    • Calcium-Containing Buffer: Add CaCl₂ to the buffer to a final concentration of 1.25 mM.

  • Set up the enzyme reaction mixtures. This will include the purified enzyme (e.g., MurG, PBP2), the substrate (e.g., Lipid I, Lipid II), and any necessary cofactors (e.g., Mg²⁺, ATP).

  • Add this compound at various concentrations to both the calcium-free and calcium-containing reaction mixtures.

  • Initiate the reaction and incubate for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and quantify the product formation using an appropriate method (e.g., radiolabel incorporation, chromatography).

  • Compare the inhibitory effect of this compound in the presence and absence of calcium to determine its calcium-dependency.[1]

Visualizations

Empedopeptin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Cell_Wall Cell Wall (Peptidoglycan) Cytoplasmic_Membrane Cytoplasmic Membrane UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II Biosynthesis Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Incorporation Complex This compound-Ca²⁺-Lipid II Complex Lipid_II->Complex Peptidoglycan_Synthesis->Cell_Wall Cross-linking This compound This compound This compound->Complex Ca2+ Ca²⁺ Ca2+->Complex Complex->Peptidoglycan_Synthesis Inhibition

Caption: this compound's calcium-dependent inhibition of cell wall synthesis.

Experimental_Workflow cluster_conditions Experimental Conditions Start Start: Prepare Basal Medium Control Control Group: - Add Vehicle - Add Chelator (e.g., EGTA) Start->Control Calcium High-Calcium Group: - Add 1.25 mM CaCl₂ Start->Calcium Empedopeptin_Addition Add this compound (Serial Dilutions) Control->Empedopeptin_Addition Calcium->Empedopeptin_Addition Inoculation Inoculate with Bacteria Empedopeptin_Addition->Inoculation Incubation Incubate Inoculation->Incubation Analysis Analyze Results (e.g., Determine MIC) Incubation->Analysis Conclusion Conclusion: Compare Activity Between Groups Analysis->Conclusion

Caption: Workflow for assessing this compound's calcium-dependent activity.

References

Technical Support Center: Empedopeptin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling Empedopeptin to prevent its degradation. While specific stability data for this compound is not extensively published, the following recommendations are based on established principles for maintaining the integrity of peptide-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2] Storing at these low temperatures significantly slows down chemical degradation processes.[1] For short-term storage of a few weeks, 4°C is acceptable.[3]

Q2: How should I store this compound once it is reconstituted in a solution?

The shelf-life of peptides in solution is very limited.[4] It is highly recommended to use reconstituted this compound immediately. If storage is unavoidable, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Peptide solutions should ideally be prepared in sterile buffers at a pH between 5 and 6 to enhance stability.[2]

Q3: What are the common causes of this compound degradation?

Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.[5][6]

  • Oxidation: Particularly problematic for peptides containing methionine, cysteine, or tryptophan residues.[2][5]

  • Deamidation: The removal of an amide group, commonly from asparagine and glutamine residues.[5]

  • Aggregation: The formation of peptide clusters, which can affect solubility and bioactivity.[5]

  • Photodegradation: Exposure to light can degrade light-sensitive residues.[1]

Q4: My this compound solution appears cloudy. What should I do?

Cloudiness in a peptide solution can indicate poor solubility or aggregation. Sonication in a water bath for a few minutes can sometimes help dissolve the peptide.[7] However, if the solution remains cloudy, it may be a sign of degradation or aggregation, and it is advisable to prepare a fresh solution.

Q5: How can I minimize the risk of oxidation when working with this compound?

To prevent oxidation, it is recommended to use oxygen-free water or buffers for reconstitution.[7] If the peptide is particularly sensitive to oxidation, consider using reducing agents like dithiothreitol (B142953) (DTT).[7] Additionally, purging the vial with an inert gas like nitrogen or argon before sealing can help.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Use fresh aliquots for experiments. Perform a stability analysis using HPLC or Mass Spectrometry to check for degradation products.
Difficulty dissolving lyophilized powder Hydrophobic nature of the peptide or aggregation.Try different solvents or buffer systems. Gentle sonication may aid dissolution.[7] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, can be effective.
Precipitation of peptide in solution Peptide aggregation or exceeding solubility limits.Ensure the pH of the buffer is appropriate for the peptide's isoelectric point. Store aliquots at -80°C to minimize aggregation. Avoid repeated freeze-thaw cycles.
Discoloration of lyophilized powder Oxidation or other chemical degradation.Discard the vial and use a fresh one. Ensure proper storage in a dark, dry, and cold environment.

Quantitative Data on Peptide Stability

While specific data for this compound is not available, the following table provides a representative example of peptide stability under different storage conditions.

Storage Condition Duration Percent Purity (Typical Peptide)
Lyophilized at -80°C24 months>98%
Lyophilized at -20°C12 months>95%
Lyophilized at 4°C3 months>90%
In solution at -20°C1 month~90%
In solution at 4°C1 week~80%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and identify degradation products of this compound over time under various storage conditions.

Methodology:

  • Prepare solutions of this compound at a known concentration in the desired buffer.

  • Aliquot the solutions into separate vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, and room temperature).

  • At each designated time point, retrieve a vial from each storage condition.

  • Analyze the sample using a reverse-phase HPLC (RP-HPLC) system.

    • Column: C18 column

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.

    • Detection: UV detector at 214 nm.

  • Integrate the peak areas to determine the percentage of intact this compound and the formation of any degradation products.

Protocol 2: Characterization of Degradation Products by Mass Spectrometry (MS)

Objective: To identify the molecular weights of potential degradation products of this compound.

Methodology:

  • Collect fractions from the HPLC analysis corresponding to the degradation peaks.

  • Analyze these fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Determine the mass-to-charge ratio (m/z) of the species in each fraction.

  • Compare the observed masses to the expected masses of potential degradation products (e.g., resulting from hydrolysis, oxidation, or deamidation) to identify the specific degradation pathway.

Visualizations

Peptide_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation O2 Deamidation Deamidation This compound->Deamidation pH, Temp Aggregation Aggregation This compound->Aggregation Conc, Temp Loss_of_Activity Loss_of_Activity Hydrolysis->Loss_of_Activity Oxidation->Loss_of_Activity Deamidation->Loss_of_Activity Aggregation->Loss_of_Activity

Caption: Common degradation pathways for peptides like this compound.

Troubleshooting_Workflow Start Experiment Fails Check_Peptide Check this compound Integrity Start->Check_Peptide Is_Dissolved Fully Dissolved? Check_Peptide->Is_Dissolved Check_Storage Review Storage Conditions Is_Dissolved->Check_Storage Yes Optimize_Dissolution Optimize Dissolution Protocol Is_Dissolved->Optimize_Dissolution No Run_QC Perform HPLC/MS Analysis Check_Storage->Run_QC Degraded Degradation Detected? Run_QC->Degraded New_Peptide Use Fresh this compound Degraded->New_Peptide Yes End_Success Proceed with Experiment Degraded->End_Success No New_Peptide->End_Success End_Fail Contact Technical Support New_Peptide->End_Fail Optimize_Dissolution->Check_Peptide

Caption: Troubleshooting workflow for this compound-related experimental issues.

References

Optimizing buffer conditions for Empedopeptin-Lipid II binding assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Empedopeptin-Lipid II binding assay. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound-Lipid II binding assay?

A1: The assay is based on the specific, calcium-dependent binding of the lipodepsipeptide antibiotic This compound (B1208212) to its primary physiological target, Lipid II.[1][2] Lipid II is a crucial precursor in bacterial cell wall biosynthesis.[3][4] The binding interaction, which occurs with a 2:1 stoichiometry (this compound:Lipid II), sequesters Lipid II, thereby inhibiting peptidoglycan synthesis and leading to bacterial cell death.[1][2][5]

Q2: What is the critical role of calcium ions (Ca²⁺) in this assay?

A2: Calcium ions are crucial for the potent antibacterial activity of this compound.[1][2][5] They significantly enhance the binding affinity of this compound to Lipid II.[1][5] It is proposed that Ca²⁺ promotes a stronger interaction between the antibiotic and its target, as well as with the negatively charged phospholipids (B1166683) in the bacterial membrane.[1][2][5] Assays performed in the presence of physiological calcium concentrations (e.g., 1.25 mM) show a marked increase in the inhibitory activity of this compound.[1]

Q3: What type of detergent should I use for solubilizing Lipid II?

A3: Non-ionic detergents like Triton X-100 are commonly used to solubilize membrane-associated proteins and lipids like Lipid II while preserving their native structure.[1][6][7] The choice of detergent is critical as it can influence the binding interaction. It is recommended to use a mild detergent that effectively solubilizes Lipid II without denaturing this compound or interfering with the binding kinetics.

Q4: What is the expected binding stoichiometry of this compound to Lipid II?

A4: Several assay systems have indicated a 2:1 binding stoichiometry of this compound to Lipid II.[1][5] This means that two molecules of this compound bind to one molecule of Lipid II.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Binding Signal Suboptimal Calcium Concentration: Insufficient Ca²⁺ will result in weak or no binding.Ensure the buffer contains an optimal concentration of CaCl₂, typically around 1.25 mM.[1]
Incorrect Buffer pH: The pH can affect the charge of both this compound and Lipid II, influencing their interaction.Use a buffer with a pH in the neutral range, such as Tris-HCl at pH 7.5, as this has been shown to be effective.[1]
Inactive this compound or Lipid II: Degradation or improper storage of reagents.Use freshly prepared or properly stored aliquots of this compound and Lipid II. Confirm the integrity of your reagents.
Inappropriate Detergent Concentration: Too high or too low detergent levels can interfere with the assay.Optimize the detergent concentration. For Triton X-100, concentrations around 0.5% to 0.8% (w/v) have been used.[1]
High Background Signal Non-specific Binding: this compound or Lipid II may be binding to the assay plate or other components.- Add a blocking agent like Bovine Serum Albumin (BSA) to the buffer. - Include a mild non-ionic detergent like Tween-20 in your wash buffers to reduce non-specific interactions.[6]
Precipitation of Reagents: this compound, being a lipopeptide, might precipitate in aqueous buffers.Ensure complete solubilization of this compound, possibly in a small amount of an organic solvent like DMSO before diluting in the assay buffer.
Inconsistent or Irreproducible Results Variable Reagent Concentrations: Inaccurate pipetting or dilution errors.Prepare master mixes of reagents to minimize pipetting variability. Calibrate your pipettes regularly.
Temperature Fluctuations: Binding kinetics can be sensitive to temperature.Ensure all incubation steps are performed at a consistent and controlled temperature (e.g., 30°C).[1]
Buffer Component Variability: Inconsistent preparation of buffer solutions.Prepare a large batch of buffer and use it for the entire set of experiments to ensure consistency.

Experimental Protocols & Data

Table 1: Recommended Buffer Conditions for this compound-Lipid II Binding Assay
Parameter Recommended Range/Value Rationale Reference
Buffer Tris-HClProvides stable buffering in the neutral pH range.[1]
pH 7.5Optimal for the interaction between this compound and Lipid II.[1]
CaCl₂ 1.25 mMCrucial for promoting the high-affinity binding of this compound to Lipid II.[1]
MgCl₂ 5 mMOften included in enzymatic assays involving nucleotide sugars.[1]
Detergent 0.5% - 0.8% (w/v) Triton X-100A non-ionic detergent to solubilize Lipid II and prevent aggregation.[1]
Detailed Protocol: In Vitro Lipid II Synthesis and this compound Inhibition Assay

This protocol is adapted from studies investigating the mechanism of action of this compound.[1]

1. Reagents and Buffers:

  • Reaction Buffer: 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5
  • Substrates: Undecaprenyl phosphate (B84403) (C₅₅-P), UDP-MurNAc-pentapeptide, [¹⁴C]UDP-GlcNAc
  • Enzyme Source: Membrane preparations from Micrococcus luteus
  • This compound Stock: Dissolved in a suitable solvent (e.g., DMSO)
  • Calcium Chloride Stock: 100 mM CaCl₂
  • Detergent: 10% (w/v) Triton X-100
  • Extraction Solution: n-butanol/pyridine acetate, pH 4.2 (2:1, v/v)

2. Assay Procedure:

  • Prepare the reaction mixture in a final volume of 50 µL containing:
  • Reaction Buffer
  • 5 nmol C₅₅-P
  • 50 nmol UDP-MurNAc-pentapeptide
  • 50 nmol [¹⁴C]UDP-GlcNAc (for radiolabeling and quantification)
  • 200 µg of M. luteus membrane protein
  • 0.5% (w/v) Triton X-100
  • Add this compound at desired final concentrations (e.g., molar ratios of 0.5 to 2 with respect to C₅₅-P).
  • Add 1.25 mM CaCl₂ to the appropriate reactions. For control experiments, add an equivalent volume of water.
  • Initiate the reaction by adding the membrane preparation.
  • Incubate the reaction mixture for 1 hour at 30°C.
  • Stop the reaction and extract the lipid-linked intermediates by adding an equal volume of the extraction solution.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Analyze the organic phase by thin-layer chromatography (TLC).
  • Quantify the amount of synthesized [¹⁴C]Lipid II using phosphorimaging.

Visualizations

Empedopeptin_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer (Tris, MgCl₂, CaCl₂) mix Mix Reagents: Buffer, this compound, Lipid II reagents->mix This compound Prepare this compound Stock Solution This compound->mix lipid_ii Prepare Lipid II with Detergent lipid_ii->mix incubate Incubate at Controlled Temperature mix->incubate Binding Reaction detect Measure Binding Signal (e.g., Fluorescence, Radioactivity) incubate->detect analyze Data Analysis: Calculate Binding Affinity detect->analyze

Caption: Experimental workflow for the this compound-Lipid II binding assay.

LipidII_Biosynthesis_Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY C55_P Undecaprenyl-P (C55-P) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Complex This compound₂-Lipid II Complex (Inactive) Lipid_II->Complex This compound This compound + Ca²⁺ This compound->Complex Complex->Peptidoglycan Inhibition

Caption: this compound's mechanism of action via Lipid II sequestration.

References

Common pitfalls in analyzing Empedopeptin's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the mechanism of action of Empedopeptin (B1208212). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MIC assay shows significantly lower this compound activity than reported in the literature. What could be the issue?

A1: A common pitfall is an insufficient concentration of calcium ions (Ca²⁺) in your culture medium. This compound's activity is critically dependent on Ca²⁺, which facilitates the binding to its primary target, Lipid II, and its interaction with the bacterial membrane.[1][2][3]

Troubleshooting Steps:

  • Verify Calcium Concentration: Standard Mueller-Hinton broth may not contain sufficient Ca²⁺ for optimal this compound activity.[1] Supplement your medium with CaCl₂ to a final concentration of 1.25 mM, which mimics the Ca²⁺ level in human serum.[1]

  • Cation Specificity: While other divalent cations can have a minor effect, Ca²⁺ provides the most significant potentiation of this compound's activity.[1]

  • Reagent Quality: Ensure the quality and correct concentration of your this compound stock solution.

Q2: I am observing inconsistent results in my in vitro peptidoglycan synthesis assays. What are the likely causes?

A2: Inconsistencies in in vitro assays involving this compound often stem from issues with substrates, enzyme activity, or critical co-factors.

Troubleshooting Steps:

  • Calcium is Essential: As with cell-based assays, ensure the presence of 1.25 mM Ca²⁺ in your reaction buffer. Its absence will lead to a significant underestimation of inhibitory activity.[1][4]

  • Substrate Quality: Lipid II and other lipid intermediates are notoriously difficult to purify and handle. Verify the purity and concentration of your lipid substrates. Degradation can lead to a loss of binding.

  • Enzyme Activity: Confirm the activity of your purified enzymes (e.g., MurG, PBP2) before conducting inhibition studies.

  • Detergent Concentration: Assays with purified enzymes and lipid substrates often require detergents like Triton X-100 for solubility. Optimize the detergent concentration as it can influence both enzyme activity and the interaction of the lipophilic this compound with its target.

Q3: My results from macromolecular synthesis assays are ambiguous. How can I specifically demonstrate that this compound targets cell wall synthesis?

A3: While general macromolecular synthesis assays are useful, a more specific approach is to monitor the accumulation of a key peptidoglycan precursor.

Troubleshooting Steps:

  • Precursor Accumulation Analysis: The most direct method is to measure the intracellular accumulation of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp). Inhibition of the late stages of peptidoglycan synthesis by this compound causes this precursor to build up in the cytoplasm.[1][2][3]

  • Radiolabel Incorporation: In addition to monitoring the inhibition of [³H]N-acetylglucosamine ([³H]GlcNAc) incorporation into the cell wall, use other radiolabeled precursors for DNA, RNA, and protein synthesis as negative controls to demonstrate specificity.[1] this compound should rapidly and strongly inhibit cell wall synthesis while having minimal immediate impact on other pathways.[1] A delayed effect on RNA synthesis may be observed due to the depletion of the uridine (B1682114) pool.[1]

Q4: I'm having trouble interpreting the results of my membrane interaction studies. Does this compound disrupt the bacterial membrane?

A4: this compound's primary mechanism is not membrane disruption. While it does interact with the membrane, this interaction is thought to promote target binding rather than cause significant damage.[1]

Troubleshooting Steps:

  • Avoid Over-interpretation of Minor Membrane Potential Changes: this compound can cause a slight and temporary drop in membrane potential (ΔΨ).[1] This should not be interpreted as a primary mode of action akin to that of membrane-disrupting antibiotics.

  • Use Appropriate Controls: Compare the effects of this compound to a known membrane-disrupting agent to contextualize the magnitude of any observed changes.

  • Focus on Target Sequestration: The key mechanism is the sequestration of Lipid II and other bactoprenol-containing precursors, which blocks the cell wall synthesis pathway.[1][3]

Quantitative Data Summary

Table 1: Influence of Calcium on this compound MIC against Bacillus subtilis

Calcium Concentration (mM)Fold Reduction in MIC
1.252 to 16-fold

Data derived from text stating that adding 1.25 mM Ca²⁺ reduced MIC values 2–16-fold depending on the test strain.[1]

Table 2: Molar Ratios for this compound-Lipid Complex Formation

Target MoleculeMolar Ratio (this compound:Target) for Complex Formation
Lipid II2:1
Lipid I2:1

Data based on TLC analysis showing a 2-fold molar excess of this compound was sufficient for full sequestration of Lipid I and Lipid II.[1][5]

Key Experimental Protocols

Protocol 1: Analysis of this compound-Lipid II Complex Formation by TLC

Objective: To visually demonstrate the binding of this compound to Lipid II.

Materials:

  • Purified Lipid II

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.5, supplemented with 1.25 mM CaCl₂

  • TLC plates (Silica)

  • Developing Solvent: Butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v)

  • Staining Reagent: Phosphomolybdic acid stain

Procedure:

  • In a microcentrifuge tube, incubate 2 nmol of purified Lipid II with varying molar ratios of this compound (e.g., 0, 1, 2, 4 nmol).

  • Incubate the reaction mixtures in Binding Buffer for 30 minutes at room temperature.[1][4]

  • Spot the reaction mixtures directly onto a TLC plate.

  • Develop the plate in the developing solvent until the solvent front nears the top.

  • Dry the plate and stain with phosphomolybdic acid stain to visualize the lipid-containing molecules.

  • Expected Result: Free Lipid II will migrate up the plate. The this compound-Lipid II complex, being larger, will have significantly retarded migration and will remain near the application spot.[1][5] A 2-fold molar excess of this compound should be sufficient to sequester all visible Lipid II in the complex.[1]

Protocol 2: In Vitro Lipid II Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic synthesis of Lipid II.

Materials:

  • Membrane preparations from Micrococcus luteus (contains MraY and MurG enzymes)

  • Undecaprenyl phosphate (B84403) (C₅₅-P)

  • UDP-MurNAc-pentapeptide (UDP-MurNAc-pp)

  • [¹⁴C]UDP-GlcNAc (radiolabeled substrate)

  • Reaction Buffer: 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5, 1.25 mM CaCl₂, 0.5% (w/v) Triton X-100

  • This compound

  • Extraction Solvent: n-butanol/pyridine acetate, pH 4.2 (2:1, v/v)

  • TLC plates and developing solvent (as in Protocol 1)

  • Phosphorimager for quantification

Procedure:

  • Set up reaction mixtures containing membrane preparations (200 µg protein), 5 nmol C₅₅-P, 50 nmol UDP-MurNAc-pp, and 50 nmol [¹⁴C]UDP-GlcNAc in the Reaction Buffer.[1]

  • Add this compound at various concentrations (or molar ratios relative to C₅₅-P). Include a no-antibiotic control.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and extract the lipid intermediates using the extraction solvent.

  • Analyze the extracted lipids by TLC.

  • Dry the TLC plate and quantify the radiolabeled Lipid II spot using a phosphorimager.

  • Expected Result: this compound will cause a concentration-dependent decrease in the amount of synthesized [¹⁴C]Lipid II.[1]

Visualizations

Empedopeptin_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Lipid_II_mem Lipid II Lipid_II_cyto->Lipid_II_mem Flippase PG_synthesis Peptidoglycan Synthesis Lipid_II_mem->PG_synthesis Transglycosylase (PBP) Blocked Blocked Lipid_II_mem->Blocked Bactoprenol Bactoprenol-PP Bactoprenol->Lipid_I Recycling This compound This compound This compound->Lipid_II_mem Binds & Sequesters Calcium Ca²⁺ Calcium->this compound  Required for  high-affinity  binding PG_synthesis->Bactoprenol

Caption: this compound's Mechanism of Action on the Peptidoglycan Synthesis Pathway.

Troubleshooting_Workflow Start Low/Inconsistent This compound Activity Assay_Type What type of assay? Start->Assay_Type MIC_Check Check Ca²⁺ in Medium (should be ~1.25 mM) Assay_Type->MIC_Check Cell-based (MIC) InVitro_Check Check Ca²⁺ in Buffer (should be ~1.25 mM) Assay_Type->InVitro_Check In Vitro Synthesis Result Activity Restored MIC_Check->Result Substrate_Check Verify Purity/Concentration of Lipid Substrates InVitro_Check->Substrate_Check Enzyme_Check Confirm Enzyme Activity Substrate_Check->Enzyme_Check Enzyme_Check->Result

Caption: Troubleshooting Workflow for Low this compound Activity in Experiments.

References

Technical Support Center: Enhancing the Resolution of Empedopeptin Analogs in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Empedopeptin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation and purification of these complex lipodepsipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution when separating this compound analogs?

This compound analogs are structurally similar lipodepsipeptides, often differing by only a single amino acid substitution or a variation in the length or branching of the fatty acid chain. These subtle differences result in very similar hydrophobic and polar characteristics, leading to co-elution or poor peak separation in reversed-phase chromatography (RP-HPLC). The inherent hydrophobicity of these molecules can also lead to strong interactions with the stationary phase, causing peak broadening and tailing.

Q2: How does the fatty acid chain length of an this compound analog affect its retention time in RP-HPLC?

In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The fatty acid tail of this compound analogs is a major contributor to their overall hydrophobicity. As a general rule, a longer or more branched fatty acid chain will increase the hydrophobicity of the analog, leading to a longer retention time.[1] Conversely, analogs with shorter or less branched fatty acid chains will elute earlier.

Q3: What is the impact of amino acid substitutions on the chromatographic behavior of this compound analogs?

Amino acid substitutions can significantly alter the retention time and selectivity of this compound analogs. The effect depends on the hydrophobicity of the substituted amino acid. Replacing a polar or charged amino acid with a nonpolar, hydrophobic amino acid (e.g., Glycine to Valine) will increase the overall hydrophobicity of the analog, resulting in a longer retention time.[2][3] Conversely, substituting a hydrophobic amino acid with a more polar one will decrease retention time. The position of the substitution within the peptide ring can also influence the molecule's conformation and its interaction with the stationary phase.[4]

Q4: Which mobile phase additives are recommended for improving peak shape and resolution?

For peptide and lipopeptide separations, acidic mobile phase additives are crucial for suppressing the ionization of free silanol (B1196071) groups on the silica-based stationary phase and for protonating acidic residues in the analytes, which minimizes peak tailing and improves peak shape. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice due to its effectiveness as an ion-pairing agent. Formic acid (FA) at 0.1% is another option, particularly when mass spectrometry (MS) detection is used, as it is less ion-suppressive than TFA.

Q5: When should I consider using a different stationary phase for my separation?

If you are unable to achieve the desired resolution with a standard C18 column, consider a stationary phase with different selectivity. For lipopeptides like this compound analogs, a C8 or a phenyl-hexyl column can offer alternative selectivity. Phenyl-hexyl columns, in particular, can provide unique interactions with aromatic residues in the peptide. For highly hydrophobic analogs, a column with a shorter alkyl chain (C8 or C4) may reduce retention and improve peak shape.

Troubleshooting Guides

Issue 1: Poor Resolution Between Two or More Analogs
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Selectivity Modify the organic solvent. If using acetonitrile (B52724), try methanol (B129727) or a mixture of both.Altered elution order and improved separation due to different solvent-analyte interactions.
Adjust the mobile phase pH. A small change in pH can alter the ionization state of the analogs and improve selectivity.Increased separation between peaks as the charge distribution on the analogs changes.
Gradient is Too Steep Decrease the gradient slope (e.g., from a 10-minute gradient of 20-80% B to a 20-minute gradient of 30-70% B).Wider separation between eluting peaks, leading to baseline resolution.
Column Efficiency is Low Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UPLC column).Sharper peaks and improved resolution due to higher theoretical plates.
Inappropriate Stationary Phase Test a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl).Different retention patterns and potentially enhanced resolution for specific analog pairs.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Silanols Ensure the mobile phase contains an adequate concentration of an acidic modifier (e.g., 0.1% TFA).Symmetrical, sharper peaks due to the suppression of silanol interactions.
Column Overload Reduce the sample concentration or injection volume.Improved peak symmetry and reduced tailing.
Presence of Metal Contamination Flush the column with a solution of a chelating agent like EDTA.Removal of metal ions that can cause peak tailing for certain peptides.
Column Degradation Replace the column with a new one of the same type.Restoration of good peak shape and performance.
Issue 3: Broad Peaks
Potential Cause Troubleshooting Step Expected Outcome
Large Extra-Column Volume Use tubing with a smaller internal diameter and minimize the length of all connections.Sharper peaks due to reduced band broadening outside the column.
Slow Sample Elution Increase the column temperature (e.g., from 30°C to 40°C).Faster mass transfer and narrower peaks. Be cautious as it can also alter selectivity.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.Sharper, more focused peaks at the start of the chromatogram.
On-Column Degradation Ensure the mobile phase pH is within the stable range for the analytes and the column.Prevention of analyte degradation that can lead to broad or distorted peaks.

Experimental Protocols

Protocol 1: RP-HPLC Method for Baseline Separation of this compound Analogs with Varying Fatty Acid Chains

This protocol is designed for the separation of this compound analogs that differ in the length of their fatty acid tail.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 70% B (linear gradient)

    • 25-27 min: 70% to 90% B

    • 27-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in 50:50 acetonitrile:water at a concentration of 1 mg/mL.

Protocol 2: UPLC-MS Method for High-Resolution Separation of this compound Analogs with Amino Acid Substitutions

This protocol is optimized for rapid, high-resolution separation and identification of this compound analogs with single amino acid substitutions, using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 60% B (linear gradient)

    • 8-9 min: 60% to 95% B

    • 9-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve samples in 30% acetonitrile in water at a concentration of 0.1 mg/mL.

  • MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Mass Range: m/z 400-1500.

Data Presentation

Table 1: Impact of Fatty Acid Chain Length on Retention Time and Resolution
AnalogFatty Acid ChainRetention Time (min)Resolution (Rs) vs. This compoundPeak Width (min)
This compoundC14 Myristic18.52-0.25
Analog AC12 Lauric16.894.10.24
Analog BC16 Palmitic20.153.90.26
Analog CC18 Stearic21.783.80.28

Conditions: As per Protocol 1.

Table 2: Effect of Amino Acid Substitution on UPLC Retention Time
AnalogSubstitutionPositionHydrophobicity Index (Kyte-Doolittle) of Substituted Amino AcidRetention Time (min)
This compound---6.78
Analog DAla -> Val34.27.12
Analog ESer -> Thr6-0.76.95
Analog FAsp -> Glu8-3.56.65
Analog GPro -> Phe12.87.34

Conditions: As per Protocol 2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_eval Evaluation prep Dissolve Analog Mixture in Initial Mobile Phase inject Inject Sample onto RP-HPLC/UPLC Column prep->inject gradient Apply Gradient Elution inject->gradient detect UV or MS Detection gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution and Peak Parameters integrate->calculate eval Evaluate Resolution calculate->eval eval->calculate Rs >= 1.5 optimize Optimize Method (if needed) eval->optimize Rs < 1.5 optimize->prep

Caption: Experimental workflow for method development and evaluation.

troubleshooting_resolution start Poor Resolution (Rs < 1.5) q1 Are peaks tailing? start->q1 a1_yes Increase/Add Acidic Modifier (0.1% TFA) q1->a1_yes Yes a1_no Are peaks well-shaped but overlapping? q1->a1_no No end Resolution Improved a1_yes->end a2_yes Decrease Gradient Slope (e.g., 1%/min) a1_no->a2_yes Yes a2_no Is retention time too short? a1_no->a2_no No a2_yes->end a3_yes Decrease Initial %B a2_no->a3_yes Yes a3_no Change Organic Solvent (ACN to MeOH) or Stationary Phase (C18 to Phenyl) a2_no->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for poor resolution.

References

Strategies to improve the stability of Empedopeptin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Empedopeptin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability issues with this compound?

A1: As a cyclic lipopeptide, this compound is susceptible to both physical and chemical degradation pathways. While its cyclic structure offers some protection against enzymatic degradation, potential stability issues include:

  • Hydrolysis: Cleavage of the peptide backbone or the ester linkage, particularly at acidic or alkaline pH.

  • Oxidation: Specific amino acid residues within the peptide ring may be susceptible to oxidation.

  • Aggregation: As an amphiphilic molecule, this compound may self-associate and aggregate in aqueous solutions, potentially leading to precipitation and loss of activity.

  • Adsorption: The lipophilic tail of this compound can cause it to adsorb to surfaces, such as glass vials or plastic containers, leading to a decrease in the effective concentration.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is expected to be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of amide and ester bonds within the molecule. The optimal pH for an this compound formulation is likely to be in the neutral to slightly acidic range, though this must be determined empirically. For instance, a related cyclic lipopeptide, daptomycin (B549167), has a formulation with a target pH of 4.7 and another with a target pH of 6.8, the latter of which shows improved stability.[1]

Q3: What is the recommended storage temperature for this compound solutions?

A3: For short-term storage, refrigeration at 2-8°C is recommended to minimize degradation. Studies on the similar cyclic lipopeptide daptomycin have shown that solutions are physicochemically stable for up to 7 days when refrigerated.[2][3] Room temperature storage (20-25°C) should be limited, as significant degradation may occur within 48 hours.[2] For long-term storage, lyophilized (freeze-dried) powder stored at -20°C or below is the preferred state.

Q4: Can excipients be used to improve the stability of this compound formulations?

A4: Yes, the use of appropriate excipients is a key strategy for enhancing stability. Common excipients for peptide formulations include:

  • Buffers: To maintain the optimal pH (e.g., phosphate (B84403), citrate, acetate (B1210297) buffers).

  • Bulking Agents/Cryoprotectants: For lyophilized formulations, sugars like sucrose (B13894) or mannitol (B672) can protect the molecule during freezing and drying and improve the stability of the final product. The addition of sucrose has been shown to enhance the shelf-life and allow for room temperature storage of a daptomycin formulation.[1]

  • Antioxidants: To prevent oxidative degradation (e.g., methionine, ascorbic acid).

  • Surfactants: Non-ionic surfactants (e.g., polysorbate 80) can be used in low concentrations to prevent aggregation and adsorption.

Q5: Is this compound compatible with common intravenous diluents?

A5: Compatibility studies are essential. Based on data for daptomycin, this compound is likely to be compatible with 0.9% sodium chloride and lactated Ringer's injection.[4] However, it may be incompatible with dextrose-containing diluents.[4] It is crucial to perform compatibility studies with the specific formulation and intended diluents.

Troubleshooting Guides

Issue 1: Loss of Potency in Liquid Formulations
Potential Cause Troubleshooting Steps
pH Shift 1. Measure the pH of the formulation. 2. If outside the optimal range, adjust the buffer system or concentration. 3. Perform a pH-stability study to identify the optimal pH range (see Experimental Protocol 1).
Chemical Degradation (Hydrolysis/Oxidation) 1. Analyze the sample using a stability-indicating HPLC method (see Experimental Protocol 2) to identify degradation products. 2. If hydrolysis is suspected, optimize the formulation pH. 3. If oxidation is suspected, consider adding an antioxidant (e.g., methionine) and purging containers with an inert gas like nitrogen.
Elevated Storage Temperature 1. Review storage conditions. Ensure formulations are consistently stored at 2-8°C. 2. Compare the stability of samples stored at room temperature versus refrigeration using an HPLC assay.
Issue 2: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Aggregation 1. Visually inspect the solution for particulates or cloudiness. 2. Consider adding a non-ionic surfactant (e.g., polysorbate 80) at a low concentration (e.g., 0.01-0.1%) to the formulation. 3. Evaluate different buffer salts and ionic strengths, as these can influence aggregation.
Poor Solubility 1. Confirm that the concentration of this compound is not exceeding its solubility limit in the chosen buffer. 2. Evaluate the effect of pH on solubility.
Incompatibility with Container 1. If precipitation occurs upon storage, it may be due to interactions with the container surface. 2. Test different container materials (e.g., Type I borosilicate glass vs. polypropylene).

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C after 7 Days

Formulation pHBuffer System (20 mM)This compound Remaining (%)Major Degradant Peak Area (%)
4.0Acetate92.54.8
5.0Acetate98.11.2
6.0Phosphate97.51.8
7.0Phosphate94.33.5
8.0Phosphate85.111.2

Table 2: Hypothetical Temperature-Dependent Stability of this compound (pH 5.0) after 14 Days

Storage ConditionThis compound Remaining (%)Appearance of Solution
-20°C (Frozen)99.8Clear, colorless
2-8°C (Refrigerated)97.2Clear, colorless
25°C / 60% RH88.4Clear, slight yellow tint
40°C / 75% RH71.3Slight opalescence, yellow

Experimental Protocols

Protocol 1: pH-Stability Profile Assessment
  • Objective: To determine the optimal pH for the stability of an aqueous this compound formulation.

  • Materials:

    • This compound active pharmaceutical ingredient (API).

    • A series of buffers (e.g., 20 mM acetate for pH 4-5.5, 20 mM phosphate for pH 6-8).

    • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment.

    • Type I borosilicate glass vials.

    • HPLC system with a C18 column.

  • Methodology:

    • Prepare a stock solution of this compound in water.

    • Aliquots of the stock solution are diluted into each buffer to a final concentration (e.g., 5 mg/mL).

    • Adjust the pH of each solution to the target value.

    • Filter the solutions through a 0.22 µm PVDF filter into sterile glass vials.

    • Store the vials at a constant temperature (e.g., 25°C and 40°C).

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

    • Analyze the samples immediately by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of degradation products.

    • Plot the percentage of remaining this compound against pH at each time point to identify the pH of maximum stability.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products generated under stress conditions.

  • Forced Degradation Procedure:

    • Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 4-8 hours.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 2-4 hours.

    • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 6 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours and dissolve for analysis.

    • Note: The goal is to achieve 5-20% degradation of the main peak.

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 30-70% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Analyze the unstressed and stressed samples using the developed HPLC method.

    • Ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the main peak is spectrally pure in all stressed samples, thus confirming the method is stability-indicating.

Visualizations

Troubleshooting_Loss_of_Potency start Start: Loss of Potency Detected check_ph Measure pH of Formulation start->check_ph ph_ok pH within Optimal Range? check_ph->ph_ok adjust_ph Adjust Buffer System Perform pH-Stability Study ph_ok->adjust_ph No run_hplc Run Stability-Indicating HPLC ph_ok->run_hplc Yes adjust_ph->run_hplc degradation Degradation Products Detected? run_hplc->degradation check_storage Review Storage Conditions (Temp & Light) degradation->check_storage No identify_degradant Identify Degradant Type (Hydrolysis vs. Oxidation) degradation->identify_degradant Yes optimize_storage Store at 2-8°C Protect from Light check_storage->optimize_storage end_node End: Formulation Optimized optimize_storage->end_node fix_hydrolysis Optimize Formulation pH identify_degradant->fix_hydrolysis fix_oxidation Add Antioxidant Purge with Nitrogen identify_degradant->fix_oxidation fix_hydrolysis->end_node fix_oxidation->end_node

Caption: Troubleshooting workflow for loss of this compound potency.

HPLC_Workflow cluster_stress 1. Forced Degradation cluster_method 2. HPLC Method Development cluster_analysis 3. Analysis & Validation stress_acid Acid Hydrolysis inject Inject Stressed Samples stress_acid->inject stress_base Base Hydrolysis stress_base->inject stress_ox Oxidation (H₂O₂) stress_ox->inject stress_therm Thermal Stress stress_therm->inject scout Scout Columns & Mobile Phases optimize Optimize Gradient & Temperature scout->optimize optimize->inject resolve Check Resolution of Degradants from API inject->resolve resolve->optimize Poor Resolution purity Perform Peak Purity Analysis resolve->purity Good Resolution purity->optimize Peak Impure final_method Final Stability-Indicating Method purity->final_method Peak is Pure

Caption: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting low antibacterial activity of synthetic Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Empedopeptin. The information is designed to help address common issues, particularly low antibacterial activity, that may be encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Section 1: Issues Related to Synthesis and Purity

Question 1: My synthetic this compound shows significantly lower antibacterial activity than expected. What are the likely causes related to the synthesis process?

Answer: Low antibacterial activity of synthetic this compound is often linked to impurities or structural inaccuracies introduced during solid-phase peptide synthesis (SPPS). Key potential issues include:

  • Incomplete Cyclization: this compound is a cyclic lipodepsipeptide. Failure to form the ester bond between the C-terminal carboxyl group and the side chain of the threonine residue results in a linear precursor with significantly reduced activity. The rigidity of the cyclic structure is crucial for binding to its target, Lipid II.

  • Absence or Modification of the Lipid Tail: The C14 myristic acid tail is essential for anchoring the molecule to the bacterial cell membrane, facilitating its interaction with Lipid II. Incomplete coupling of the fatty acid or modifications to its structure can drastically decrease antibacterial potency.

  • Incomplete Hydroxylation: this compound contains non-proteinogenic amino acids, including hydroxyaspartic acid and hydroxyproline. Studies on this compound biosynthesis have shown that the absence of these hydroxyl groups leads to a significant reduction in antibacterial activity.[1][2] These hydroxylations are critical for the molecule's conformation and interaction with its target.

  • Racemization: The peptide core of this compound contains a specific sequence of D- and L-amino acids. Racemization at any of these chiral centers during synthesis can alter the three-dimensional structure of the peptide, hindering its ability to bind effectively to Lipid II.

  • Deletion or Insertion of Amino Acids: Errors in the coupling or deprotection steps of SPPS can lead to the deletion or insertion of amino acids in the peptide sequence, altering the structure and function of the final product.

  • Residual Protecting Groups: Failure to completely remove all protecting groups from the amino acid side chains during the final cleavage step can result in a modified and less active peptide.

Question 2: How can I verify the purity and structural integrity of my synthetic this compound?

Answer: A combination of analytical techniques is recommended to ensure the quality of your synthetic this compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized peptide. A sharp, single peak is indicative of high purity. The presence of multiple peaks suggests the presence of impurities, such as deletion sequences or incompletely deprotected peptides.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) should be used to confirm the molecular weight of the synthesized peptide. The observed mass should match the theoretical mass of this compound (approximately 1125.6 Da). This analysis can also help identify major impurities by their molecular weights.

  • Tandem Mass Spectrometry (MS/MS): For a more detailed structural confirmation, MS/MS can be used to fragment the peptide and confirm its amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can provide detailed information about the three-dimensional structure of the peptide in solution, confirming correct folding and cyclization.

The following diagram illustrates a typical quality control workflow for synthetic this compound.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification HPLC Purity Check (RP-HPLC) Purification->HPLC Purity >95%? HPLC->Purification No MS Identity Confirmation (Mass Spec) HPLC->MS Yes MS->Purification Bioassay Biological Activity Assay (MIC Testing) MS->Bioassay Correct Mass? Result High-Quality Synthetic this compound Bioassay->Result Yes G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide (in cytoplasm) Lipid_I Lipid I (at membrane) UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II (at membrane) Lipid_I->Lipid_II MurG PG Peptidoglycan (Cell Wall) Lipid_II->PG Transglycosylases (PBPs) Complex This compound-Ca2+-Lipid II Complex Lipid_II->Complex This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex Complex->Lipid_II Sequestration Complex->PG Inhibition of Polymerization G Start Low Antibacterial Activity Observed CheckPurity Check Purity & Identity (HPLC & Mass Spec) Start->CheckPurity CheckAssay Review Assay Conditions CheckPurity->CheckAssay Purity >95% & Correct Mass ProblemSynthesis Problem is likely Synthesis-Related CheckPurity->ProblemSynthesis Impure or Incorrect Mass ProblemAssay Problem is likely Assay-Related CheckAssay->ProblemAssay Suboptimal Conditions Found FurtherInvestigation Further Investigation Needed: - Check for racemization (NMR) - Test mechanism of action CheckAssay->FurtherInvestigation Conditions are Optimal Resynthesize Re-synthesize & Re-purify ProblemSynthesis->Resynthesize Troubleshoot Synthesis Steps: - Cyclization - Ligation of lipid tail - Deprotection ModifyAssay Re-run Assay with Corrected Conditions ProblemAssay->ModifyAssay Modify Assay: - Add Ca2+ - Check inoculum - Use correct strain

References

Technical Support Center: Refinement of Empedopeptin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction of Empedopeptin and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during this compound extraction?

A1: Impurities in this compound preparations can originate from the fermentation broth or be generated during the extraction and purification process. These can be broadly categorized as:

  • Related Substances: These include structural analogues of this compound produced by Empedobacter haloabium, such as linear or deacylated forms, and variants with different fatty acid chains or amino acid substitutions.[1]

  • Process-Related Impurities: These are introduced during the extraction and purification steps. Common examples include residual solvents (e.g., butanol, methanol (B129727), acetonitrile), salts from buffers, and reagents used in chromatography (e.g., trifluoroacetic acid).

  • Fermentation Broth Components: A significant source of impurities comes from the complex fermentation medium. These can include other secondary metabolites, proteins, pigments, lipids, and polysaccharides produced by the microorganism.

Q2: What is the general workflow for this compound extraction and purification?

A2: The established protocol involves a multi-step process to isolate and purify this compound from the fermentation broth of Empedobacter haloabium. The core steps are:

  • Solvent Extraction: Initial extraction of the fermentation broth with butanol to separate this compound from the aqueous phase.

  • Solid-Phase Extraction (SPE) / Vacuum Liquid Chromatography (VLC): The crude butanol extract is often subjected to reversed-phase SPE or VLC for initial cleanup and fractionation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary purification step to separate this compound from closely related impurities.[2]

Q3: How can I monitor the purity of my this compound sample during the purification process?

A3: Purity should be assessed at each stage of the purification process. The most common analytical techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Using a high-resolution analytical column to separate this compound from impurities. Purity is typically determined by calculating the peak area percentage of the main component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both chromatographic separation and mass identification of the main product and any impurities, allowing for the characterization of unknown peaks.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the refinement of this compound extraction.

Problem 1: Low Yield of this compound in the Crude Butanol Extract
Possible Cause Suggested Solution
Incomplete Extraction - Optimize Solvent-to-Broth Ratio: Increase the ratio of butanol to fermentation broth (e.g., from 1:1 to 2:1) to enhance partitioning of the lipophilic this compound into the organic phase. - Increase Mixing Time and Intensity: Ensure thorough mixing of the butanol and broth to maximize the interfacial surface area for extraction. - Perform Multiple Extractions: Conduct two to three sequential extractions of the aqueous phase with fresh butanol to improve recovery.
pH of the Fermentation Broth - Adjust pH: The pH of the fermentation broth can significantly impact the solubility and partitioning of this compound. Empirically test a range of pH values (e.g., acidic, neutral, and slightly basic) prior to extraction to determine the optimal condition for recovery. For many lipopeptides, acidification to around pH 2 can aid in precipitation and subsequent extraction.
Emulsion Formation - Centrifugation: Centrifuge the emulsion at a moderate speed to break the emulsion and separate the phases. - Addition of Salt: Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion.
Problem 2: Poor Separation and Peak Tailing during RP-HPLC Purification
Possible Cause Suggested Solution
Inappropriate Column Chemistry - Column Selection: For lipopeptides like this compound, both C8 and C18 columns can be effective. C18 columns offer higher hydrophobicity and may provide better retention and separation of highly similar lipophilic analogues.[3][4][5][6] C8 columns, being less hydrophobic, can sometimes offer better peak shapes for large peptides and may be suitable if retention on a C18 column is too strong.[3][4][5][6] A comparison is summarized in the table below. - Pore Size: Use a wide-pore column (e.g., 300 Å) to ensure the peptide can access the stationary phase surface, which is crucial for good peak shape and resolution.
Suboptimal Mobile Phase Composition - Optimize Organic Modifier Gradient: A shallow gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to resolve closely related lipopeptide impurities. For example, a gradient of 0.5-1% change in organic phase per minute can significantly improve resolution. - Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape. A concentration of 0.1% is standard, but adjusting this concentration may be necessary. Formic acid is an alternative for MS-compatibility, though it may lead to broader peaks.
Column Overloading - Reduce Sample Load: Inject a smaller amount of the crude or semi-purified extract onto the column. Overloading leads to broad, asymmetric peaks. Determine the column's loading capacity empirically. For preparative runs, a loading of 1-2 mg of peptide per mL of column packing volume is a typical starting point.
Secondary Interactions with Silica (B1680970) - Use End-Capped Columns: Modern, well-end-capped columns minimize interactions between the peptide and residual silanol (B1196071) groups on the silica surface, reducing peak tailing.

Table 1: Comparison of C8 and C18 Columns for Lipopeptide Purification

FeatureC8 (Octyl) ColumnC18 (Octadecyl) ColumnRecommendation for this compound
Stationary Phase Shorter alkyl chains, less hydrophobic.[3][4][5][6]Longer alkyl chains, more hydrophobic.[3][4][5][6]Both can be suitable. Start with a C18 for maximum retention and selectivity. If peaks are too broad or retention is excessive, a C8 may provide better results.
Retention Less retention for non-polar molecules.Greater retention for non-polar molecules.[4]C18 will provide stronger retention, which can be beneficial for separating this compound from less hydrophobic impurities.
Selectivity May offer different selectivity for complex mixtures.Often provides higher resolution for hydrophobic compounds.[3]The longer C18 chain offers more potential for differential interactions with the various analogues of this compound.
Analysis Time Generally faster analysis times.Longer analysis times.If high throughput is a priority and resolution is adequate, a C8 column could be advantageous.
Problem 3: Co-elution of Impurities with this compound
Possible Cause Suggested Solution
Presence of Structurally Similar Analogs - Optimize HPLC Gradient: Employ a very shallow gradient around the elution point of this compound. For example, if this compound elutes at 45% acetonitrile, run a gradient from 40-50% acetonitrile over a longer period. - Change Mobile Phase Modifier: Switching from acetonitrile to methanol as the organic modifier can alter the selectivity of the separation and may resolve co-eluting peaks. - Orthogonal Chromatography: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), although RP-HPLC is generally the most effective for lipopeptides.
Contamination from Fermentation Broth - Improve Upstream Processing: Introduce an additional clean-up step before the final HPLC purification. This could involve a more refined solid-phase extraction protocol with multiple wash steps using different solvent strengths to remove more impurities. - Precipitation: Acid precipitation (e.g., adjusting the pH to 2 with HCl) of the fermentation broth before butanol extraction can help to pre-purify the lipopeptides.

Experimental Protocols

Detailed Protocol for this compound Extraction and Purification

This protocol is a detailed methodology for the extraction and purification of this compound from a 3-liter Empedobacter haloabium fermentation broth.[2]

1. Butanol Extraction

  • Adjust the pH of the 3-liter fermentation broth to 4.0 with 1M HCl.

  • Transfer the broth to a large separation funnel.

  • Add an equal volume (3 liters) of n-butanol.

  • Shake vigorously for 15 minutes. Allow the phases to separate for 30 minutes.

  • Collect the upper butanol layer.

  • Repeat the extraction of the aqueous layer with a fresh 3 liters of n-butanol.

  • Combine the butanol extracts and concentrate under reduced pressure using a rotary evaporator until a crude, oily residue is obtained.

2. Reversed-Phase Vacuum Liquid Chromatography (VLC)

  • Prepare a VLC column packed with C18 silica gel.

  • Dissolve the crude butanol extract in a minimal amount of methanol.

  • Load the dissolved extract onto the VLC column.

  • Elute stepwise with the following solvent systems:

    • 70:30 Water:Methanol

    • 50:50 Water:Methanol

    • 30:70 Water:Methanol

    • 100% Methanol

    • 100% Dichloromethane

  • Collect fractions and analyze each by analytical RP-HPLC to identify the fractions containing this compound. Typically, this compound will be in the 100% Methanol fraction.[2]

  • Pool the this compound-containing fractions and evaporate the solvent.

3. Preparative Reversed-Phase HPLC

  • Column: C18 column (e.g., Macherey-Nagel Nucleodur 100-5 C18, 250 x 8 mm, 5 µm).[2]

  • Mobile Phase A: Water with 2 mM Ammonium Acetate.

  • Mobile Phase B: Methanol with 2 mM Ammonium Acetate.

  • Gradient: A linear gradient from 62% B to 75% B over 30 minutes.

  • Flow Rate: 1.8 ml/min.

  • Detection: UV at 210 nm.

  • Dissolve the semi-purified product from the VLC step in a small volume of the initial mobile phase composition.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the main this compound peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain pure this compound.

Visualizations

Empedopeptin_Extraction_Workflow cluster_0 Initial Extraction cluster_1 Initial Purification cluster_2 Final Purification Fermentation_Broth Fermentation Broth Butanol_Extraction Butanol Extraction Fermentation_Broth->Butanol_Extraction Crude_Extract Crude Butanol Extract Butanol_Extraction->Crude_Extract VLC Reversed-Phase VLC Crude_Extract->VLC Semi_Pure_Fraction Semi-Pure this compound VLC->Semi_Pure_Fraction RP_HPLC Preparative RP-HPLC Semi_Pure_Fraction->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

HPLC_Troubleshooting Start Poor RP-HPLC Separation Q1 Are peaks broad or tailing? Start->Q1 A1_Yes Check for: - Column Overloading - Inappropriate Column - Secondary Interactions Q1->A1_Yes Yes A1_No Are impurities co-eluting? Q1->A1_No No A2_Yes Optimize Gradient Change Mobile Phase Consider Orthogonal Method A1_No->A2_Yes Yes A2_No Check System Suitability: - Pressure Fluctuations - Detector Noise A1_No->A2_No No

Caption: Troubleshooting Logic for RP-HPLC Purification Issues.

References

Technical Support Center: Methodological Adjustments for Testing Empedopeptin Against Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Empedopeptin against bacterial biofilms.

Frequently Asked Questions (FAQs)

Q1: Why are standard planktonic MIC assays not sufficient for determining this compound's efficacy against biofilms?

Standard Minimum Inhibitory Concentration (MIC) assays, performed on planktonic (free-floating) bacteria, are not representative of the complex biofilm environment. Biofilms exhibit significantly higher resistance to antimicrobial agents for several reasons:

  • Extracellular Polymeric Substance (EPS) Matrix: The biofilm matrix can act as a physical barrier, preventing or slowing the penetration of this compound to the embedded bacterial cells.[1]

  • Altered Metabolic State: Bacteria within a biofilm often exist in a slow-growing or dormant metabolic state.[2] Since many antibiotics, including those targeting cell wall synthesis, are more effective against rapidly dividing cells, their efficacy can be reduced.[2]

  • Heterogeneous Environment: Biofilms have microenvironments with varying gradients of nutrients, oxygen, and pH. This heterogeneity can affect the activity of this compound.

  • Increased Resistance Gene Expression: The biofilm environment can trigger the expression of genes associated with antibiotic resistance, such as efflux pumps.[1][3]

The minimum inhibitory concentration for a biofilm can be 100 to 800 times greater than for planktonic cells.[3] Therefore, specific biofilm susceptibility testing is crucial.

Q2: What is the mechanism of action of this compound, and how might the biofilm matrix interfere with it?

This compound is a lipodepsipeptide antibiotic that inhibits bacterial cell wall biosynthesis.[4][5] It forms a calcium-dependent complex with peptidoglycan precursors, primarily Lipid II, sequestering them and preventing their incorporation into the growing peptidoglycan chain.[4][5]

The dense EPS matrix of biofilms, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can interfere with this mechanism in several ways:[6][7]

  • Calcium Sequestration: The negatively charged components of the EPS matrix could chelate Ca2+ ions, which are crucial for this compound's activity.[4][5]

  • Reduced Diffusion: The matrix can physically hinder the diffusion of the relatively large this compound molecule, preventing it from reaching its Lipid II target on the bacterial cell membrane.[1]

  • Non-specific Binding: this compound may bind non-specifically to components of the EPS matrix, reducing the effective concentration of the drug that reaches the bacterial cells.

Troubleshooting Guides

Issue 1: High Variability in Biofilm Assay Results

High variability is a common challenge in biofilm research.[8]

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Inoculum Standardize the initial bacterial cell density. Ensure a single, centered point of inoculation for colony biofilm assays to promote uniform growth.[8]
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates. Fill the peripheral wells with sterile medium or water.
Inconsistent Washing Steps Gentle and consistent washing is critical to remove planktonic cells without dislodging the biofilm. Automated plate washers can improve reproducibility.
Lack of Proper Controls Include a strong positive control (a known biofilm-forming strain) and a negative control (uninoculated medium) on every plate to normalize results.[8]
Poor Reporting Standards The lack of detailed reporting in biofilm experiments makes them difficult to reproduce. It is important to document all experimental parameters.[9]
Issue 2: this compound Shows Low Efficacy Against Mature Biofilms

This is an expected outcome due to the protective nature of the biofilm.

Methodological Adjustments to Consider:

AdjustmentRationale
Increased Calcium Concentration Given this compound's Ca2+-dependent mechanism, systematically increasing the calcium concentration in the test medium may enhance its activity by overcoming sequestration by the EPS matrix.[4][5]
Combination Therapy Test this compound in combination with a matrix-degrading enzyme (e.g., DNase I, dispersin B) to disrupt the biofilm structure and improve drug penetration.
Extended Exposure Time Due to the slow penetration and the presence of dormant cells, extending the incubation time with this compound may be necessary.
Use of Surfactants Non-ionic surfactants like Tween 20 (at concentrations around 0.1%) can help reduce biofilm formation and may improve the penetration of this compound into existing biofilms.[10]

Experimental Protocols

Protocol 1: Basic Microtiter Plate Biofilm Assay

This method is suitable for screening the effect of this compound on biofilm formation.

Workflow:

cluster_0 Day 1 cluster_1 Day 2/3 A Prepare bacterial inoculum (e.g., to OD600 = 0.1) B Add inoculum and this compound to 96-well plate A->B C Incubate for 24-48 hours B->C D Discard planktonic cells C->D Biofilm Formation E Wash wells gently with PBS D->E F Stain with Crystal Violet E->F G Solubilize dye with ethanol (B145695) F->G H Read absorbance (e.g., at 570 nm) G->H

Caption: Workflow for a standard microtiter plate biofilm assay.

Detailed Steps:

  • Inoculum Preparation: Grow bacteria to the mid-log phase and adjust the cell suspension to a standardized optical density (e.g., OD600 of 0.1) in a suitable growth medium.

  • Incubation: Add the bacterial suspension and varying concentrations of this compound to the wells of a 96-well microtiter plate. Include appropriate controls (no drug, no bacteria). Incubate the plate under static conditions for 24-48 hours.

  • Washing: Carefully remove the planktonic cells by aspiration. Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution, wash the wells again, and then add an appropriate solvent (e.g., 95% ethanol or 33% acetic acid) to solubilize the dye bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570 nm.

Protocol 2: Direct Enumeration of Biofilm Viability (CFU Assay)

This method assesses the killing efficacy of this compound against bacteria within a pre-formed biofilm, avoiding the drawback of crystal violet which stains both live cells and matrix components.[8]

Workflow:

cluster_0 Biofilm Growth cluster_1 Treatment cluster_2 Quantification A Grow biofilm in microplate (24-48 hours) B Remove planktonic cells A->B C Add this compound at various concentrations B->C D Incubate for a defined period (e.g., 24 hours) C->D E Wash wells to remove drug D->E F Scrape/sonicate to dislodge biofilm E->F G Serially dilute and plate F->G H Incubate plates and count colonies (CFU) G->H

Caption: Workflow for determining biofilm viability via colony-forming unit (CFU) counting.

Detailed Steps:

  • Biofilm Formation: Grow biofilms in a microtiter plate as described in Protocol 1, but without the addition of this compound.

  • Treatment: After the initial incubation period, remove the planktonic cells and gently wash the wells. Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

  • Incubation: Incubate for a defined treatment period (e.g., 24 hours).

  • Biofilm Disruption: After treatment, wash the wells to remove the drug. Add a small volume of PBS and disrupt the biofilm by vigorous pipetting, scraping, or sonication.

  • Plating: Perform serial dilutions of the resulting bacterial suspension and plate them onto appropriate agar (B569324) plates.

  • Enumeration: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs) to determine the number of viable bacteria remaining in the biofilm.

Signaling Pathway and Mechanism of Action

This compound's activity is dependent on its ability to bind to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway. This interaction is mediated by calcium ions.

cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition This compound Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide (in cytoplasm) Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Complex This compound-Ca2+-Lipid II Complex Lipid_II->Complex This compound This compound This compound->Complex Calcium Ca2+ Calcium->Complex Complex->Peptidoglycan Inhibition

Caption: this compound inhibits cell wall synthesis by forming a Ca2+-dependent complex with Lipid II.

References

Optimizing electroporation parameters for Empedopeptin gene cluster manipulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the genetic manipulation of the Empedopeptin gene cluster, with a focus on optimizing electroporation parameters.

FAQs and Troubleshooting Guides

1. General Electroporation Issues

Q1: I am not getting any transformants after electroporation. What are the possible causes?

A1: A complete lack of transformants can be due to several factors. Here is a checklist of potential issues to troubleshoot:

  • Competent Cell Viability: Your electrocompetent cells may have low viability. It's crucial to use fresh, properly prepared cells. Avoid repeated freeze-thaw cycles and do not vortex the cells, as this can damage them.[1][2]

  • DNA Quality and Quantity: The DNA construct containing the this compound gene cluster may have impurities or be at a suboptimal concentration. Ensure your DNA is free of salts, phenol, proteins, and detergents.[3] For large plasmids, the amount of DNA is critical; too much can be inhibitory.[1][3]

  • Incorrect Electroporation Settings: The electroporator settings (voltage, capacitance, resistance) may not be optimal for your specific strain and the large size of the gene cluster.[4]

  • Antibiotic Selection Issues: Ensure you are using the correct antibiotic at the appropriate concentration for your selection plates.[2][3] The antibiotic might also be degraded.[1]

  • Toxicity of the Gene Cluster: The expression of genes within the cluster could be toxic to the host cells.[5]

Q2: My electroporation attempts are resulting in arcing. What causes this and how can I prevent it?

A2: Arcing during electroporation is the result of excessive conductivity in the sample, which can kill the cells and damage the cuvette. The primary cause is a high salt concentration in the DNA preparation or the electroporation buffer.

  • Solutions:

    • Purify Your DNA: Clean up your DNA preparation to remove any residual salts from plasmid isolation or ligation reactions.[5]

    • Use Low-Conductivity Buffers: Resuspend your cells and DNA in a low-salt buffer like 10% glycerol (B35011).[4][6]

    • Chill Your Cuvettes and Cells: Keeping the cuvettes and cells on ice right up until the pulse can help prevent arcing.[7]

    • Avoid Air Bubbles: Ensure there are no air bubbles in the cuvette, as they can contribute to arcing.[5]

2. Optimizing for Large Gene Clusters

Q3: Why is the transformation efficiency so low when working with the large this compound gene cluster?

A3: The efficiency of electroporation decreases dramatically as the size of the DNA molecule increases.[8] This is a known challenge when working with large constructs like biosynthetic gene clusters.[3][8] The large size of the DNA makes it more difficult for it to pass through the transient pores created in the cell membrane during the electric pulse.

Q4: How can I optimize my electroporation protocol specifically for a large gene cluster?

A4: Optimizing for large DNA requires adjusting several parameters. Here are key areas to focus on:

  • Host Strain Selection: The choice of the host bacterial strain can significantly impact the transformation efficiency of large DNA.[8] Some strains are naturally more competent for taking up large plasmids.

  • Modified Electroporation Parameters: Optimal voltage gradients and time constants for large DNA are often different from those used for smaller plasmids.[8] You may need to experiment with lower field strengths and longer pulse durations.

  • DNA Concentration: The concentration of your large plasmid needs to be carefully optimized. Higher concentrations are not always better and can be inhibitory.[9]

  • Recovery Time: After the electric pulse, a longer recovery period in a rich medium may be necessary to allow the cells to repair and express the antibiotic resistance marker.[9]

Experimental Protocols and Data

Protocol 1: Preparation of Electrocompetent Massilia sp. (General Protocol)

This is a generalized protocol based on methods for other Gram-negative bacteria and should be optimized for Massilia sp.

  • Inoculate a single colony of Massilia sp. into 50 mL of appropriate liquid medium (e.g., LB or a specialized medium for this strain) and grow overnight at the optimal temperature with shaking.

  • In the morning, inoculate 500 mL of pre-warmed medium with the overnight culture to an initial OD600 of ~0.05-0.1.

  • Grow the culture with vigorous shaking until it reaches an early-to-mid-logarithmic phase (OD600 of 0.4-0.6).

  • Rapidly cool the culture on an ice-water bath for 15-30 minutes. From this point on, keep the cells at 4°C.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Gently decant the supernatant and resuspend the cell pellet in an equal volume of ice-cold, sterile 10% glycerol.

  • Repeat the centrifugation and washing step with 10% glycerol two more times.

  • After the final wash, resuspend the cell pellet in a small volume of ice-cold 10% glycerol to a final cell density of approximately 1-3 x 10^10 cells/mL.

  • Aliquot the competent cells into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Electroporation of the this compound Gene Cluster

  • Thaw an aliquot of electrocompetent Massilia sp. on ice.

  • Add 1-2 µL of the purified this compound gene cluster construct (typically 50-200 ng of DNA) to 50 µL of competent cells. Gently mix by tapping the tube.

  • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.1 or 0.2 cm gap).

  • Wipe the cuvette dry and place it in the electroporator.

  • Apply a single electrical pulse. Starting parameters can be based on those for other Gram-negative bacteria (see table below).

  • Immediately add 950 µL of a rich recovery medium (e.g., SOC broth) to the cuvette and gently resuspend the cells.

  • Transfer the cell suspension to a microcentrifuge tube and incubate at the optimal growth temperature for Massilia sp. for 2-4 hours with gentle shaking.

  • Plate appropriate dilutions of the cell culture on selective agar (B569324) plates containing the relevant antibiotic.

  • Incubate the plates until colonies appear.

Table 1: Starting Electroporation Parameters for Gram-Negative Bacteria

ParameterE. coliPseudomonas aeruginosaBurkholderia cenocepaciaRecommended Starting Range for Massilia sp.
Voltage (kV) 1.8 - 2.52.52.5 - 3.01.8 - 2.5
Capacitance (µF) 25252525
Resistance (Ω) 200 - 400200 - 600400 - 600200 - 600
Cuvette Gap (cm) 0.1 - 0.20.20.20.1 - 0.2

Table 2: Troubleshooting Electroporation of Large Gene Clusters

IssuePotential CauseRecommended Solution
No Colonies Poor DNA qualityRe-purify the DNA construct to remove salts and other contaminants.
Inefficient competent cellsPrepare fresh electrocompetent cells, ensuring they are harvested at the optimal growth phase.
Suboptimal electroporation settingsSystematically vary the voltage, capacitance, and resistance to find the optimal parameters.
Low Transformation Efficiency Large size of the DNA constructOptimize the DNA concentration (try a range from 50 to 250 ng). Increase the post-electroporation recovery time.
Host restriction-modification systemIf possible, use a restriction-deficient mutant strain of Massilia sp. as the host.
Arcing High salt concentration in the DNA prepDesalt the DNA sample before electroporation.
Conductive electroporation bufferEnsure the cells are washed and resuspended in a low-conductivity buffer like 10% glycerol.

Visualizations

Electroporation_Workflow cluster_prep Cell Preparation cluster_ep Electroporation cluster_recovery Recovery and Plating A Overnight Culture of Massilia sp. B Growth to Mid-Log Phase A->B C Harvest and Wash Cells with 10% Glycerol B->C D Concentrate Cells and Aliquot C->D E Thaw Competent Cells on Ice D->E Store at -80°C F Add this compound Gene Cluster DNA E->F G Transfer to Chilled Cuvette F->G H Apply Electrical Pulse G->H I Add Recovery Medium H->I Immediately J Incubate for 2-4 Hours I->J K Plate on Selective Agar J->K L Incubate and Screen for Transformants K->L

Caption: A generalized workflow for the electroporation of the this compound gene cluster into Massilia sp.

Troubleshooting_Logic cluster_solutions_no_colonies Troubleshooting: No Colonies cluster_solutions_low_efficiency Troubleshooting: Low Efficiency cluster_solutions_arcing Troubleshooting: Arcing Start Electroporation Experiment Result Observe Results Start->Result NoColonies No Colonies Result->NoColonies Failure LowEfficiency Low Efficiency Result->LowEfficiency Suboptimal Arcing Arcing Event Result->Arcing Failure Success Successful Transformation Result->Success Success Sol_NC1 Check Competent Cell Viability NoColonies->Sol_NC1 Sol_NC2 Verify DNA Quality and Quantity NoColonies->Sol_NC2 Sol_NC3 Optimize Electroporator Settings NoColonies->Sol_NC3 Sol_LE1 Optimize DNA Concentration for Large Plasmid LowEfficiency->Sol_LE1 Sol_LE2 Increase Post-Pulse Recovery Time LowEfficiency->Sol_LE2 Sol_LE3 Consider Host Restriction System LowEfficiency->Sol_LE3 Sol_A1 Purify/Desalt DNA Sample Arcing->Sol_A1 Sol_A2 Use Low-Conductivity Buffer Arcing->Sol_A2 Sol_A3 Ensure Proper Cuvette Handling Arcing->Sol_A3

Caption: A logical diagram for troubleshooting common issues in electroporation experiments.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Empedopeptin and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two important antibiotics that target the bacterial cell wall: the novel lipodepsipeptide, empedopeptin (B1208212), and the well-established glycopeptide, vancomycin (B549263). The information presented is supported by experimental data to provide a clear and objective analysis for researchers in the field of antibiotic drug discovery and development.

Mechanism of Action: A Tale of Two Cell Wall Inhibitors

Both this compound and vancomycin are bactericidal antibiotics that inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. However, they achieve this through distinct molecular interactions, a key factor in this compound's efficacy against vancomycin-resistant strains.

Vancomycin: The D-Ala-D-Ala Binder

Vancomycin, a large glycopeptide antibiotic, functions by directly binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide chains of peptidoglycan precursors, namely Lipid II. This binding physically obstructs the subsequent enzymatic steps of cell wall synthesis: transglycosylation (the polymerization of glycan chains) and transpeptidation (the cross-linking of peptide chains). The inhibition of these processes leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. Vancomycin's activity is primarily directed against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents this large molecule from reaching its target.

This compound: The Calcium-Dependent Lipid II Complex Former

This compound, a cyclic lipodepsipeptide, also targets the late stages of cell wall biosynthesis but through a different mechanism. Its action is dependent on the presence of calcium ions. This compound forms a stable complex with the peptidoglycan precursor, Lipid II, in a calcium-dependent manner. This complex formation effectively sequesters Lipid II, preventing its utilization by the transglycosylase and transpeptidase enzymes. The binding site of this compound on Lipid II involves the pyrophosphate group and the muramic acid sugar, a distinct region from the D-Ala-D-Ala terminus targeted by vancomycin. This alternative binding site is crucial for its activity against vancomycin-resistant bacteria, which have altered the D-Ala-D-Ala terminus to D-Ala-D-Lactate.

Data Presentation: A Quantitative Comparison

The following table summarizes the in vitro activity of this compound and vancomycin against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.

OrganismStrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)0.51
Staphylococcus aureusMRSA (Vancomycin-Susceptible)0.5 - 11 - 2
Enterococcus faecalisATCC 29212 (VSE)22
Enterococcus faeciumVancomycin-Resistant (VRE, VanA)2 - 4>64
Streptococcus pneumoniaePenicillin-Resistant0.06 - 0.250.5

Note: MIC values are compiled from various sources and may vary depending on the specific strain and testing conditions.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanisms of action of this compound and vancomycin.

Precursor Incorporation Assay

This assay measures the effect of an antibiotic on the synthesis of major bacterial macromolecules (DNA, RNA, protein, and cell wall) by monitoring the incorporation of radiolabeled precursors.

Protocol:

  • Bacterial Culture: Grow Bacillus subtilis to the mid-logarithmic phase in a defined minimal medium.

  • Antibiotic Treatment: Aliquot the bacterial culture and add the test antibiotic (e.g., this compound at 8x MIC, vancomycin at 8x MIC) or no antibiotic (control).

  • Radiolabeling: To each culture, add a specific tritium-labeled precursor:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [³H]N-acetylglucosamine ([³H]GlcNAc) for cell wall synthesis

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Sampling: At various time points, withdraw aliquots from each culture.

  • Precipitation: Precipitate the macromolecules by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with 5% TCA and then with ethanol.

  • Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against time for each precursor and treatment condition to determine the specific inhibitory effect of the antibiotic.

In Vitro Lipid II Synthesis Inhibition Assay

This assay assesses the ability of an antibiotic to inhibit the synthesis of Lipid II using bacterial membrane preparations.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from a suitable bacterial strain (e.g., Micrococcus luteus).

  • Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., Tris-HCl with MgCl₂ and Triton X-100):

    • Bacterial membrane preparation

    • UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)

    • [¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

    • The test antibiotic at various concentrations

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipid-soluble components (including Lipid II) using a butanol/pyridine acetate (B1210297) solvent system.

  • Quantification: Measure the amount of radiolabeled Lipid II in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of Lipid II synthesis inhibition at each antibiotic concentration compared to a no-antibiotic control.

This compound-Lipid II Complex Formation Analysis by TLC

This method visualizes the formation of a stable complex between this compound and Lipid II.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, incubate purified Lipid II with varying molar ratios of this compound in a buffer containing calcium chloride (e.g., 1.25 mM CaCl₂).

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes.

  • Thin-Layer Chromatography (TLC): Spot the reaction mixtures onto a silica (B1680970) gel TLC plate.

  • Development: Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/water/ammonia).

  • Visualization: Visualize the lipid-containing compounds by staining the plate with a reagent such as phosphomolybdic acid followed by heating.

  • Analysis: The formation of a stable this compound-Lipid II complex will be observed as a new spot with a lower retention factor (Rf) compared to free Lipid II.

Visualizations

The following diagrams illustrate the mechanisms of action and a comparative experimental workflow.

vancomycin_mechanism cluster_cell Bacterial Cell Cytoplasm Cytoplasm Cell_Membrane Cell_Membrane Cell_Wall Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Wall Leads to Lipid_II Lipid II (Peptidoglycan Precursor) D-Ala-D-Ala D-Ala-D-Ala Terminus Lipid_II->D-Ala-D-Ala Vancomycin Vancomycin Vancomycin->D-Ala-D-Ala Binds to Transglycosylase Transglycosylase D-Ala-D-Ala->Transglycosylase Inhibits Transpeptidase Transpeptidase D-Ala-D-Ala->Transpeptidase Inhibits Transglycosylase->Cell_Wall Builds Transpeptidase->Cell_Wall Cross-links

Caption: Vancomycin's mechanism of action.

empedopeptin_mechanism cluster_cell Bacterial Cell Cytoplasm Cytoplasm Cell_Membrane Cell_Membrane Cell_Wall Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Wall Leads to Lipid_II Lipid II (Peptidoglycan Precursor) LipidII_Complex Lipid II Complex Lipid_II->LipidII_Complex This compound This compound Emp_Ca_Complex This compound-Ca²⁺ Complex This compound->Emp_Ca_Complex Calcium Ca²⁺ Calcium->Emp_Ca_Complex Emp_Ca_Complex->LipidII_Complex Binds to Lipid II Transglycosylase Transglycosylase LipidII_Complex->Transglycosylase Inhibits Transpeptidase Transpeptidase LipidII_Complex->Transpeptidase Inhibits Transglycosylase->Cell_Wall Builds Transpeptidase->Cell_Wall Cross-links

Caption: this compound's mechanism of action.

experimental_workflow Start Start: Bacterial Culture Treatment Antibiotic Treatment (this compound vs. Vancomycin vs. Control) Start->Treatment Radiolabeling Addition of Radiolabeled Precursor (e.g., [3H]GlcNAc) Treatment->Radiolabeling Incubation Incubation and Time-Course Sampling Radiolabeling->Incubation Macromolecule_Precipitation Macromolecule Precipitation (TCA) Incubation->Macromolecule_Precipitation Filtration Filtration and Washing Macromolecule_Precipitation->Filtration Measurement Scintillation Counting (Measurement of Incorporated Radioactivity) Filtration->Measurement Analysis Data Analysis: Inhibition of Cell Wall Synthesis Measurement->Analysis

Caption: Precursor incorporation assay workflow.

A Comparative Guide: Empedopeptin versus Daptomycin Activity Against Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two potent lipopeptide antibiotics, empedopeptin (B1208212) and daptomycin (B549167), against staphylococcal species. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these antimicrobial agents.

Executive Summary

Both this compound and daptomycin are cyclic lipopeptide antibiotics that exhibit significant activity against Gram-positive bacteria, including multidrug-resistant staphylococci. Their mechanisms of action, however, are distinct. Daptomycin disrupts the bacterial cell membrane potential in a calcium-dependent manner, while this compound inhibits cell wall biosynthesis by binding to peptidoglycan precursors, also in a calcium-dependent process. This fundamental difference in their targets may have implications for their spectrum of activity, potential for resistance development, and clinical applications.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and daptomycin against various staphylococcal species as reported in the literature. It is important to note that these values are from separate studies and direct head-to-head comparative studies are limited.

Table 1: this compound MIC Values against Staphylococci

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (including MRSA)Not SpecifiedLow µg/mL rangeNot ReportedNot Reported[1]
Multiresistant StaphylococciNot SpecifiedPotent ActivityNot ReportedNot Reported[2]

Note: this compound's activity is significantly enhanced by the presence of physiological calcium concentrations (approximately 1.25 mM). Standard Mueller-Hinton broth may not contain sufficient calcium for optimal activity.

Table 2: Daptomycin MIC Values against Staphylococci

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MRSA)980.125 - 1.00.380.75[3]
Staphylococcus aureus (hGISA)Not Specified0.19 - 1.0Not ReportedNot Reported[3]
Staphylococcus aureus (VISA)170.5 - 4.01.02.0[4]
Staphylococcus aureus (Wild-Type MRSA)102≤ 1.00.50.5[4]
Coagulase-Negative Staphylococci25Not ReportedNot ReportedNot Reported[5]

Note: Daptomycin susceptibility testing requires Mueller-Hinton broth supplemented with calcium to a final concentration of 50 mg/L.[5][6]

Mechanisms of Action

The distinct mechanisms of action of this compound and daptomycin are visualized below.

Mechanisms of Action of this compound and Daptomycin cluster_this compound This compound cluster_daptomycin Daptomycin This compound This compound Complex_E This compound-Ca²⁺-Lipid II Complex This compound->Complex_E Forms complex with Ca_E Ca²⁺ Ca_E->Complex_E Lipid_II Lipid II (Peptidoglycan Precursor) Cell_Wall_Synthesis Cell Wall Synthesis Complex_E->Cell_Wall_Synthesis Inhibits Daptomycin Daptomycin Binding Ca²⁺-Dependent Binding Daptomycin->Binding Binds to Ca_D Ca²⁺ Ca_D->Binding Cell_Membrane Bacterial Cell Membrane Oligomerization Oligomerization & Pore Formation Cell_Membrane->Oligomerization Membrane_Depolarization Membrane Depolarization Oligomerization->Membrane_Depolarization Cell_Death Cell Death Membrane_Depolarization->Cell_Death Binding->Cell_Membrane Daptomycin Resistance Mechanisms in Staphylococcus cluster_resistance Resistance Mechanisms Daptomycin_Ca Daptomycin-Ca²⁺ Complex Binding_Inhibition Inhibited Binding & Oligomerization Daptomycin_Ca->Binding_Inhibition Repelled by Membrane_Charge Increased Positive Membrane Charge (mprF mutations) Membrane_Charge->Binding_Inhibition Cell_Wall_Charge Increased Positive Cell Wall Charge (dlt operon) Cell_Wall_Charge->Binding_Inhibition Membrane_Fluidity Altered Membrane Fluidity (pgsA, cls2 mutations) Membrane_Fluidity->Binding_Inhibition Hinders insertion Broth Microdilution MIC Testing Workflow cluster_notes Important Considerations Start Start Prepare_Antimicrobial Prepare Antimicrobial Stock & Dilutions Start->Prepare_Antimicrobial Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Antimicrobial->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Daptomycin_Note Daptomycin: Supplement media with 50 mg/L Ca²⁺ Empedopeptin_Note This compound: Supplement media with ~1.25 mM Ca²⁺

References

Navigating the Landscape of Lipopeptide Resistance: A Comparative Analysis of Empedopeptin and Other Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance potential between empedopeptin (B1208212), daptomycin (B549167), and surfactin (B1297464), supported by mechanistic insights and experimental methodologies.

For researchers and drug development professionals engaged in the battle against antimicrobial resistance, understanding the potential for cross-resistance between antibiotics is paramount. This guide provides a comparative analysis of this compound, a promising lipopeptide antibiotic, with two other notable lipopeptides: the clinically significant daptomycin and the biosurfactant surfactin. By examining their distinct mechanisms of action and resistance pathways, we can infer the likelihood of cross-resistance and guide future research and clinical strategies.

Executive Summary

Comparative Analysis of Lipopeptide Mechanisms and Resistance

A clear distinction in the mode of action and the subsequent development of resistance is evident among this compound, daptomycin, and surfactin. This forms the basis for predicting their cross-resistance profiles.

FeatureThis compoundDaptomycinSurfactin
Primary Mechanism of Action Inhibits cell wall synthesis by binding to Lipid II in a calcium-dependent manner.Disrupts bacterial cell membrane potential in a calcium-dependent manner.Perturbs the cell membrane through detergent-like activity and pore formation.
Primary Cellular Target Peptidoglycan precursor Lipid II.Cell membrane phospholipids (B1166683) (e.g., phosphatidylglycerol).Cell membrane.
Known Resistance Mechanisms (Predicted) Alterations in Lipid II structure or accessibility.Modifications of the cell membrane leading to increased net positive charge (charge repulsion), changes in membrane fluidity, and alterations in phospholipid metabolism.Enzymatic degradation (hydrolysis of the lipopeptide) and efflux pumps.[1][2][3]
Potential for Cross-Resistance with this compound N/ALow, due to different primary targets and mechanisms of action.Low, due to different mechanisms of action and resistance.

Experimental Data and Observations

While direct experimental data on the cross-resistance between this compound and other lipopeptides is scarce, studies on analogous compounds and the analysis of resistance mechanisms in clinical isolates provide valuable insights.

A study on MX-2401, a lipopeptide that, like this compound, inhibits peptidoglycan synthesis, demonstrated low cross-resistance with daptomycin. Mutants with decreased susceptibility to MX-2401 did not show a significant increase in resistance to daptomycin, and vice-versa. This supports the hypothesis that different primary targets limit cross-resistance.

Studies on daptomycin-resistant clinical isolates of Staphylococcus aureus and Enterococcus species have consistently shown that resistance is linked to mutations affecting cell membrane homeostasis. These mutations often lead to an increased positive surface charge, which repels the positively charged daptomycin-calcium complex. As this compound's interaction is primarily with Lipid II, these membrane alterations are less likely to confer resistance.

For surfactin, the primary mechanism of resistance in bacteria that do not produce it themselves is enzymatic inactivation. For instance, Streptomyces sp. Mg1 produces a hydrolase that linearizes the cyclic structure of surfactin, rendering it inactive.[1][2] Self-resistance in surfactin-producing organisms like Bacillus subtilis is mediated by specific efflux pumps that actively remove the compound from the cell.[3] These mechanisms are highly specific to the structure of surfactin and are unlikely to affect this compound.

Experimental Protocols

To assess cross-resistance between lipopeptides, the following standard microbiological methods are employed:

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of a panel of lipopeptides against a collection of bacterial strains, including wild-type and resistant isolates.

Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Antibiotic Dilution: Prepare serial twofold dilutions of each lipopeptide in cation-adjusted Mueller-Hinton broth (CAMHB). For calcium-dependent lipopeptides like this compound and daptomycin, the medium must be supplemented with a physiological concentration of Ca²⁺ (typically 50 mg/L).

  • Inoculation: Inoculate each well of a microtiter plate containing the antibiotic dilutions with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Generation of Resistant Mutants

Objective: To select for bacterial mutants with reduced susceptibility to a specific lipopeptide for use in cross-resistance studies.

Methodology (Serial Passage):

  • Initial MIC Determination: Determine the baseline MIC of the lipopeptide for the wild-type bacterial strain.

  • Serial Passaging: Inoculate the strain into broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the lipopeptide.

  • Increasing Concentrations: After incubation, passage the culture from the highest concentration that shows growth into a new series of dilutions with higher concentrations of the antibiotic.

  • Repeat: Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.

  • Isolate and Characterize: Isolate single colonies from the final passage and confirm their reduced susceptibility by re-testing the MIC.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the distinct mechanisms of action and a typical experimental workflow for cross-resistance studies.

Mechanism_of_Action cluster_this compound This compound cluster_daptomycin Daptomycin cluster_surfactin Surfactin E This compound L2 Lipid II E->L2 Binds to CW Cell Wall Synthesis L2->CW Inhibited D Daptomycin CM Cell Membrane D->CM Inserts into MP Membrane Potential CM->MP Disrupts S Surfactin CM2 Cell Membrane S->CM2 Interacts with Pore Pore Formation CM2->Pore Induces

Caption: Mechanisms of action for this compound, Daptomycin, and Surfactin.

Cross_Resistance_Workflow A Wild-Type Bacterial Strain B Serial Passage with Lipopeptide A A->B C Isolate Lipopeptide A Resistant Mutant B->C D Determine MIC of Lipopeptide A (Control) C->D E Determine MIC of Lipopeptide B C->E F Determine MIC of Lipopeptide C C->F G Analyze for Cross-Resistance D->G E->G F->G

Caption: Experimental workflow for assessing cross-resistance between lipopeptides.

Conclusion

Based on the available evidence of their distinct molecular targets and resistance mechanisms, significant cross-resistance between this compound and other lipopeptides like daptomycin and surfactin is not anticipated. This compound's targeting of the highly conserved Lipid II molecule makes it a promising candidate for treating infections caused by bacteria resistant to membrane-acting lipopeptides. However, dedicated studies involving clinical isolates with well-characterized resistance to daptomycin are necessary to definitively confirm this low potential for cross-resistance and to fully understand the clinical implications for this emerging antibiotic.

References

Validating Empedopeptin's Lipid II binding through competition assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antibiotic is paramount. This guide provides a comparative analysis of Empedopeptin's binding to Lipid II, a critical precursor in bacterial cell wall synthesis. We present supporting experimental data, detailed protocols for key assays, and a clear comparison with other well-established Lipid II-binding antibiotics, Vancomycin and Nisin.

This compound, a cyclic lipodepsipeptide, exerts its potent antibacterial activity by targeting and sequestering Lipid II, thereby halting the peptidoglycan synthesis essential for bacterial survival. This interaction is calcium-dependent and highly specific, leading to the inhibition of late-stage cell wall biosynthesis.[1][2] The validation of this binding is crucial for its development as a therapeutic agent.

Comparative Analysis of Lipid II Binding Antibiotics

To contextualize the efficacy of this compound, its performance is compared against two well-characterized Lipid II inhibitors: the glycopeptide Vancomycin and the lantibiotic Nisin. The following table summarizes key quantitative data derived from in vitro studies.

ParameterThis compoundVancomycinNisin
Binding Stoichiometry (Antibiotic:Lipid II) 2:1[1][2]1:18:4 (in pore formation)
Primary Binding Site on Lipid II Pyrophosphate, MurNAc, stem peptide, undecaprenyl chain[1]D-Ala-D-Ala terminus of the pentapeptidePyrophosphate moiety
Ca2+ Dependence Yes (Crucial for activity)[1][2]NoNo
Inhibition of in vitro Peptidoglycan Synthesis (IC50) Molar ratio of ~1:1 (this compound:Lipid I/II) for significant inhibition[1]~1 µM (E. coli whole cells)< 0.1 µg/ml (B. stearothermophilus/E. coli particulate enzymes)
Binding Affinity (Kd) to Phospholipid Model Membranes 0.30 ± 0.11 µM (in the presence of 1.25 mM Ca2+)[1]Weak affinityNot applicable

Experimental Validation of this compound-Lipid II Interaction

The binding of this compound to Lipid II has been validated through several key in vitro experiments. These assays demonstrate a direct interaction and the functional consequence of this binding, which is the inhibition of peptidoglycan synthesis.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the enzymatic reactions involved in the late stages of peptidoglycan biosynthesis using purified components. The sequestration of the Lipid II substrate by this compound prevents its utilization by peptidoglycan synthases.

G cluster_1 Assay Workflow Purified Enzymes Purified Enzymes (e.g., MurG, FemX, PBP2) Incubation Incubation at 30°C Purified Enzymes->Incubation Purified Substrates Purified Substrates (Lipid I, [14C]UDP-GlcNAc, Lipid II) Purified Substrates->Incubation Test Compound Test Compound (this compound or Control) Test Compound->Incubation Buffer Buffer with Ca2+ Buffer->Incubation Extraction Extraction of Lipid Intermediates (n-butanol/pyridine (B92270) acetate) Incubation->Extraction Analysis TLC Analysis & Quantification (Phosphorimaging) Extraction->Analysis

Workflow for in vitro peptidoglycan synthesis inhibition assay.
Thin-Layer Chromatography (TLC) Based Complex Formation Assay

This qualitative assay provides visual evidence of the direct binding between this compound and Lipid II. The formation of a stable complex alters the migration of Lipid II on a TLC plate.

G cluster_1 Assay Procedure LipidII Purified Lipid II Incubate Incubate for 30 min LipidII->Incubate This compound This compound (Increasing Molar Ratios) This compound->Incubate BufferCa Buffer with Ca2+ BufferCa->Incubate Spot Spot mixture on TLC plate Incubate->Spot Develop Develop TLC Spot->Develop Visualize Visualize with phosphomolybdic acid stain Develop->Visualize

Workflow for TLC-based this compound-Lipid II complex formation assay.

Molecular Interaction Pathway

This compound's mechanism of action involves its insertion into the bacterial membrane, where it encounters and binds to Lipid II. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain by penicillin-binding proteins (PBPs), ultimately leading to cell death. The presence of calcium ions is critical for this interaction.

This compound This compound Complex This compound-Ca2+-Lipid II Complex This compound->Complex Binds Ca2 Ca2+ Ca2->Complex Facilitates LipidII Lipid II LipidII->Complex Sequesters PGN_synthesis Peptidoglycan Synthesis LipidII->PGN_synthesis Substrate for Complex->PGN_synthesis Inhibits PBP Penicillin-Binding Proteins (PBPs) PBP->PGN_synthesis Catalyzes Cell_Lysis Cell Lysis PGN_synthesis->Cell_Lysis Leads to (inhibition)

This compound's mechanism of inhibiting peptidoglycan synthesis.

Detailed Experimental Protocols

In Vitro Peptidoglycan Synthesis Inhibition Assay
  • Reaction setup: In a final volume of 30-50 µL, combine purified enzymes (e.g., MurG, FemX, or PBP2), their respective purified substrates (e.g., Lipid I and [14C]UDP-GlcNAc for MurG assay; [14C]Lipid II for PBP2 assay), and the test compound (this compound or control) in a buffer containing Tris-HCl, MgCl2, and 1.25 mM CaCl2.

  • Incubation: Incubate the reaction mixture for 60-90 minutes at 30°C.

  • Extraction: Stop the reaction and extract the lipid-linked intermediates using a mixture of n-butanol and pyridine acetate (B1210297) (pH 4.2).

  • Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled product (e.g., [14C]Lipid II or polymeric peptidoglycan) using phosphorimaging to determine the extent of inhibition.[1]

TLC-Based this compound-Lipid II Complex Formation Assay
  • Reaction setup: Incubate 2 nmol of purified Lipid II with increasing molar ratios of this compound (e.g., 0.5:1, 1:1, 2:1) in a buffer containing 50 mM Tris-HCl (pH 7.5) and 1.25 mM Ca2+ for 30 minutes.

  • TLC Application: Directly apply the reaction mixtures onto a TLC plate.

  • Development: Develop the TLC plate using an appropriate solvent system.

  • Visualization: Stain the plate with phosphomolybdic acid to visualize the lipid-containing components.

  • Analysis: Observe the migration pattern. Free Lipid II will migrate to a specific Rf value, while the stable this compound-Lipid II complex will have a significantly lower Rf value, remaining closer to the application spot.[1]

Conclusion

The presented data and experimental workflows conclusively demonstrate that this compound directly binds to Lipid II in a calcium-dependent manner. This sequestration of a vital precursor for peptidoglycan synthesis effectively inhibits bacterial cell wall formation. While direct competition assays with other Lipid II binders have not been extensively reported, the functional outcome of this compound's high-affinity interaction is a potent inhibition of the peptidoglycan biosynthesis pathway, validating its mechanism of action and highlighting its promise as a powerful antibacterial agent.

References

In Vitro Synergy of Empedopeptin with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential synergistic effects of Empedopeptin when combined with beta-lactam antibiotics. Due to the absence of publicly available in vitro synergy data for this specific combination, this document outlines the theoretical basis for synergy, presents detailed experimental protocols for assessing such interactions, and offers illustrative data based on the known mechanisms of action of these antibiotic classes.

Introduction to this compound and Beta-Lactam Antibiotics

This compound is a lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1][2][3] Specifically, this compound forms a calcium-dependent complex with peptidoglycan precursors, with a primary target being Lipid II.[1][2] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby disrupting cell wall integrity.[1][2]

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, also target bacterial cell wall synthesis. This class includes penicillins, cephalosporins, carbapenems, and monobactams. Their mode of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, namely the cross-linking of peptide side chains.[4][5]

The Rationale for Synergy

The combination of this compound and beta-lactam antibiotics presents a compelling case for synergistic activity. By targeting two distinct and essential stages of the same biosynthetic pathway, the two agents can create a multi-faceted attack on the bacterial cell wall. This compound's inhibition of Lipid II availability reduces the substrate for the PBP-mediated cross-linking, while beta-lactams inhibit the function of the PBPs themselves. This dual blockade can lead to a more profound and rapid inhibition of cell wall synthesis than either agent alone, potentially leading to enhanced bactericidal activity and a reduced likelihood of resistance development.

Experimental Protocols for In Vitro Synergy Testing

To quantitatively assess the synergy between this compound and beta-lactam antibiotics, two primary methods are employed: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic (e.g., Oxacillin) in an appropriate solvent. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the ordinate (rows), add decreasing concentrations of this compound. Along the abscissa (columns), add decreasing concentrations of the beta-lactam antibiotic. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum. Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth. Calculate the FIC index using the following formula:

    FIC Index = FIC of this compound + FIC of Beta-Lactam

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Curve Analysis

Time-kill curve analysis assesses the bactericidal activity of antimicrobial agents over time, providing a dynamic view of their interaction.

Experimental Protocol:

  • Preparation: Prepare flasks containing CAMHB with this compound alone, the beta-lactam antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (typically sub-MIC concentrations that demonstrate synergy). Include a growth control flask without any antibiotics.

  • Inoculum: Prepare a mid-logarithmic phase culture of the test organism and inoculate each flask to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates. Incubate the plates for 18-24 hours, and then count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent at 24 hours.

    • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Indifference: A < 2-log10 change in CFU/mL for the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.

Illustrative Data Presentation

The following tables present hypothetical data from checkerboard and time-kill assays to illustrate the potential synergy between this compound and a representative beta-lactam, Oxacillin, against a hypothetical strain of MRSA.

Table 1: Illustrative Checkerboard Assay Results for this compound and Oxacillin against MRSA

This compound (µg/mL)Oxacillin (µg/mL)GrowthFIC IndexInterpretation
MIC Alone
20-
064-
Combination
18-0.625Additive
0.516-0.5Synergy
0.2532-0.625Additive

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Time-Kill Curve Analysis Data for this compound and Oxacillin against MRSA (Log10 CFU/mL)

Time (hours)Growth ControlThis compound (0.5 µg/mL)Oxacillin (16 µg/mL)This compound + Oxacillin
05.75.75.75.7
26.55.55.64.8
47.35.35.43.9
68.15.15.22.8
88.94.95.0<2.0
129.24.84.9<2.0
249.54.74.8<2.0

Note: This data is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 18-24h D->E F Read MICs E->F G Calculate FIC Index F->G H Determine Synergy, Additivity, or Antagonism G->H

Workflow for the Checkerboard Synergy Assay.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Flasks with Antibiotics (Single & Combo) C Inoculate Flasks A->C B Prepare Mid-Log Phase Bacterial Culture B->C D Incubate with Shaking C->D E Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) D->E F Perform Serial Dilutions and Plate for CFU Count E->F G Incubate Plates and Count Colonies F->G H Plot Log10 CFU/mL vs. Time G->H I Determine Bactericidal Activity and Synergy H->I

Workflow for Time-Kill Curve Analysis.

Mechanism of Synergistic Action

Synergistic_Mechanism cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG This compound This compound This compound->Lipid_II Sequesters Lipid II BetaLactam Beta-Lactam BetaLactam->Crosslinked_PG Inhibits PBP-mediated Cross-linking

Synergistic Inhibition of Bacterial Cell Wall Synthesis.

Conclusion

The combination of this compound and beta-lactam antibiotics holds significant promise for a synergistic antibacterial effect. By targeting different, yet essential, steps in the peptidoglycan biosynthesis pathway, this combination has the potential to be more effective than either drug used alone. The experimental frameworks provided in this guide offer a robust approach for researchers to quantitatively evaluate this potential synergy. Further in vitro and in vivo studies are warranted to validate this therapeutic strategy and to determine its potential clinical utility in combating infections caused by multi-drug resistant Gram-positive pathogens.

References

A Head-to-Head Comparison of Empedopeptin and Teicoplanin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial agents targeting Gram-positive bacteria, two notable compounds, the lipodepsipeptide Empedopeptin and the glycopeptide teicoplanin, have demonstrated significant therapeutic potential. This guide provides a detailed, data-driven comparison of their efficacy, drawing from available preclinical research. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes mechanisms of action and experimental workflows.

Executive Summary

This compound and teicoplanin both inhibit bacterial cell wall synthesis, a critical pathway for Gram-positive bacteria. However, they do so via distinct mechanisms. Teicoplanin, a well-established glycopeptide, acts by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors[1][2][3][4]. In contrast, this compound, a natural lipodepsipeptide, forms a calcium-dependent complex with peptidoglycan precursors, primarily Lipid II, effectively sequestering this essential building block of the cell wall[5][6]. This fundamental difference in their mode of action may have implications for their spectrum of activity and the potential for resistance development.

Available data suggests that both agents possess potent activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While direct head-to-head comparative studies are limited, this guide collates available in vitro and in vivo data to facilitate an objective assessment of their respective efficacies.

Mechanism of Action

The distinct mechanisms by which this compound and teicoplanin disrupt bacterial cell wall synthesis are a key point of comparison.

Teicoplanin: As a glycopeptide antibiotic, teicoplanin obstructs the transglycosylation and transpeptidation steps of peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of the peptide side chains of nascent peptidoglycan precursors[1][3]. This binding sterically hinders the enzymes responsible for cross-linking the cell wall, leading to a loss of structural integrity and ultimately, cell lysis.

This compound: this compound's mechanism is characterized by its calcium-dependent interaction with undecaprenyl pyrophosphate-containing peptidoglycan precursors, with a primary affinity for Lipid II[5][6]. By forming a complex with Lipid II, this compound effectively traps this crucial precursor, preventing its incorporation into the growing peptidoglycan chain and thereby halting cell wall construction[5][7]. This mode of action is shared by other structurally related antibiotics like the tripropeptins and plusbacins[6].

Mechanism_of_Action cluster_Teicoplanin Teicoplanin cluster_this compound This compound Teicoplanin Teicoplanin D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Teicoplanin->D_Ala_D_Ala Binds to Inhibition_T Inhibition of Transglycosylation & Transpeptidation Cell_Wall_Disruption_T Cell Wall Synthesis Disruption Inhibition_T->Cell_Wall_Disruption_T This compound This compound Complex This compound-Ca2+-Lipid II Complex Calcium Ca2+ Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Complex Sequestration Sequestration of Lipid II Complex->Sequestration Cell_Wall_Disruption_E Cell Wall Synthesis Disruption Sequestration->Cell_Wall_Disruption_E

Caption: Comparative mechanisms of action of Teicoplanin and this compound.

In Vitro Efficacy

The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values are a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation

The following tables summarize the available MIC data for this compound and teicoplanin against a range of clinically relevant Gram-positive pathogens. It is important to note that this data is collated from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: this compound In Vitro Activity (MIC in µg/mL)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)low µg/mL range[2][5]
Streptococcus pneumoniaePenicillin-Resistantlow µg/mL range[2][5]
Clostridium difficile-low µg/mL range[5]

Note: this compound's activity is enhanced in the presence of physiological concentrations of calcium ions (1.25 mM), which can reduce MIC values 2- to 16-fold[2].

Table 2: Teicoplanin In Vitro Activity (MIC in µg/mL)

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)6430.09 - 32-6.0[8]
Staphylococcus aureus (MSSA)3740.4 - 8.0-4.0[8]
Coagulase-negative staphylococci1770.8 - 128-24[8]
Enterococcus spp.49---[8]
Staphylococci52≤4 (for 94% of isolates)--[1]
Streptococci, Enterococci, Aerococci, Pediococci75≤2--[1]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using standard methodologies as outlined by the Clinical and Laboratory Standards Institute (CLISO).

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

  • Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria on the agar surface.

MIC_Determination_Workflow start Start antibiotic_prep Prepare Serial Dilutions of Antibiotic start->antibiotic_prep bacterial_prep Prepare Standardized Bacterial Inoculum start->bacterial_prep inoculation Inoculate Dilutions with Bacteria antibiotic_prep->inoculation bacterial_prep->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy

In vivo studies in animal models are essential for evaluating the therapeutic potential of an antibiotic in a complex biological system. These studies provide insights into the drug's efficacy, pharmacokinetics, and safety.

Data Presentation

Table 3: this compound In Vivo Efficacy

Animal ModelInfection ModelBacterial StrainKey FindingsReference
MiceLethal Bloodstream InfectionGram-positive bacteriaSubstantial therapeutic efficacy[2][5]

Note: Specific details on dosing, survival rates, and bacterial load reduction were not available in the reviewed literature.

Table 4: Teicoplanin In Vivo Efficacy

Animal ModelInfection ModelBacterial StrainTreatment RegimenKey FindingsReference
RabbitChronic OsteomyelitisMRSA6 mg/kg IV q12h for 3 doses, then q24hSignificantly lower radiological and histological scores, and lower bacterial load compared to untreated controls.[3]
MiceWound InfectionS. aureus7 mg/kg daily, intraperitonealStrong inhibition of bacterial growth.[9]
MiceSystemic InfectionS. aureus33 mg/kgEquivalent efficacy to vancomycin (B549263) (24/29 survivors vs. 21/29 for vancomycin).[10]
RabbitEndocarditisAmpicillin-resistant Enterococcus faecalis12 or 18 mg/kg every 12h for 9 daysSignificant reduction in bacterial load in vegetations compared to controls.[5]
Experimental Protocols

Murine Sepsis Model

This model is commonly used to assess the efficacy of an antibiotic in treating a systemic, life-threatening infection.

  • Induction of Infection: Mice are injected intraperitoneally with a lethal dose of a bacterial suspension (e.g., S. aureus).

  • Treatment: At a predetermined time post-infection, the test antibiotic (this compound or teicoplanin) is administered via a clinically relevant route (e.g., intravenous or intraperitoneal).

  • Monitoring: The animals are monitored for a set period, and survival rates are recorded.

  • Endpoint: The primary endpoint is typically the survival of the animals over a defined period (e.g., 7 days). The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can also be calculated.

Murine_Sepsis_Model_Workflow start Start infection Induce Systemic Infection in Mice (e.g., IP injection) start->infection treatment Administer Antibiotic (Test vs. Control) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring data_analysis Analyze Survival Data (e.g., Kaplan-Meier) monitoring->data_analysis endpoint Determine Efficacy (e.g., Survival Rate, ED50) data_analysis->endpoint end End endpoint->end

Caption: Experimental workflow for a murine sepsis model.

Conclusion

Both this compound and teicoplanin demonstrate potent efficacy against a broad spectrum of clinically important Gram-positive pathogens. Teicoplanin is a well-characterized glycopeptide with a long history of clinical use, and its efficacy is well-documented in various infection models. This compound, with its distinct calcium-dependent mechanism of action targeting Lipid II, represents a promising therapeutic candidate, particularly in the context of emerging resistance to existing antibiotic classes.

The data presented in this guide, while not from direct head-to-head comparative studies, provides a valuable resource for the scientific community. The collated in vitro and in vivo efficacy data, alongside detailed experimental protocols and mechanistic visualizations, can inform further research and development efforts in the critical area of antimicrobial drug discovery. Future head-to-head studies are warranted to provide a more definitive comparison of the efficacy of these two important antimicrobial agents.

References

Validating Empedopeptin's Target Engagement in Live Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the target engagement of Empedopeptin and other cell wall active antibiotics in live bacteria. The data is presented to facilitate objective performance comparison, supported by detailed experimental protocols and visualizations of the underlying biological pathways and workflows.

This compound is a lipodepsipeptide antibiotic that exhibits potent activity against Gram-positive bacteria by inhibiting cell wall biosynthesis.[1] Its mechanism of action involves the calcium-dependent sequestration of peptidoglycan precursors, primarily Lipid II, thereby preventing their incorporation into the growing peptidoglycan chain.[1][2][3] This guide will compare the validation of this target engagement with three other well-established antibiotics that interfere with bacterial cell wall synthesis: Vancomycin (B549263), Bacitracin, and Daptomycin (B549167).

Comparative Analysis of Target Engagement Validation

The following tables summarize the quantitative data from key experiments used to validate the target engagement of this compound and its comparators.

Table 1: Macromolecular Synthesis Assays

This assay determines the specific metabolic pathway inhibited by an antibiotic by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.

AntibioticConcentration (as multiple of MIC)Cell Wall Synthesis Inhibition (%)Protein Synthesis Inhibition (%)DNA Synthesis Inhibition (%)RNA Synthesis Inhibition (%)Reference Organism
This compound 8x~85%MinimalMinimalMinimalB. subtilis
Vancomycin 8xStrong Inhibition (comparable to this compound)MinimalMinimalMinimalB. subtilis
Bacitracin >10x MIC required for significant inhibitionConcentration-dependentMinimalMinimalMinimalB. licheniformis
Daptomycin 1x - 8xStrong ImpairmentLess AffectedLess AffectedLess AffectedB. subtilis, S. aureus
Table 2: Peptidoglycan Precursor Accumulation

Inhibition of the late stages of peptidoglycan synthesis leads to the accumulation of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) in the cytoplasm.

AntibioticConcentration (as multiple of MIC)ObservationReference Organism
This compound 10xSignificant accumulation of UDP-MurNAc-ppS. aureus[2][3]
Vancomycin 10xSignificant accumulation of UDP-MurNAc-pp (used as positive control)S. aureus[2][4]
Bacitracin Not specifiedInduces accumulation of UDP-acetylmuramyl-pentapeptideS. aureus[5]
Daptomycin Sub-inhibitoryNo accumulation of Park's nucleotide (UDP-MurNAc-pp)S. aureus[2]
Table 3: In Vitro Peptidoglycan Synthesis Assays

These assays use purified components of the peptidoglycan synthesis pathway to identify the specific step inhibited by the antibiotic.

AntibioticAssay TypeTarget MoleculeIC50 / Observation
This compound In vitro synthesis with purified enzymesLipid II and other bactoprenol-containing precursorsForms a stable 2:1 complex with Lipid II in a Ca2+-dependent manner.[2][3]
Vancomycin Peptidoglycan polymerization assayD-Ala-D-Ala terminus of Lipid IIIC50 of ~10 µg/ml.[6]
Bacitracin Whole-cell peptidoglycan synthesis assayUndecaprenyl pyrophosphate (C55-PP)IC50 of 10 µg/ml.[7]
Daptomycin In vitro reconstitution assayDoes not directly inhibit Lipid II synthesis enzymes.No inhibitory effect on Lipid II biosynthesis.[8]
Table 4: Membrane Potential Assays

This assay measures the antibiotic's effect on the bacterial membrane potential, a key indicator of membrane integrity.

AntibioticAssay TypeObservationReference Organism
This compound TPP+ distribution assaySlight, transient drop in membrane potential.[2]S. aureus
Vancomycin Not a primary mechanismDoes not primarily target the cell membrane.N/A
Bacitracin Potassium-sensitive dye (PBFI)No significant potassium efflux at MIC.M. luteus[9]
Daptomycin DiSC3(5) fluorescence assayGradual, concentration-dependent membrane depolarization. >90% reduction in membrane potential at 5 µg/ml.[10][11]S. aureus[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_inhibitors Antibiotic Targets UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Bactoprenol-P Bactoprenol-P Lipid II Lipid II Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Transglycosylase Bactoprenol-PP Bactoprenol-PP Bactoprenol-PP->Bactoprenol-P Dephosphorylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase This compound This compound This compound->Lipid II Sequesters Vancomycin Vancomycin Vancomycin->Lipid II Binds D-Ala-D-Ala Bacitracin Bacitracin Bacitracin->Bactoprenol-PP Inhibits dephosphorylation

Caption: Bacterial Peptidoglycan Synthesis Pathway and Antibiotic Targets.

Macromolecular_Synthesis_Workflow Bacterial_Culture Log-phase Bacterial Culture Radiolabeled_Precursors Add Radiolabeled Precursors (e.g., [3H]GlcNAc, [3H]Thymidine, etc.) Bacterial_Culture->Radiolabeled_Precursors Antibiotic_Treatment Add Antibiotic (Test Compound or Control) Radiolabeled_Precursors->Antibiotic_Treatment Incubation Incubate Antibiotic_Treatment->Incubation Precipitation Precipitate Macromolecules (e.g., with Trichloroacetic Acid) Incubation->Precipitation Filtration Filter and Wash Precipitation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Compare with Untreated Control Quantification->Analysis

Caption: Experimental Workflow for Macromolecular Synthesis Assay.

Membrane_Potential_Workflow Bacterial_Suspension Bacterial Cell Suspension Dye_Addition Add Voltage-Sensitive Dye (e.g., DiSC3(5)) Bacterial_Suspension->Dye_Addition Equilibration Allow Dye to Equilibrate Dye_Addition->Equilibration Baseline_Fluorescence Measure Baseline Fluorescence Equilibration->Baseline_Fluorescence Antibiotic_Addition Add Antibiotic Baseline_Fluorescence->Antibiotic_Addition Fluorescence_Monitoring Monitor Fluorescence Change Over Time Antibiotic_Addition->Fluorescence_Monitoring Analysis Analyze Depolarization Fluorescence_Monitoring->Analysis

Caption: Experimental Workflow for Membrane Potential Assay.

Experimental Protocols

Macromolecular Synthesis Assay

This protocol is adapted from established methods for determining the effect of antimicrobial agents on the synthesis of major cellular macromolecules.[8][12][13]

  • Bacterial Culture: Grow the test organism (e.g., Bacillus subtilis or Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Preparation: Aliquot the bacterial culture into pre-warmed tubes.

  • Precursor Addition: To separate tubes, add a radiolabeled precursor for each macromolecule to be assayed:

    • Cell Wall: [³H]N-acetylglucosamine

    • DNA: [³H]Thymidine

    • RNA: [³H]Uridine

    • Protein: [³H]Leucine

  • Antibiotic Treatment: Add the test antibiotic (e.g., this compound at 8x MIC) or a known control antibiotic (e.g., Vancomycin for cell wall, Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein) to the respective tubes. Include an untreated control.

  • Incubation: Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Precipitation: Stop the incorporation by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%. Incubate on ice for at least 30 minutes to precipitate the macromolecules.

  • Filtration and Washing: Collect the precipitate by filtering the samples through glass fiber filters. Wash the filters with cold TCA and then with ethanol (B145695) to remove unincorporated precursors.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway by comparing the radioactivity in the antibiotic-treated samples to the untreated control.

UDP-MurNAc-pentapeptide Accumulation Assay

This protocol is based on methods used to detect the accumulation of soluble peptidoglycan precursors.[2][14][15]

  • Bacterial Culture and Treatment: Grow the test organism (e.g., S. aureus) to the mid-logarithmic phase. Treat the culture with the test antibiotic (e.g., this compound at 10x MIC) or a positive control (e.g., Vancomycin) for a specified time (e.g., 45-60 minutes).

  • Extraction: Harvest the bacterial cells by centrifugation. Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water or a suitable buffer and incubating at 100°C for 10-15 minutes.

  • Centrifugation and Filtration: Pellet the cell debris by centrifugation and filter the supernatant to remove any remaining particulate matter.

  • HPLC Analysis: Analyze the extracted soluble precursors by reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Identification: Monitor the eluate at a suitable wavelength (e.g., 262 nm for UDP) and collect fractions. Confirm the identity of the accumulated precursor (UDP-MurNAc-pentapeptide) by mass spectrometry.

  • Quantification: Quantify the amount of accumulated precursor by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve or an untreated control.

In Vitro Peptidoglycan Synthesis Assay

This protocol describes a general method for assessing the in vitro synthesis of peptidoglycan using purified components.[5][16]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, the lipid carrier precursor (e.g., C₅₅-P), and the soluble peptidoglycan precursor UDP-MurNAc-pentapeptide.

  • Enzyme Addition: Add the purified enzymes responsible for the late stages of peptidoglycan synthesis (e.g., MraY, MurG, and penicillin-binding proteins).

  • Radiolabeled Substrate: Include a radiolabeled substrate, such as [¹⁴C]UDP-GlcNAc, to allow for the detection of the synthesized peptidoglycan.

  • Antibiotic Addition: Add the test antibiotic at various concentrations to different reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reaction mixtures at 30-37°C for a sufficient time to allow for peptidoglycan synthesis (e.g., 1-2 hours).

  • Termination and Separation: Stop the reaction (e.g., by boiling or adding a solvent). Separate the synthesized radiolabeled peptidoglycan from the unincorporated precursors using techniques like paper chromatography, thin-layer chromatography (TLC), or size-exclusion chromatography.

  • Quantification: Quantify the amount of synthesized peptidoglycan by measuring the radioactivity in the separated product.

  • Analysis: Determine the inhibitory effect of the antibiotic by comparing the amount of product formed in the presence of the antibiotic to the control. Calculate the IC₅₀ value, which is the concentration of the antibiotic that inhibits 50% of the enzymatic activity.

Membrane Potential Assay

This protocol utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential.[10][17][18]

  • Bacterial Suspension: Harvest mid-log phase bacterial cells, wash, and resuspend them in a suitable buffer (e.g., HEPES with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05-0.2).

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of approximately 0.4-2 µM. Incubate in the dark at room temperature with shaking to allow the dye to partition into the polarized bacterial membranes, which results in fluorescence quenching.

  • Baseline Measurement: Transfer the cell suspension to a cuvette in a fluorometer and record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm) until a stable signal is achieved.

  • Antibiotic Addition: Add the test antibiotic (e.g., Daptomycin at various concentrations) or a control compound (e.g., the depolarizing agent valinomycin) to the cuvette.

  • Fluorescence Monitoring: Continuously record the fluorescence intensity. Depolarization of the membrane potential causes the release of the dye from the membrane, resulting in an increase in fluorescence.

  • Analysis: Quantify the change in fluorescence as a measure of membrane depolarization. The results can be expressed as a percentage of the maximum depolarization achieved with a known ionophore like valinomycin.

References

Comparative transcriptomics of bacteria treated with Empedopeptin vs vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Both empedopeptin (B1208212) and vancomycin (B549263) are potent antibiotics that thwart bacterial growth by inhibiting cell wall biosynthesis. While their ultimate target is the same, their distinct mechanisms of action elicit unique transcriptional responses within the bacterial cell. This guide provides a comparative overview of the transcriptomic landscapes of bacteria treated with this compound versus vancomycin, drawing upon existing literature to infer a comparative perspective. Although a direct head-to-head transcriptomic study is not yet publicly available, this analysis synthesizes data from separate studies to highlight the key differences and similarities in bacterial gene expression in response to these two important antibiotics.

This compound, a cyclic lipopeptide, inhibits cell wall biosynthesis by forming a calcium-dependent complex with peptidoglycan precursors, particularly Lipid II.[1][2][3][4][5] This sequestration of essential building blocks effectively halts the construction of the protective peptidoglycan layer. Vancomycin, a glycopeptide antibiotic, also targets cell wall synthesis but does so by binding directly to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[6][7][8] This guide will delve into the cellular consequences of these distinct inhibitory actions at the transcriptomic level.

Comparative Transcriptional Signatures

Treatment of bacteria with either this compound or vancomycin is expected to induce significant stress responses, primarily related to cell envelope integrity. However, the nuances of their interactions with the cell wall synthesis machinery likely lead to distinguishable gene expression profiles.

Vancomycin-Induced Transcriptomic Response

Studies on vancomycin's effect on bacterial transcriptomes, particularly in Gram-positive organisms like Staphylococcus aureus and Streptomyces coelicolor, have revealed a characteristic upregulation of genes involved in:

  • Cell Wall Stress Response: A hallmark of vancomycin treatment is the induction of the cell wall stress regulon. This includes genes under the control of two-component systems like VraSR and sigma factors such as SigE, which sense and respond to perturbations in peptidoglycan synthesis.[6][7]

  • Peptidoglycan Synthesis and Modification: In response to the inhibition of cell wall assembly, bacteria often upregulate genes involved in the synthesis of peptidoglycan precursors and cell wall modification enzymes.[9][10][11] This can be viewed as a compensatory mechanism to overcome the antibiotic-induced block.

  • General Stress Responses: Genes associated with broader stress responses, including those involved in protein turnover, DNA repair, and metabolic adjustments, are also frequently induced.[12][13]

Inferred this compound-Induced Transcriptomic Response

Based on its mechanism of sequestering Lipid II, the transcriptional response to this compound is predicted to share similarities with vancomycin, particularly in the activation of cell wall stress pathways. However, some key distinctions are anticipated:

  • Lipid II Sequestration Signature: The specific sequestration of Lipid II by this compound may lead to a more pronounced upregulation of genes involved in the early stages of peptidoglycan precursor biosynthesis as the cell attempts to replenish the depleted pool of this critical intermediate.

  • Calcium Metabolism: Given that this compound's activity is calcium-dependent, it is plausible that genes involved in calcium import and homeostasis may be affected, although this remains to be experimentally verified.[1][2][3][4][5]

  • Membrane-Related Stress: As a lipopeptide, this compound's interaction with the cell membrane might induce a distinct set of membrane stress response genes compared to the more targeted action of vancomycin on the peptidoglycan precursors.

Quantitative Data Summary

The following table summarizes the typical quantitative transcriptomic changes observed in bacteria upon treatment with vancomycin, based on available literature. A hypothetical comparison for this compound is included to guide future research.

Metric Vancomycin Treatment Hypothetical this compound Treatment Reference
Total Differentially Expressed Genes (DEGs) 1242 - 2315 transcripts in S. coelicolorExpected to be in a similar range[6][7]
Fold Change of Key Upregulated Genes vraS (cell wall stress sensor): >10-foldvraS: Expected to be highly upregulated
sigE (sigma factor): >5-foldsigE: Expected to be highly upregulated[6]
Peptidoglycan biosynthesis genes: 2 to 10-foldPeptidoglycan biosynthesis genes: Potentially higher upregulation of early pathway genes
Fold Change of Key Downregulated Genes Genes related to general metabolism and translationGenes related to general metabolism and translation[6][7]

Experimental Protocols

A robust comparative transcriptomic analysis would require a standardized experimental workflow. The following protocol outlines a typical RNA-seq experiment for this purpose.

RNA-Sequencing Protocol
  • Bacterial Culture and Treatment:

    • Grow bacterial cultures to mid-logarithmic phase (OD600 of ~0.5).

    • Divide the culture into three groups: untreated control, this compound-treated, and vancomycin-treated.

    • Treat the cultures with sub-inhibitory concentrations of this compound and vancomycin for a defined period (e.g., 30-60 minutes) to elicit a transcriptional response without causing immediate cell death.

  • RNA Extraction:

    • Harvest bacterial cells by centrifugation.

    • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.

    • Extract total RNA using a combination of enzymatic lysis (e.g., with lysozyme) and a phenol-chloroform extraction method or a commercial RNA extraction kit.

    • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure the RNA is not degraded.

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in the cell.

    • Construct cDNA libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the sequencing reads to the bacterial reference genome.

    • Quantify the expression level of each gene.

    • Identify differentially expressed genes between the treated and control groups using statistical analysis.

    • Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes affected by the antibiotic treatments.

Visualizations

Signaling Pathway

Cell_Wall_Stress_Response cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_II Lipid_II This compound->Lipid_II Sequesters Vancomycin Vancomycin PG_precursor Peptidoglycan Precursor Vancomycin->PG_precursor Binds VraS VraS Sensor Kinase Lipid_II->VraS:f0 Depletion Signal PG_precursor->VraS:f0 Accumulation Signal VraR VraR Response Regulator VraS:f1->VraR:f0 Phosphorylates DNA DNA VraR:f1->DNA Binds Promoter Cell_Wall_Stress_Regulon Upregulation of Cell Wall Stress Regulon DNA->Cell_Wall_Stress_Regulon

Caption: VraSR two-component system response to cell wall antibiotics.

Experimental Workflow

RNA_Seq_Workflow Bacterial_Culture Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (this compound or Vancomycin) Bacterial_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Functional Analysis) Sequencing->Data_Analysis

Caption: A generalized workflow for comparative transcriptomics using RNA-seq.

Conclusion

While both this compound and vancomycin effectively inhibit bacterial cell wall synthesis, their distinct mechanisms of action are expected to produce both overlapping and unique transcriptomic signatures. The primary overlap lies in the induction of the cell wall stress response. However, the specific nature of their molecular targets will likely lead to subtle but important differences in the expression of genes related to precursor biosynthesis and potentially membrane stress. A direct comparative transcriptomic study is warranted to fully elucidate these differences, which could provide valuable insights for the development of novel antimicrobial strategies and for understanding the evolution of antibiotic resistance.

References

A Comparative Analysis of the Post-Antibiotic Effect of Empedopeptin and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the post-antibiotic effect (PAE) of the novel lipodepsipeptide antibiotic, Empedopeptin, and the established cyclic lipopeptide, daptomycin (B549167). Due to the limited availability of direct experimental data on the PAE of this compound, this analysis draws upon data from antibiotics with a similar mechanism of action—specifically, other inhibitors of lipid II—to provide a reasoned assessment.

Executive Summary

The post-antibiotic effect, the suppression of bacterial growth after brief exposure to an antimicrobial agent, is a critical pharmacodynamic parameter influencing dosing regimens. Daptomycin, a well-characterized antibiotic, exhibits a significant PAE against a range of Gram-positive pathogens. While direct data for this compound's PAE is not yet available, its mechanism of action, targeting lipid II in bacterial cell wall synthesis, suggests it is likely to exhibit a noteworthy PAE, comparable to other lipid II inhibitors like vancomycin (B549263) and teicoplanin. This guide presents available data for daptomycin and related compounds to facilitate a comparative understanding.

Data Presentation: Post-Antibiotic Effect (PAE)

The following tables summarize the available quantitative data on the PAE of daptomycin and other relevant antibiotics against key Gram-positive pathogens.

Table 1: Post-Antibiotic Effect (PAE) of Daptomycin against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)Daptomycin ConcentrationExposure Time (hours)PAE Duration (hours)Reference(s)
Staphylococcus aureusMethicillin-Susceptible S. aureus (MSSA)10 x MIC12.0 - 6.2[1]
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)10 x MIC11.1 - 6.2[1]
Streptococcus pneumoniaePenicillin-Susceptible & Resistant10 x MIC11.0 - 2.5[1]
Enterococcus faecalisATCC 29212Clinically achievable concentrationsNot specified0.6 - 6.7[2]

Table 2: Post-Antibiotic Effect (PAE) of Lipid II Inhibitors (Vancomycin & Teicoplanin) against Staphylococcus aureus

AntibioticStrain(s)ConcentrationExposure Time (hours)PAE Duration (hours)Reference(s)
VancomycinVancomycin-Intermediate S. aureus (VISA)1 x MICNot specified0.5 - 1.2[3]
VancomycinVancomycin-Intermediate S. aureus (VISA)4 x MICNot specified1.3 - 2.0[3][4]
TeicoplaninMethicillin-Resistant S. aureus (MRSA)5 mg/L1 and 2Greater than vancomycin[5]
TeicoplaninMethicillin-Resistant S. aureus (MRSA)25 mg/L1 and 2Greater than vancomycin[5]

Experimental Protocols

The determination of the post-antibiotic effect is a standardized in vitro method crucial for understanding the pharmacodynamic properties of an antibiotic.

Standard Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination

This protocol outlines the key steps involved in a typical PAE experiment.

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared, typically from an overnight culture, to a concentration of approximately 10^6 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

2. Antibiotic Exposure:

  • The bacterial suspension is exposed to the antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours) at 37°C with shaking.

  • A control culture without the antibiotic is incubated under the same conditions.

3. Antibiotic Removal:

  • The antibiotic is removed from the culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed antibiotic-free broth. This dilution effectively reduces the antibiotic concentration to sub-inhibitory levels.

4. Monitoring Bacterial Regrowth:

  • The number of viable bacteria (CFU/mL) in both the treated and control cultures is determined at regular intervals (e.g., every 1-2 hours) by plating serial dilutions onto agar (B569324) plates.

  • The plates are incubated overnight, and the colonies are counted.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

    • C: The time required for the viable count in the control culture to increase by 1 log10 CFU/mL.[6]

PAE_Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_removal 3. Removal cluster_monitoring 4. Monitoring & Calculation Bacterial_Culture Bacterial Culture (~10^6 CFU/mL) Antibiotic_Exposure Incubate with Antibiotic (e.g., 10x MIC for 1h) Bacterial_Culture->Antibiotic_Exposure Control_Incubation Incubate without Antibiotic Bacterial_Culture->Control_Incubation Dilution Dilute 1:1000 in Antibiotic-Free Broth Antibiotic_Exposure->Dilution Control_Incubation->Dilution Viable_Counts Perform Viable Counts (CFU/mL) over Time Dilution->Viable_Counts PAE_Calculation Calculate PAE (PAE = T - C) Viable_Counts->PAE_Calculation

Fig. 1: Experimental workflow for determining the post-antibiotic effect (PAE).

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and daptomycin are key to understanding their antibacterial effects and potential for a post-antibiotic effect.

This compound: Inhibition of Cell Wall Synthesis

This compound is a lipodepsipeptide that targets a fundamental process in bacterial cell wall biosynthesis. Its mechanism involves the following key steps:

  • Calcium-Dependent Binding: The activity of this compound is dependent on the presence of calcium ions.

  • Lipid II Sequestration: this compound binds to Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction and leading to bacterial cell death.

Empedopeptin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm This compound This compound Complex This compound-Ca²⁺-Lipid II Complex This compound->Complex Binds to Calcium Ca²⁺ Calcium->Complex Mediates Binding Lipid_II Lipid II Lipid_II->Complex Sequesters Cell_Wall_Synthesis Peptidoglycan Synthesis Complex->Cell_Wall_Synthesis Inhibits Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Leads to

Fig. 2: Mechanism of action of this compound.
Daptomycin: Disruption of Cell Membrane Function

Daptomycin, a cyclic lipopeptide, exerts its bactericidal effect through a distinct mechanism that targets the bacterial cell membrane.

  • Calcium-Dependent Insertion: Daptomycin's activity is also calcium-dependent. In the presence of calcium, it inserts into the bacterial cell membrane.

  • Oligomerization and Pore Formation: Once in the membrane, daptomycin molecules aggregate, leading to the formation of ion channels or pores.

  • Membrane Depolarization: The formation of these channels causes a rapid efflux of potassium ions, leading to depolarization of the cell membrane.

  • Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Daptomycin Daptomycin Insertion Daptomycin Insertion Daptomycin->Insertion With Ca²⁺ Calcium Ca²⁺ Calcium->Insertion Oligomerization Oligomerization & Pore Formation Insertion->Oligomerization Depolarization Membrane Depolarization (K⁺ Efflux) Oligomerization->Depolarization Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Leads to Cell_Death Cell Death Inhibition->Cell_Death

Fig. 3: Mechanism of action of Daptomycin.

Conclusion

Daptomycin demonstrates a consistent and significant post-antibiotic effect against key Gram-positive pathogens, a property that contributes to its clinical efficacy. While direct experimental data for this compound's PAE is currently unavailable, its mechanism of action as a lipid II inhibitor suggests it is likely to exhibit a similar, if not more pronounced, persistent antibacterial effect. The PAE observed with other lipid II inhibitors, such as vancomycin and teicoplanin, supports this hypothesis. Further in vitro and in vivo studies are warranted to definitively characterize the PAE of this compound and to fully understand its pharmacodynamic profile in comparison to daptomycin and other clinically relevant antibiotics. This information will be crucial for optimizing its potential future clinical use.

References

Benchmarking the Safety Profile of Empedopeptin Against Daptomycin and Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antimicrobial agents is continually evolving, with a pressing need for effective therapeutics that exhibit a favorable safety profile. Lipopeptides represent a critical class of antibiotics, particularly for combating multidrug-resistant pathogens. This guide provides a comparative safety benchmark of Empedopeptin, a promising lipodepsipeptide, against two clinically established lipopeptides: Daptomycin and Polymyxin B. The comparison is based on publicly available preclinical toxicity data, including in vivo acute toxicity, in vitro cytotoxicity, and hemolytic activity.

Executive Summary

This compound is reported to have low acute toxicity, though specific quantitative data from publicly accessible literature is limited.[1] In contrast, Daptomycin and Polymyxin B have well-documented safety profiles. Daptomycin's primary toxicity concern is reversible myopathy, while Polymyxin B is associated with significant nephrotoxicity. This guide synthesizes the available data to provide a comparative overview, details the experimental protocols for key safety assays, and visualizes the cellular pathways implicated in their toxicities.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative data for the acute toxicity, in vitro cytotoxicity, and hemolytic activity of this compound, Daptomycin, and Polymyxin B.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50 ValueReference(s)
This compound Mouse-Low acute toxicity reported, specific value not publicly available.[1]
Daptomycin RatOral>2000 mg/kg
RatDermal>200 mg/kg
MouseIntravenous (IV)>700 mg/kg
RatIntravenous (IV)>140 mg/kg
Polymyxin B MouseOral790 mg/kg
MouseIntraperitoneal (IP)20.5 mg/kg
MouseIntravenous (IV)5.4 mg/kg

Table 2: In Vitro Cytotoxicity Data (IC50/EC50)

CompoundCell LineAssay DurationIC50/EC50 ValueReference(s)
This compound --Not publicly available
Daptomycin L929 (Mouse Fibroblasts)72 hoursCytotoxic at 0.5 g (in bone cement)
Polymyxin B NRK-52E (Rat Kidney)24 hours1.05 mM
HK-2 (Human Kidney)16 hours0.35 mM

Table 3: Hemolytic Activity

CompoundAssay ConditionsResultReference(s)
This compound -Not publicly available
Daptomycin -Data not specified
Polymyxin B Washed Erythrocytes / Whole BloodHemolytic activity observed

Signaling Pathways of Toxicity

Understanding the molecular mechanisms underlying toxicity is crucial for risk assessment and the development of safer alternatives.

Polymyxin B-Induced Nephrotoxicity: Polymyxin B is known to induce apoptosis in renal proximal tubular cells. This process is mediated through at least two major signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Activation of the death receptor Fas by its ligand (FasL) initiates a caspase cascade starting with caspase-8, while mitochondrial stress leads to the release of cytochrome c and activation of caspase-9. Both pathways converge on the executioner caspase-3, leading to DNA fragmentation and cell death.

Polymyxin_Nephrotoxicity PolymyxinB Polymyxin B DeathReceptor Death Receptor Pathway (Fas/FasL) PolymyxinB->DeathReceptor Mitochondria Mitochondrial Pathway PolymyxinB->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 MitoDamage Mitochondrial Damage (↓ Membrane Potential) Mitochondria->MitoDamage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis ROS ↑ ROS Production MitoDamage->Caspase9 MitoDamage->ROS

Polymyxin B-induced apoptotic pathways in renal cells.

Daptomycin-Induced Myotoxicity: The muscle toxicity associated with Daptomycin is suggested to involve a necroptotic pathway. This form of programmed necrosis is independent of caspases and is mediated by receptor-interacting protein kinases (RIPK) and mixed lineage kinase domain-like protein (MLKL). Daptomycin exposure can lead to the phosphorylation of MLKL, a key step in the execution of necroptosis, resulting in cell membrane damage.

Daptomycin_Myotoxicity Daptomycin Daptomycin (High Trough Concentrations) SkeletalMuscle Skeletal Muscle Cell Daptomycin->SkeletalMuscle Necroptosis Necroptotic Pathway Activation SkeletalMuscle->Necroptosis pMLKL Phosphorylated MLKL Necroptosis->pMLKL MembraneDamage Cell Membrane Damage pMLKL->MembraneDamage CPK_Release CPK Release MembraneDamage->CPK_Release

Proposed necroptotic pathway for Daptomycin myotoxicity.

Detailed Experimental Protocols

Standardized protocols are essential for the direct comparison of safety profiles. Below are detailed methodologies for cytotoxicity and hemolytic activity assays.

Cytotoxicity Assay (MTT-Based)

This protocol is designed to assess the effect of a compound on the metabolic activity of a cell line, serving as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay p1 1. Culture & Harvest Cells p2 2. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) p1->p2 p3 3. Incubate Overnight (37°C, 5% CO2) p2->p3 t1 4. Prepare Serial Dilutions of Lipopeptides t2 5. Replace Media with Lipopeptide Solutions t1->t2 t3 6. Incubate for 24-72 hours t2->t3 a1 7. Add MTT Reagent (e.g., 0.5 mg/mL) a2 8. Incubate for 4 hours (Forms Formazan (B1609692) Crystals) a1->a2 a3 9. Add Solubilization Solution (e.g., DMSO) a2->a3 a4 10. Measure Absorbance (570 nm) a3->a4

Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Preparation: Culture mammalian cells (e.g., HaCaT, HK-2, L929) under standard conditions. Harvest cells using trypsin and perform a cell count.

  • Seeding: Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the lipopeptides (this compound, Daptomycin, Polymyxin B) in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Hemolysis Assay

This protocol measures the ability of a compound to lyse red blood cells (erythrocytes), an indicator of membrane-damaging potential.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_treat Incubation cluster_assay Measurement p1 1. Collect Fresh Blood (with Anticoagulant) p2 2. Isolate Erythrocytes (Centrifugation) p1->p2 p3 3. Wash Erythrocytes 3x with Isotonic PBS p2->p3 p4 4. Prepare 2% Erythrocyte Suspension in PBS p3->p4 t1 5. Mix Erythrocyte Suspension with Lipopeptide Dilutions t2 6. Include Controls: - Positive (1% Triton X-100) - Negative (PBS) t3 7. Incubate for 1 hour at 37°C t1->t3 a1 8. Centrifuge to Pellet Intact Erythrocytes a2 9. Transfer Supernatant to New Plate a1->a2 a3 10. Measure Absorbance of Hemoglobin (540 nm) a2->a3

Experimental workflow for the hemolysis assay.

Methodology:

  • Erythrocyte Preparation: Obtain fresh whole blood (e.g., human or rabbit) in a tube containing an anticoagulant (e.g., EDTA).

  • Isolation and Washing: Centrifuge the blood at 1000 x g for 10 minutes. Aspirate and discard the plasma and buffy coat. Resuspend the red blood cell (RBC) pellet in sterile, cold phosphate-buffered saline (PBS, pH 7.4). Repeat this washing step two more times.

  • Suspension Preparation: After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.

  • Assay Setup: In a 96-well V-bottom plate, add 75 µL of serial dilutions of the lipopeptides.

  • Controls: Prepare a positive control (100% hemolysis) by adding 1% Triton X-100 and a negative control (0% hemolysis) using only PBS.

  • Incubation: Add 75 µL of the 2% erythrocyte suspension to each well. Gently mix and incubate the plate at 37°C for 1 hour.

  • Pelleting: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.

  • Data Acquisition: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100%

Conclusion

This comparative guide highlights the distinct safety profiles of this compound, Daptomycin, and Polymyxin B. While this compound is described as having low acute toxicity, the lack of publicly available quantitative data is a significant knowledge gap that prevents a direct, data-driven comparison with other lipopeptides. Daptomycin's safety is primarily limited by myotoxicity, a manageable side effect, whereas Polymyxin B's clinical use is constrained by a higher risk of nephrotoxicity, which is mediated by specific apoptotic pathways. For researchers and drug developers, these findings underscore the importance of conducting standardized, head-to-head safety assessments to accurately position new lipopeptide candidates like this compound within the therapeutic landscape. Further investigation into the specific cellular mechanisms of this compound's interaction with mammalian cells is warranted to fully elucidate its safety profile.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nonribosomal peptide synthetase pathways of empedopeptin (B1208212), tripropeptins, and plusbacins, offering insights for researchers and drug development professionals.

This guide provides a detailed comparative analysis of the biosynthetic pathways of this compound and structurally related calcium-dependent lipopeptide antibiotics, including tripropeptins and plusbacins. These nonribosomally synthesized peptides are of significant interest due to their potent antimicrobial activity against Gram-positive bacteria. Understanding their biosynthesis is crucial for bioengineering novel and more effective antibiotic variants. This document outlines the genetic organization, enzymatic machinery, and experimental methodologies used to elucidate these complex pathways.

Overview of Biosynthetic Pathways

This compound, tripropeptins, and plusbacins are cyclic lipopeptides synthesized by multimodular enzymes called nonribosomal peptide synthetases (NRPSs). The general architecture of these pathways involves the assembly of a peptide chain from amino acid precursors, followed by modification and cyclization.

This compound Biosynthesis: The biosynthetic gene cluster (BGC) for this compound has been identified in Massilia sp. YMA4.[1][2][3] It consists of core NRPS genes (empC, empD, and empE) responsible for assembling the eight-amino-acid peptide backbone.[1][2] The cluster also contains genes encoding dioxygenases (empA and empB) which are responsible for the hydroxylation of specific amino acid residues, a modification crucial for the antibiotic's activity.[1][2] Gene knockout studies have confirmed that the deletion of the core NRPS genes abolishes this compound production, while knocking out the dioxygenase genes leads to the production of non-hydroxylated analogs with reduced antimicrobial activity.[1][2]

Tripropeptin Biosynthesis: Tripropeptins are produced by Lysobacter sp. and share a similar cyclic depsipeptide core with this compound. Their biosynthesis is also mediated by an NRPS system. While the complete gene cluster is not as extensively characterized in the provided literature as that of this compound, precursor-directed biosynthesis studies have shed light on the incorporation of amino acid and fatty acid precursors. These studies have demonstrated that supplementing the growth media with specific amino acids or fatty acid precursors can significantly alter the production ratios of different tripropeptin analogs.

Plusbacin Biosynthesis: Plusbacins, produced by a Pseudomonas species, are another class of related lipopeptide antibiotics. Their structure, elucidated through degradation and spectroscopic methods, reveals a cyclic peptide core with several non-proteinogenic amino acids. While the biosynthetic gene cluster details are not fully available in the provided search results, their structural similarity to this compound and tripropeptins strongly suggests a similar NRPS-mediated biosynthetic pathway.

Comparative Data on Biosynthesis

Precursor SupplementedMajor Tripropeptin Analog ProducedRelative Production Ratio (%)
None (Control)Tripropeptin C71.3
L-Leucine (1.25-10 mg/ml)Tripropeptin C92
Isovaleric AcidTripropeptin CIncreased
L-ValineNo significant change-

This table summarizes data from precursor feeding experiments on Tripropeptin production, illustrating the substrate flexibility of the NRPS.

Experimental Protocols

Elucidating the biosynthetic pathways of these complex natural products requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via Homologous Recombination

This protocol describes a general method for creating gene knockouts in Gram-negative bacteria, which can be adapted for Massilia sp. to study the function of genes in the this compound biosynthetic cluster.

Objective: To inactivate a target gene (e.g., empA) to study its role in this compound biosynthesis.

Methodology:

  • Construct a Suicide Vector:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from the genomic DNA of Massilia sp. YMA4 using PCR.

    • Clone the amplified flanking regions into a suicide vector (e.g., pK18mobsacB) on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance).

    • The suicide vector should also contain a counter-selectable marker, such as sacB, which confers sensitivity to sucrose (B13894).

  • Conjugation:

    • Transform the constructed suicide vector into a donor E. coli strain (e.g., S17-1).

    • Mate the donor E. coli with the recipient Massilia sp. YMA4 on a suitable agar (B569324) medium.

  • Selection of Single Crossover Mutants:

    • Plate the conjugation mixture on a selective medium containing an antibiotic to which Massilia sp. is resistant and the antibiotic for which the resistance cassette on the suicide vector confers resistance (e.g., kanamycin).

    • Colonies that grow are putative single-crossover mutants where the entire plasmid has integrated into the chromosome.

  • Selection of Double Crossover Mutants (Knockouts):

    • Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event to occur.

    • Plate the culture on a medium containing sucrose. The sacB gene will cause lethality in the presence of sucrose, so only cells that have lost the vector backbone (including the sacB gene) through a second crossover will survive.

    • Replica plate the surviving colonies onto plates with and without the antibiotic from the resistance cassette. Colonies that grow on the sucrose plate but not on the antibiotic plate are the desired double-crossover knockout mutants.

  • Verification:

    • Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.

    • Analyze the metabolic profile of the mutant strain by LC-MS to confirm the absence of the final product and the potential accumulation of intermediates.

In Vitro NRPS Adenylation Domain Assay

This assay is used to determine the substrate specificity and kinetic parameters of the adenylation (A) domains within the NRPS modules.

Objective: To characterize the amino acid substrate specificity of an isolated A-domain from the this compound NRPS.

Methodology:

  • Heterologous Expression and Purification of the A-domain:

    • Clone the DNA sequence encoding the A-domain into an expression vector (e.g., pET-28a) with a His-tag.

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the His-tagged A-domain using Ni-NTA affinity chromatography.

  • ATP-PPi Exchange Assay:

    • The assay measures the amino acid-dependent exchange of 32P-labeled pyrophosphate (PPi) into ATP.

    • The reaction mixture contains the purified A-domain, ATP, MgCl2, 32P-PPi, and the amino acid substrate to be tested.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction by adding a solution of activated charcoal, which binds ATP but not PPi.

    • Pellet the charcoal by centrifugation, wash to remove unbound 32P-PPi, and measure the radioactivity of the charcoal pellet using a scintillation counter.

    • The amount of radioactivity incorporated into ATP is proportional to the A-domain activity with the tested amino acid.

  • Data Analysis:

    • Perform the assay with a range of amino acid concentrations to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Quantitative Analysis of Lipopeptides by LC-MS

This protocol outlines a general method for the quantitative analysis of this compound and its analogs from bacterial cultures.

Objective: To quantify the production of this compound and its analogs in wild-type and mutant Massilia sp. strains.

Methodology:

  • Sample Preparation:

    • Grow the bacterial strains under desired conditions.

    • Centrifuge the culture to separate the supernatant and cell pellet.

    • Extract the lipopeptides from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the lipopeptides with an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).

    • Separate the lipopeptides on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing a small amount of formic acid.

    • Detect the lipopeptides using the mass spectrometer in positive ion mode, monitoring for the specific m/z values of this compound and its expected analogs.

  • Quantification:

    • Prepare a standard curve using a purified and quantified standard of this compound.

    • Analyze the samples and quantify the amount of this compound by comparing the peak areas to the standard curve.

    • For analogs where no standard is available, relative quantification can be performed by comparing peak areas between different samples.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the modular nature of the nonribosomal peptide synthetase pathways for this compound and a related lipopeptide, daptomycin, for comparative purposes.

Empedopeptin_Biosynthesis cluster_emp This compound Biosynthetic Gene Cluster (emp) empE empE A T C empD empD A T C empE->empD Module 1-3 empC empC A T TE empD->empC Module 4-7 Linear_Peptide Linear Lipopeptide empC:f0->Linear_Peptide Module 8 This compound This compound (Cyclic) empC:f0->this compound empA empA (Dioxygenase) Hydroxylated_Peptide Hydroxylated Linear Lipopeptide empA->Hydroxylated_Peptide empB empB (Dioxygenase) empB->Hydroxylated_Peptide Hydroxylation Fatty_Acid Fatty Acid Precursor Fatty_Acid->empE:f0 Initiation Amino_Acids Amino Acid Precursors Amino_Acids->empE:f0 Amino_Acids->empD:f0 Amino_Acids->empC:f0 Elongation Linear_Peptide->empA Linear_Peptide->empB Hydroxylated_Peptide->empC:f0 Cyclization & Release

Caption: Biosynthetic pathway of this compound.

Daptomycin_Biosynthesis cluster_dpt Daptomycin Biosynthetic Gene Cluster (dpt) dptA dptA C A T E dptBC dptBC C A T C A T dptA->dptBC Module 1-3 dptD dptD C A T TE dptBC->dptD Module 4-12 Linear_Peptide Linear Lipopeptide dptD:f0->Linear_Peptide Module 13 Daptomycin Daptomycin (Cyclic) dptD:f0->Daptomycin dptE_F dptE, dptF (Fatty Acid Activation) dptE_F->dptA:f0 Initiation dptI_J dptI, dptJ (Kynurenine formation) Amino_Acids Amino Acid Precursors dptI_J->Amino_Acids Fatty_Acid Decanoic Acid Fatty_Acid->dptE_F Amino_Acids->dptA:f0 Amino_Acids->dptBC:f0 Amino_Acids->dptD:f0 Elongation Trp Tryptophan Trp->dptI_J Linear_Peptide->dptD:f0 Cyclization & Release

Caption: Biosynthetic pathway of Daptomycin.

Conclusion

The biosynthetic pathways of this compound and related lipopeptide antibiotics are complex and elegant examples of nonribosomal peptide synthesis. While significant progress has been made in identifying the gene clusters and elucidating the general steps of their assembly, a detailed biochemical understanding of the individual enzymes is still an active area of research. The comparative analysis presented here highlights the conserved modular logic of NRPS systems and underscores the potential for generating novel antibiotic compounds through the targeted engineering of these remarkable molecular machines. Further research focusing on the enzymatic characterization and structural biology of these pathways will be instrumental in realizing this potential.

References

The Critical Role of Hydroxylated Amino Acids in the Antibacterial Activity of Empedopeptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Empedopeptin, a calcium-dependent lipodepsipeptide antibiotic, has demonstrated potent activity against a range of multi-resistant Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to peptidoglycan precursors, primarily Lipid II.[1][2] This interaction is crucial for its bactericidal effects. Emerging research highlights the indispensable role of specific hydroxylated amino acid residues within the this compound structure for its full antibacterial efficacy. This guide provides a comparative analysis of wild-type this compound and its non-hydroxylated analogs, supported by experimental evidence, to elucidate the structure-activity relationship of this promising antibiotic.

The Significance of Hydroxylation for this compound's Bioactivity

This compound is an octapeptide with the amino acid sequence: Pro1-Ser2-Pro3-Arg4-Asp5-Ser6-Pro7-Asp8.[1] Crucially, post-translational modification in the form of hydroxylation occurs at three specific residues: Aspartic Acid at position 5 (Asp5), Proline at position 7 (Pro7), and Aspartic Acid at position 8 (Asp8).[1] These hydroxylations are catalyzed by dioxygenase enzymes, encoded by the empA and empB genes.[1]

Studies involving the knockout of these genes in the producing bacterium, Massilia sp. YMA4, have provided direct evidence for the importance of these hydroxyl groups. Mutant strains, ΔempA and ΔempB, produce analogs of this compound that lack some or all of these hydroxylations.[1] While the core peptide structure remains the same, the absence of these hydroxyl groups leads to a significant reduction in antibacterial activity.[1]

Comparative Analysis of Antibacterial Activity

While the reviewed literature qualitatively describes the antibacterial activity of the non-hydroxylated this compound analogs as "significantly reduced," specific Minimum Inhibitory Concentration (MIC) values for a direct quantitative comparison are not provided in the primary research articles. However, the qualitative results from agar (B569324) diffusion assays clearly demonstrate a marked decrease in the zone of inhibition for the mutant strains compared to the wild-type.

Table 1: Qualitative Comparison of Antibacterial Activity

StrainThis compound ProducedObserved Antibacterial Activity against S. aureus
Massilia sp. YMA4 (Wild-Type)Fully hydroxylated this compoundPotent activity (large zone of inhibition)
Massilia sp. YMA4 ΔempAPartially hydroxylated/non-hydroxylated analogsSignificantly reduced activity (smaller zone of inhibition)
Massilia sp. YMA4 ΔempBPartially hydroxylated/non-hydroxylated analogsSignificantly reduced activity (smaller zone of inhibition)

The hydroxyl groups on Asp5, Pro7, and Asp8 are believed to be critical for the proper conformation of the peptide and its interaction with the target molecule, Lipid II, and calcium ions. The presence of a conserved Asp-X-Asp-Gly motif in some calcium-dependent antibiotics suggests a role for these residues in coordinating with calcium, which is essential for this compound's activity.[3] The hydroxyl groups on the aspartic acid residues, in particular, may enhance this calcium-binding capability, thereby strengthening the association with the negatively charged phospholipids (B1166683) in the bacterial membrane and the pyrophosphate group of Lipid II.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the role of specific amino acid residues in this compound's activity.

Generation of Non-Hydroxylated this compound Analogs

This protocol is based on the methodology used to create the ΔempA and ΔempB mutant strains of Massilia sp. YMA4.[1]

  • Vector Construction:

    • Amplify the upstream and downstream flanking regions of the target dioxygenase gene (empA or empB) from the genomic DNA of Massilia sp. YMA4 using PCR.

    • Clone these flanking regions into a suicide vector (e.g., pCM184) on either side of a selectable marker, such as a tetracycline (B611298) resistance gene.

  • Bacterial Conjugation:

    • Transform the constructed vector into a donor E. coli strain (e.g., S17-1 λ pir).

    • Perform biparental mating between the donor E. coli and the recipient Massilia sp. YMA4.

  • Selection of Mutants:

    • Select for double-crossover homologous recombination events by plating the conjugation mixture on a selective medium containing an appropriate antibiotic (e.g., tetracycline) and a counter-selective agent if applicable.

  • Verification of Mutants:

    • Confirm the gene knockout by PCR using primers flanking the target gene and by sequencing.

  • Production and Extraction of Analogs:

    • Culture the confirmed mutant strains in a suitable production medium (e.g., Yeast Malt Broth).

    • Extract the this compound analogs from the culture supernatant using a solvent such as ethyl acetate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method adapted for a calcium-dependent lipopeptide.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound and Analogs:

    • Prepare stock solutions of the purified wild-type this compound and the non-hydroxylated analogs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB supplemented with a physiological concentration of calcium chloride (e.g., 1.25 mM) in a 96-well microtiter plate.[4]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for generating and testing its analogs.

Empedopeptin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP_MurNAc_pp UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation/ Transpeptidation Lipid_II->Peptidoglycan Inhibition C55_P C55-P Peptidoglycan->Peptidoglycan Cell Wall Growth This compound This compound This compound->Lipid_II Binding Ca2 Ca2+ Ca2->this compound

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_mutagenesis Mutant Generation cluster_production Analog Production & Extraction cluster_testing Antibacterial Activity Testing start Wild-Type Massilia sp. YMA4 knockout Knockout of dioxygenase genes (empA/empB) start->knockout mutant ΔempA / ΔempB Mutant Strains knockout->mutant culture Culturing of Wild-Type and Mutant Strains mutant->culture extraction Extraction of this compound and its Analogs culture->extraction mic MIC Determination (Broth Microdilution) extraction->mic comparison Comparison of Activity mic->comparison

Caption: Experimental workflow for comparing this compound and its analogs.

Conclusion

The available evidence strongly indicates that the hydroxylation of specific amino acid residues (Asp5, Pro7, and Asp8) is a critical determinant of this compound's antibacterial activity. The significant reduction in the inhibitory capacity of non-hydroxylated analogs underscores the importance of these modifications for the drug's interaction with its molecular target. Further quantitative analysis of the MICs of these analogs would provide a more precise understanding of the contribution of each hydroxyl group to the overall potency of this compound. This knowledge is invaluable for the rational design of novel, even more effective lipopeptide antibiotics.

References

Safety Operating Guide

Prudent Disposal of Empedopeptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Empedopeptin are critical for maintaining laboratory safety and environmental protection. As a cyclic depsipeptide antibiotic, this compound requires careful handling throughout its lifecycle, from receipt to disposal. This guide provides essential safety information and detailed procedural steps to ensure the safe and compliant disposal of this compound waste, thereby building a foundation of trust and demonstrating a commitment to safety beyond the product itself.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks to laboratory personnel.

A. Personal Protective Equipment (PPE):

All personnel handling this compound waste must wear appropriate PPE to prevent inhalation, ingestion, and skin or eye contact.

Protective EquipmentSpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of aerosolized particles or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes.
Skin and Body Protection Laboratory coatTo prevent skin contact.

B. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed in the table above.

  • Containment: For solid spills, gently cover the material with an absorbent pad to avoid raising dust, and then moisten with a suitable solvent (e.g., water). For liquid spills, surround the spill with absorbent material.

  • Cleanup: Carefully collect the contained material using appropriate tools (e.g., scoop, absorbent pads) and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution (a 10% bleach solution can be effective for peptide inactivation), followed by a thorough wash with soap and water.

II. This compound Waste Disposal Protocol

The primary principle for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols. In general, pharmaceutical waste, including peptide antibiotics, is disposed of as chemical waste.

A. Waste Segregation and Collection:

Proper segregation of waste is the first step in a compliant disposal process.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., contaminated labware, gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with general laboratory trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, rinsates) in a designated, sealed, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

B. Disposal Methodology:

The recommended method for the final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management company.

Experimental Protocol: Chemical Decontamination of this compound Waste (General Procedure)

While high-temperature incineration is the preferred final disposal method, chemical decontamination can be employed as a preliminary step to inactivate the peptide, particularly for liquid waste, before collection by a waste management service. The effectiveness of this procedure for this compound has not been specifically validated and should be performed in accordance with institutional guidelines.

Objective: To inactivate the biological activity of this compound in liquid waste streams through chemical degradation.

Materials:

  • Liquid waste containing this compound

  • Sodium hypochlorite (B82951) solution (household bleach, typically 5.25-6% sodium hypochlorite)

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment (if necessary)

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Chemical fume hood

  • Labeled hazardous waste container

Procedure:

  • Work in a Chemical Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to minimize inhalation exposure to volatile chemicals.

  • Prepare Decontamination Solution: Prepare a 10% bleach solution by diluting one part household bleach with nine parts water.

  • Inactivation of Liquid Waste:

    • Slowly add the 10% bleach solution to the liquid this compound waste in a suitable container. A common recommendation is to aim for a final bleach concentration that is in excess of the peptide concentration.

    • Gently stir the mixture.

    • Allow the mixture to react for a minimum of 30 minutes to ensure sufficient time for the oxidizing agent to degrade the peptide.

  • Neutralization (if required): Depending on local wastewater regulations and the requirements of your institution's waste management provider, it may be necessary to neutralize the pH of the solution before disposal. Consult your EHS office for specific guidance.

  • Collection for Disposal: Transfer the treated liquid waste into a designated and clearly labeled hazardous waste container.

  • Disposal of Solid Waste: Solid waste that has been in contact with this compound can also be immersed in a 10% bleach solution for at least 30 minutes for surface decontamination before being placed in the solid hazardous waste stream.

III. Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Segregation and Collection cluster_2 Pre-Treatment and Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipettes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps incineration Arrange for Pickup by Licensed Hazardous Waste Vendor for High-Temperature Incineration collect_solid->incineration chem_decon Optional: Chemical Decontamination (e.g., 10% Bleach) collect_liquid->chem_decon collect_sharps->incineration chem_decon->incineration

Caption: this compound Disposal Workflow.

cluster_ppe Personal Protective Equipment cluster_spill Spill Management cluster_disposal Disposal Protocol ppe_respirator Respirator spill_evacuate Evacuate & Ventilate ppe_gloves Gloves ppe_goggles Goggles ppe_coat Lab Coat disp_segregate Segregate Waste spill_contain Contain Spill spill_cleanup Clean Up spill_decon Decontaminate Area disp_collect Collect in Labeled Containers disp_incinerate Incinerate via Licensed Vendor

Caption: Key Safety and Disposal Relationships.

Personal protective equipment for handling Empedopeptin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Empedopeptin

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a depsipeptide antibiotic that presents several hazards upon handling.[1][2] It is classified as harmful if swallowed, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Prolonged or repeated exposure may cause damage to internal organs.[2]

GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1][2]
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation.[1]
Specific target organ toxicity - single exposure Category 3 H335: May cause respiratory irritation.[1]

| Specific target organ toxicity - repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |

GHS Label Elements [1]

  • Pictogram:

  • Signal Word: Warning

Personal Protective Equipment (PPE) and Handling Procedures

Adherence to proper PPE and handling protocols is mandatory to minimize exposure risk. This compound should be handled in a well-ventilated area, and all equipment containing the material should be grounded.[2][3]

Recommended Personal Protective Equipment

A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[4]

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][3]Protects against splashes and dust particles that can cause serious eye irritation.[1][2]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber).[3][5]Prevents skin contact which can cause irritation.[1] Contaminated gloves should be disposed of properly.
Skin and Body Protection Wear a lab coat or protective clothing.[2][3]Protects skin and street clothing from contamination.[2][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is insufficient, wear a suitable respirator.[1][2]Prevents inhalation of dust, which may cause respiratory tract irritation.[1][2]
General Handling and Hygiene
  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Avoid breathing dust.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]

  • Wash hands thoroughly after handling.[1][6]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[2][3][6]

  • Keep the container tightly closed.[1][2][3]

  • The recommended long-term storage temperature is -20°C.[2]

  • Store locked up and apart from foodstuff containers or incompatible materials like strong oxidizing agents.[1][3]

Emergency Procedures and Disposal Plan

Immediate and appropriate action is critical in the event of exposure or a spill.

First Aid Measures
Exposure RouteProcedure
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell.[1][2] Rinse mouth with water.[1][2] Do not induce vomiting.[2]
In Case of Skin Contact Take off immediately all contaminated clothing.[1] Wash off with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical advice.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1][3] Call a POISON CENTER or doctor if you feel unwell.[1]

In all cases of exposure, show the Safety Data Sheet to the attending physician.[1][2]

Spill Response Protocol
  • Evacuate : Evacuate personnel to safe areas and ensure adequate ventilation.[3]

  • Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3] Cover drains.[1]

  • Personal Protection : Wear appropriate PPE, including respiratory protection. Avoid breathing dust and prevent contact with the substance.[1][3]

  • Cleanup : Collect the spill using spark-proof tools and explosion-proof equipment.[3] Suppress dust with a water spray jet if necessary.[1] Collect, bind, and pump off spills.[1]

  • Disposal : Place the collected material in a suitable, closed container for disposal according to local regulations.[3]

Waste Disposal Plan

As an antibiotic, this compound waste must be managed carefully to prevent environmental contamination.[7]

  • Product Waste : Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.[1]

  • Contaminated Materials : Contaminated packaging, PPE, and spill cleanup materials should be treated as hazardous chemical waste.[7]

  • Stock Solutions : Concentrated stock solutions are considered hazardous chemical waste and must be collected in approved containers for chemical waste disposal.[7] Do not dispose of down the drain.[7]

Operational Workflow for Handling this compound

The following diagram outlines the procedural workflow for safely handling this compound from receipt to disposal.

Empedopeptin_Workflow cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Receive this compound Verify Container Integrity B Store at -20°C in a locked, ventilated area A->B Storage C Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B->C Retrieval D Work in Ventilated Area (e.g., Fume Hood) C->D E Weighing and Solution Preparation D->E L Spill Occurs D->L M Exposure Occurs (Skin/Eye/Inhalation) D->M F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Completion F->L F->M H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste in Labeled, Approved Containers H->I J Doff and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K N Follow Spill Response Protocol L->N Action O Administer First Aid Seek Medical Attention M->O Action N->I Waste Disposal

Caption: Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。